Methyl 4-bromo-3-oxobutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWOPRGDPUSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304277 | |
| Record name | Methyl 4-bromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17790-81-7 | |
| Record name | NSC165240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-bromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of Methyl 4-bromo-3-oxobutanoate?
An In-Depth Technical Guide to the Physical Properties of Methyl 4-bromo-3-oxobutanoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the physical properties of this compound, a significant β-keto ester in synthetic organic chemistry. As a reactive intermediate, a thorough understanding of its physical characteristics is paramount for its effective handling, application in synthetic protocols, and for the analytical characterization of its products. This document synthesizes available data with established experimental methodologies to serve as a vital resource for laboratory professionals.
Molecular and Chemical Identity
This compound, with the CAS number 17790-81-7, is a halogenated β-keto ester. Its molecular structure is fundamental to its reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 4-bromoacetoacetate, 4-Bromo-3-oxobutanoic acid methyl ester | [2] |
| CAS Number | 17790-81-7 | [1][3][4] |
| Molecular Formula | C₅H₇BrO₃ | [1][5] |
| Molecular Weight | 195.01 g/mol | [1] |
| SMILES | COC(=O)CC(=O)CBr | [1][5] |
| InChI Key | CZRWOPRGDPUSDE-UHFFFAOYSA-N | [1][2][5] |
The presence of an ester, a ketone, and an alpha-bromine atom makes this molecule a versatile building block, but also introduces specific handling and characterization challenges.[6][7]
Core Physicochemical Properties
Precise experimental data for the primary physical properties of this compound are not extensively reported in publicly accessible literature. However, predicted values and data from structurally analogous compounds provide a reliable estimation. This section outlines these properties and presents standardized methodologies for their empirical determination.
Physical State and Appearance
Based on analogous compounds such as Ethyl 4-bromo-3-oxobutanoate, this compound is expected to be a colorless to pale-yellow liquid at standard temperature and pressure.[8]
Melting and Boiling Points
No experimentally determined melting point has been found in the literature. Given its likely liquid state at room temperature, its melting point is below ambient temperature.
The boiling point has been reported as "No data available" by some suppliers.[3] Predicted boiling points for similar, slightly larger bromo-keto-esters are in the range of 230-236 °C at atmospheric pressure, suggesting a high boiling point for the title compound.[9][10]
The following diagram and protocol detail the Siwoloboff method for determining the boiling point of a liquid sample.
Caption: Qualitative Solubility Testing Workflow.
Protocol for Qualitative Solubility Determination:
-
In a small test tube, place approximately 25 mg of this compound.
-
Add 0.75 mL of the test solvent (e.g., water, ethanol, dichloromethane, acetone) in portions.
-
After each addition, shake the test tube vigorously. [11]4. Observe the mixture to determine if the compound has dissolved completely to form a homogeneous solution.
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra are not detailed in the search results, the expected NMR signals can be predicted based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl ester protons (-OCH₃).
-
A singlet for the methylene protons adjacent to the ester and ketone groups (-COCH₂CO-).
-
A singlet for the methylene protons adjacent to the bromine atom (-COCH₂Br). The integration of these peaks should correspond to a 3:2:2 ratio.
-
-
¹³C NMR: The carbon NMR spectrum is expected to show five signals corresponding to the five unique carbon atoms in the molecule:
-
A signal for the methyl carbon of the ester.
-
A signal for the methylene carbon between the two carbonyl groups.
-
A signal for the methylene carbon attached to the bromine.
-
Signals for the two carbonyl carbons (ester and ketone).
-
The keto-enol tautomerism common in β-keto esters could lead to additional, smaller peaks in both ¹H and ¹³C NMR spectra, though studies on similar compounds suggest the keto form is predominant. [12]
-
Dissolve 10-50 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. [13]2. Transfer the solution to a clean NMR tube, ensuring no solid particles are present.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. [14]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.
-
C=O Stretching: Two strong absorption bands are expected in the region of 1700-1750 cm⁻¹. One corresponds to the ketone carbonyl and the other to the ester carbonyl.
-
C-O Stretching: A strong band for the ester C-O bond is expected around 1100-1300 cm⁻¹.
-
C-H Stretching: Bands corresponding to the sp³ C-H bonds of the methyl and methylene groups will appear just below 3000 cm⁻¹.
-
C-Br Stretching: A weaker absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹.
The availability of an FTIR spectrum recorded on a Bruker IFS 85 instrument using the film technique has been noted. [1][15]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not found. However, data from analogous compounds such as Methyl 4-bromobutyrate and other brominated esters indicate that this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a valuable synthetic intermediate whose physical properties are in line with those of other small, functionalized organic molecules. While specific experimental data for properties like boiling point, density, and solubility are sparse, this guide provides predicted values and robust, standardized protocols for their empirical determination. The outlined spectroscopic characteristics serve as a benchmark for the identification and purity assessment of this compound in a research and development setting. Adherence to appropriate safety protocols is essential when handling this reactive chemical.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295655, this compound. Retrieved from [Link]
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Rojas-Romo, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. Retrieved from [Link]
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SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
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Chemspace. (n.d.). This compound - C5H7BrO3. Retrieved from [Link]
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Fiveable. (n.d.). β-keto ester Definition. Retrieved from [Link]
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Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]
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Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society. Retrieved from [Link]
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Chem-Space. (n.d.). Ethyl 4-bromo-3-oxobutanoate - C6H9BrO3. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-3-oxobutyric acid, methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]
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CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]
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Chemsrc. (n.d.). Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0. Retrieved from [Link]
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Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 575284, Ethyl 4-bromo-3-oxobutanoate. Retrieved from [Link]
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Wang, Y., et al. (2020). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 4-bromo-3-oxobutanoate (C6H9BrO3). Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-bromo-3-oxobutanoate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 4-bromo-3-oxobutanoate, with the Chemical Abstracts Service (CAS) number 17790-81-7 , is a bifunctional molecule of significant interest in the realm of organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents.[1][2] Its structure incorporates a reactive α-haloketone moiety and a methyl ester, rendering it a versatile precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and notable applications, with a focus on its role as a strategic building block in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.
Key Properties at a Glance
| Property | Value | Reference |
| CAS Number | 17790-81-7 | [3] |
| Molecular Formula | C₅H₇BrO₃ | [3] |
| Molecular Weight | 195.01 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Methyl 4-bromoacetoacetate, Methyl γ-bromoacetoacetate | [2] |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons (O-CH₃), a singlet for the methylene protons adjacent to the ester and ketone groups (C(O)-CH₂-C(O)), and a singlet for the methylene protons adjacent to the bromine atom (C(O)-CH₂-Br). The typical chemical shifts (δ) in CDCl₃ are approximately 3.7 ppm (s, 3H), 3.9 ppm (s, 2H), and 4.1 ppm (s, 2H) respectively.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit characteristic peaks for the five carbon atoms. Expected chemical shifts are around δ 195 (ketone carbonyl), 167 (ester carbonyl), 53 (methoxy carbon), 46 (methylene carbon alpha to the ester), and 35 (methylene carbon alpha to the bromine).[4]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups. A peak around 1740 cm⁻¹ is indicative of the ester C=O stretch, while the ketone C=O stretch appears around 1720 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is the direct bromination of methyl acetoacetate.[2]
Experimental Protocol
Materials:
-
Methyl acetoacetate
-
Bromine
-
Anhydrous carbon tetrachloride
-
Diluted sodium carbonate aqueous solution
-
Saturated sodium chloride aqueous solution
-
Anhydrous calcium chloride
-
Ice
Procedure:
-
In a reaction vessel equipped with a dropping funnel and a stirrer, dissolve methyl acetoacetate (116 g) in anhydrous carbon tetrachloride (150 ml).
-
Cool the solution to below 5°C using an ice bath.
-
Slowly add bromine (51 ml) dropwise to the cooled solution while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Pour the reaction mixture into ice-water.
-
Wash the organic layer sequentially with a diluted sodium carbonate aqueous solution (five times) and then with a saturated sodium chloride aqueous solution.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by evaporation under reduced pressure to yield this compound (yield: ~170 g).[1]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous carbon tetrachloride is crucial to prevent the hydrolysis of the ester and to avoid unwanted side reactions of bromine with water.
-
Low Temperature: The reaction is performed at a low temperature to control the rate of the exothermic bromination reaction and to minimize the formation of poly-brominated byproducts.
-
Aqueous Workup: The washing steps with sodium carbonate solution are to neutralize any remaining acidic byproducts (like HBr), and the brine wash is to remove any residual water from the organic phase.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the methyl ester, the ketone, and the carbon-bromine bond. The α-haloketone moiety is particularly important, making the carbon atom attached to the bromine highly electrophilic and susceptible to nucleophilic attack.
Hantzsch Thiazole Synthesis: A Key Application
A prime example of the utility of this compound is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring, a common scaffold in many pharmaceuticals.[5][6][7]
Reaction Mechanism:
The reaction proceeds through a well-established mechanism involving the reaction of an α-haloketone (in this case, this compound) with a thioamide (e.g., thiourea).
Caption: Hantzsch Thiazole Synthesis Workflow.
The mechanism involves the following key steps:
-
Nucleophilic Attack: The sulfur atom of the thiourea, being a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in this compound. This results in the displacement of the bromide ion and the formation of a thiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization forms a five-membered ring intermediate.
-
Dehydration: The cyclized intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.
This reaction is highly efficient and provides a straightforward route to a wide range of substituted thiazoles, which are valuable intermediates in drug synthesis.[8]
Applications in Drug Development
This compound is a valuable building block in the synthesis of various biologically active molecules. Its ability to participate in the formation of heterocyclic rings makes it a key component in the development of new drug candidates.
Synthesis of Thiazole-Containing Pharmaceuticals
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] The Hantzsch synthesis, utilizing precursors like this compound, is a fundamental strategy for accessing these important molecular frameworks. For instance, the synthesis of certain kinase inhibitors and other targeted therapies often involves the construction of a substituted thiazole core.
Precursor to β-Lactam Antibiotics and Enzyme Inhibitors
Beyond thiazoles, the reactive nature of this compound allows for its use as a precursor to other important pharmacophores, such as β-lactam antibiotics and various enzyme inhibitors.[2] The bromine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups and the construction of complex molecular architectures.
Safety and Handling
As an α-haloketone, this compound is a reactive and potentially hazardous compound. Proper safety precautions are essential when handling this chemical.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity, it should be handled as hazardous waste.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its bifunctional nature allows for the efficient construction of complex heterocyclic systems, most notably thiazoles via the Hantzsch synthesis. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel and effective therapeutic agents. As the demand for new and innovative pharmaceuticals continues to grow, the importance of such strategic chemical intermediates will undoubtedly increase.
References
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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The Hantzsch Thiazole Synthesis. ResearchGate. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJST. [Link]
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This compound | C5H7BrO3. PubChem. [Link]
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Material Safety Data Sheet HAZARDOUS. Exposome-Explorer. [Link]
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This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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This compound | C5H7BrO3 | CID 295655. PubChem. [Link]
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Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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NMR Chemical Shifts. [Link]
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a guide to 13c nmr chemical shift values. [Link]
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Molecular weight of Methyl 4-bromo-3-oxobutanoate.
An In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight Determination of Methyl 4-bromo-3-oxobutanoate
Executive Summary
This compound is a bifunctional organic compound of significant interest to the chemical synthesis and pharmaceutical development sectors. As a reactive intermediate, its utility is derived from the presence of three key functional groups: a methyl ester, a ketone, and a bromine atom at the alpha-position to the ketone. This configuration makes it a potent electrophilic building block for the construction of more complex molecular architectures, particularly heterocyclic scaffolds relevant to medicinal chemistry. This guide provides a comprehensive analysis of its core chemical identity, with a primary focus on the theoretical and experimental determination of its molecular weight. Furthermore, it delves into a logical synthetic strategy, critical safety and handling protocols, and the compound's broader significance in the landscape of drug discovery and development.
Core Chemical Identity and Physicochemical Properties
The precise characterization of a molecule begins with its unambiguous identification and a summary of its fundamental properties. This compound is a relatively small molecule, yet its functional group arrangement dictates its chemical behavior and potential applications.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| CAS Number | 17790-81-7 | [1][3][4] |
| Molecular Formula | C₅H₇BrO₃ | [1][2][4] |
| SMILES | COC(=O)CC(=O)CBr | [1][2] |
| InChIKey | CZRWOPRGDPUSDE-UHFFFAOYSA-N |[1][2] |
The structure, an α-bromo β-keto ester, is inherently reactive. The bromine atom is a good leaving group, activated by the adjacent electron-withdrawing carbonyl group, making the C4 carbon highly susceptible to nucleophilic attack. This intrinsic reactivity is the cornerstone of its utility in synthetic chemistry.
Table 2: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 195.01 g/mol | [1] |
| Monoisotopic Mass | 193.95786 Da | [1] |
| XLogP3-AA | 0.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 |[1] |
The Theoretical and Experimental Determination of Molecular Weight
The molecular weight is a foundational parameter, essential for stoichiometric calculations in synthesis and for structural confirmation. Its determination is a multi-step process involving theoretical calculation and definitive experimental verification.
Calculation from Molecular Formula
The most straightforward method for determining molecular weight is by summing the atomic weights of the constituent atoms based on the molecular formula (C₅H₇BrO₃).
-
Carbon (C): 5 atoms × 12.011 u = 60.055 u
-
Hydrogen (H): 7 atoms × 1.008 u = 7.056 u
-
Bromine (Br): 1 atom × 79.904 u = 79.904 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
-
Total Molecular Weight: 60.055 + 7.056 + 79.904 + 47.997 = 195.012 g/mol
This calculated value is the weighted average based on the natural isotopic abundance of each element and corresponds to the molecular weight typically used in macroscopic chemical calculations.[1]
Mass Spectrometry: The Definitive Measurement
While calculation provides a theoretical value, mass spectrometry (MS) offers direct experimental evidence of a molecule's mass. This technique is the gold standard for determining the mass of a compound with high precision. It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS) would provide its monoisotopic mass—the mass calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).
The resulting spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive validation of the presence of a single bromine atom in the molecule.
Caption: Workflow for Mass Spectrometry Analysis.
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or TOF analyzer), which separates them based on their m/z ratio.
-
Detection & Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: Analyze the spectrum to identify the parent ion and confirm the characteristic [⁷⁹Br]/[⁸¹Br] isotopic pattern. Compare the measured accurate mass to the theoretical monoisotopic mass for structural validation.
Spectroscopic Corroboration
While not measuring molecular weight directly, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the molecular structure. An accurate structure validates the molecular formula, thereby corroborating the calculated molecular weight.
-
¹H NMR: Would confirm the presence of the 7 distinct protons, showing signals for the methyl ester group (-OCH₃), the methylene group adjacent to the ester (-CH₂-), and the methylene group adjacent to the bromine (-CH₂Br).
-
¹³C NMR: Would show 5 distinct carbon signals, confirming the carbon backbone, including the two carbonyl carbons (ester and ketone) and the carbon bearing the bromine atom.[1]
-
IR Spectroscopy: Would display characteristic absorption bands for the C=O stretching vibrations of the ester and ketone functional groups (typically in the 1700-1750 cm⁻¹ region), confirming their presence.[1]
Synthesis and Safe Handling
As a research chemical and synthetic intermediate, understanding its preparation and safe handling is paramount for laboratory professionals.
Synthetic Strategy: α-Bromination of a β-Keto Ester
The most logical and field-proven approach to synthesizing this compound is through the selective α-bromination of its parent β-keto ester, methyl 3-oxobutanoate (also known as methyl acetoacetate). This reaction leverages the acidic nature of the α-protons situated between the two carbonyl groups, which allows for enolate formation followed by electrophilic attack by a bromine source.
Caption: General Synthetic Pathway.
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reactant Charging: Charge the flask with methyl 3-oxobutanoate (1.0 eq) dissolved in a suitable solvent like glacial acetic acid or carbon tetrachloride.
-
Bromination: Dissolve the brominating agent, such as elemental bromine (Br₂, 1.0 eq) or N-Bromosuccinimide (NBS, 1.0 eq), in the same solvent and add it to the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred solution of the β-keto ester at room temperature. The disappearance of the bromine's reddish-brown color indicates its consumption.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), quench any excess bromine with a solution of sodium thiosulfate. Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Safety and Handling Protocol
This compound, like many α-halo ketones, should be handled as a hazardous substance. It is expected to be an irritant and a lachrymator.
Table 3: Recommended Safety Precautions
| Precaution Category | Specific Action | Rationale |
|---|---|---|
| Engineering Controls | Always handle in a certified chemical fume hood. | To prevent inhalation of potentially irritating or toxic vapors. |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 or NIOSH standards. | To prevent skin and eye contact. α-halo ketones can be strong irritants.[5][6][7] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[6] | Minimizes exposure risk. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] | Prevents degradation and release of vapors. |
| Spill Response | Absorb small spills with an inert material (e.g., vermiculite) and place in a suitable container for chemical waste disposal. Evacuate the area for larger spills. | Ensures safe cleanup and containment. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[6] | Prevents environmental contamination. |
Significance in Research and Drug Development
The true value of a compound like this compound lies in its application as a versatile synthetic intermediate. Its bifunctional nature allows for the construction of complex molecules from simpler precursors, a core principle in modern organic synthesis and medicinal chemistry.
The α-bromo ketone moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles. This reactivity is central to its utility. For instance, it can serve as a key building block in the renowned Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring—a scaffold present in numerous FDA-approved drugs.
Caption: Role in Constructing Complex Molecules.
Its use extends to the alkylation of various heteroatoms, which is a fundamental transformation in drug discovery.[8] By introducing the carboxymethyl ketone fragment, medicinal chemists can modify existing molecules to enhance potency, alter solubility, or explore structure-activity relationships (SAR). The ester can later be hydrolyzed to a carboxylic acid or converted to an amide, providing further handles for molecular diversification. This makes this compound a valuable tool for generating libraries of compounds for biological screening.
Conclusion
This compound is more than a simple chemical with a molecular weight of 195.01 g/mol . It is a precisely defined and highly reactive tool for chemical innovation. Its molecular weight and structure are definitively confirmed through a combination of calculation and advanced analytical techniques like mass spectrometry and NMR. As an α-bromo β-keto ester, it serves as a powerful electrophilic intermediate, enabling the synthesis of complex and biologically relevant molecules. For researchers in organic synthesis and drug development, a thorough understanding of its properties, safe handling procedures, and synthetic potential is essential for leveraging its capabilities to advance scientific discovery.
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Navigating the Isomeric Maze of C5H7BrO3: A Technical Guide to Nomenclature, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C₅H₇BrO₃ represents not a single entity, but a landscape of potential structural isomers, each with unique chemical properties and reactivity. This guide provides a framework for understanding this complexity, focusing on the principles of systematic IUPAC nomenclature, methods for structural elucidation, and the synthesis and application of key isomeric classes relevant to modern chemical research and drug discovery. We will use specific, documented isomers as case studies to illustrate these core concepts.
The Challenge of Isomerism: Unpacking C₅H₇BrO₃
A fundamental first step in characterizing an unknown compound from its molecular formula is to determine its degree of unsaturation (DoU). This value indicates the total number of rings and/or multiple bonds within the molecule and provides a crucial clue to its possible structures.
The DoU for C₅H₇BrO₃ is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 5 + 1 - (7/2) - (1/2) + (0/2) = 2
A degree of unsaturation of two signifies the presence of structural features such as two double bonds (e.g., C=C, C=O), one triple bond, two rings, or a combination of one ring and one double bond. This opens the door to a wide variety of possible molecular architectures, including acyclic and cyclic structures with diverse functional groups.
Systematic IUPAC Nomenclature: Creating Unambiguous Names
The International Union of Pure and Applied Chemistry (IUPAC) provides a logical set of rules to assign a unique and unambiguous name to any given structure.[1] When multiple functional groups are present, a priority system dictates which group defines the parent name and suffix, while others are treated as prefixes.[2][3] Halogens, like bromine, are always treated as substituents and named with a prefix.[2]
Below is a table showcasing several potential isomers of C₅H₇BrO₃, illustrating the structural diversity arising from this single molecular formula.
| Structure | IUPAC Name | Class of Compound |
| Ethyl 3-bromo-2-oxopropanoate | α-Keto Ester | |
| 3-Bromo-4-oxopentanoic acid | β-Bromo-γ-Keto Carboxylic Acid | |
![]() | 5-(Bromomethyl)dihydrofuran-2,3-dione | Cyclic Ether (Lactone), Diketone |
![]() | 4-Bromo-5-methoxyfuran-2(5H)-one | Cyclic Ether (Lactone) |
Note: Images for hypothetical structures are illustrative.
The following diagram illustrates the logical workflow for assigning the IUPAC name to a multifunctional compound like 3-Bromo-4-oxopentanoic acid .
Caption: IUPAC naming workflow for 3-Bromo-4-oxopentanoic acid.
Case Study: Ethyl 3-bromo-2-oxopropanoate (Ethyl Bromopyruvate)
Ethyl bromopyruvate (CAS 70-23-5) is a well-documented isomer of C₅H₇BrO₃ and serves as an excellent case study.[4] It is a versatile and highly reactive alkylating agent used in organic synthesis and chemical biology.[2]
Structural Elucidation via Spectroscopy
Confirming the structure of a synthesized compound relies on a combination of spectroscopic techniques. The data below is representative for Ethyl Bromopyruvate.
| Spectroscopic Data |
| ¹H NMR (Proton NMR) |
| Predicted Chemical Shifts (δ, ppm): ~4.4 (q, 2H, -O-CH₂-), ~4.0 (s, 2H, -CH₂-Br), ~1.4 (t, 3H, -CH₃) |
| Interpretation: The quartet and triplet indicate an ethyl ester group. The singlet corresponds to the methylene group adjacent to the bromine atom. |
| ¹³C NMR (Carbon NMR) |
| Predicted Chemical Shifts (δ, ppm): ~185 (C=O, ketone), ~160 (C=O, ester), ~63 (-O-CH₂-), ~35 (-CH₂-Br), ~14 (-CH₃) |
| Interpretation: Distinct signals for the two carbonyl carbons (ketone and ester) are visible, along with the three different sp³ hybridized carbons. |
| IR (Infrared) Spectroscopy |
| Key Peaks (cm⁻¹): ~1740-1760 (C=O stretch, ester), ~1720-1740 (C=O stretch, ketone), ~1200-1300 (C-O stretch, ester), ~600-700 (C-Br stretch) |
| Interpretation: The presence of two distinct, strong carbonyl absorption bands confirms the diketo-ester structure. The C-Br stretch is also a key indicator.[5][6] |
| Mass Spectrometry (MS) |
| Molecular Ion (M⁺): Peaks at m/z 194 and 196 in an approximate 1:1 ratio. |
| Interpretation: The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance) provides definitive evidence for the presence of one bromine atom in the molecule.[7] |
Experimental Protocol: Synthesis of Ethyl Bromopyruvate
The synthesis of ethyl bromopyruvate is typically achieved through the α-bromination of ethyl pyruvate.[1] The following protocol is adapted from established methods.
Objective: To synthesize Ethyl 3-bromo-2-oxopropanoate from ethyl pyruvate via electrophilic substitution.
Materials:
-
Ethyl pyruvate (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Dry diethyl ether
-
Saturated sodium chloride solution (brine)
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Three-necked flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
Charge a 250 mL three-necked flask equipped with a magnetic stirrer and dropping funnel with ethyl pyruvate (e.g., 18.0 g, 0.155 mol) and 100 mL of dry diethyl ether.
-
Stir the mixture at room temperature. Slowly add bromine (e.g., 8.0 mL, 0.155 mol) dropwise from the funnel. Maintain the reaction temperature between 20-34°C, using an ice bath if necessary to control the exotherm.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 35-40°C) for 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic phase sequentially with saturated sodium chloride solution, and then with saturated sodium carbonate solution until the aqueous layer is neutral (ceases effervescence). This step removes unreacted bromine and byproduct HBr.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.
-
The resulting yellow oily liquid is crude ethyl bromopyruvate. A typical yield is around 90%.[1] Further purification can be achieved by vacuum distillation.
The following diagram outlines the workflow for this synthesis and purification process.
Caption: Workflow for the synthesis and purification of ethyl bromopyruvate.
Applications in Research and Drug Development
Brominated organic compounds, particularly α-haloketones, are highly valuable intermediates in organic synthesis.[8][9] Their utility stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine, which is an excellent leaving group.[10]
Key Applications:
-
Synthesis of Heterocycles: α-Bromoketones are cornerstone building blocks for synthesizing a vast array of nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, such as thiazoles, imidazoles, and furans.[10][11] These scaffolds are prevalent in many pharmacologically active molecules.
-
Probing Protein Structure: The reactivity of the C-Br bond towards nucleophilic amino acid residues (like cysteine) makes compounds like ethyl bromopyruvate useful as probes for studying protein structure and function.[2]
-
Precursors to Advanced Intermediates: The bromine atom can be readily displaced or the entire functional group array can be transformed. For example, dehydrobromination of α-bromo ketones is a standard method for preparing α,β-unsaturated ketones, another important class of synthetic intermediates.[9]
-
Drug Design Strategy: The introduction of bromine into a molecular structure is a recognized strategy in drug design. It can enhance therapeutic activity, modulate metabolic pathways, and improve drug-target interactions through effects like "halogen bonding".[11] While often associated with increased toxicity, careful placement can lead to beneficial pharmacological properties.[11]
The versatility of α-bromoketones makes them key precursors for numerous blockbuster pharmaceutical compounds, underscoring the importance of understanding the chemistry of molecules like the isomers of C₅H₇BrO₃.[10]
References
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- Guidechem. (2023, March 19). How is Ethyl Bromopyruvate Synthesized?.
-
PubChem. (n.d.). 3-Bromo-4-oxopentanoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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PubChem. (n.d.). Ethyl bromopyruvate. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 3-bromopyruvate - Optional[MS (GC)]. Retrieved from [Link]
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Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]
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International Union of Pure and Applied Chemistry. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Bromine compounds. Retrieved from [Link]
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PubChem. (n.d.). 5-(Bromomethyl)dihydrofuran-2(3H)-one. Retrieved from [Link]
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The Versatile Synthon: A Technical Guide to Methyl 4-bromo-3-oxobutanoate and its Synonyms in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the myriad of available synthons, Methyl 4-bromo-3-oxobutanoate stands out as a highly versatile and reactive intermediate. This guide provides an in-depth exploration of this compound, its various synonyms, chemical properties, and its pivotal role in the synthesis of valuable pharmaceutical scaffolds, supported by field-proven insights and detailed experimental protocols.
Nomenclature and Identification: Establishing a Common Language
In scientific literature and chemical catalogs, this compound is known by several names, which can often be a source of confusion. A clear understanding of its nomenclature is the first step toward its effective utilization.
The systematic IUPAC name for this compound is This compound .[1] This name precisely describes its structure: a four-carbon butanoate backbone with a methyl ester, a ketone at the 3-position, and a bromine atom at the 4-position.
Commonly encountered synonyms in literature and commercial listings include:
-
Methyl 4-bromoacetoacetate[2]
-
Methyl 4-bromo-3-oxobutyrate[2]
-
Butanoic acid, 4-bromo-3-oxo-, methyl ester
It is crucial to distinguish it from its ethyl ester counterpart, Ethyl 4-bromo-3-oxobutanoate, as the reactivity and physical properties will differ.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 17790-81-7 | [1] |
| PubChem CID | 295655 | [1] |
| Molecular Formula | C₅H₇BrO₃ | [1] |
| Molecular Weight | 195.01 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChIKey | CZRWOPRGDPUSDE-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)CC(=O)CBr | [1] |
Physicochemical Properties and Reactivity Profile
This compound is a bifunctional compound, possessing both an α-bromoketone and a β-ketoester moiety. This unique combination of functional groups dictates its reactivity and makes it a powerful tool for synthetic chemists.
The presence of the bromine atom alpha to a carbonyl group renders the C4 carbon highly electrophilic and susceptible to nucleophilic attack. This is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds. The β-ketoester functionality allows for a range of classical reactions, including enolate formation and subsequent alkylation or acylation at the C2 position.
The interplay of these functional groups allows for sequential and regioselective reactions, providing a strategic advantage in multi-step syntheses.
Core Application: The Hantzsch Thiazole Synthesis
One of the most significant applications of this compound is in the Hantzsch thiazole synthesis . This venerable reaction provides a straightforward and efficient route to the thiazole ring system, a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs, including antibiotics and anticancer agents.[3][4]
The general mechanism involves the reaction of an α-haloketone (in this case, this compound) with a thioamide.[5][6] The reaction proceeds through an initial S-alkylation of the thioamide sulfur on the electrophilic carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
This protocol details the synthesis of a key intermediate for several third-generation cephalosporin antibiotics, such as cefotaxime.[7]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq) in one portion at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: The use of a slight excess of thiourea ensures the complete consumption of the valuable bromoester. Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed.
-
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. c. To the resulting residue, add water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step is crucial as the initial product is often the hydrobromide salt of the aminothiazole, which is more water-soluble. Neutralization precipitates the free base.[6] d. Extract the aqueous layer with ethyl acetate (3 x volumes). e. Combine the organic layers, wash with brine to remove any remaining water-soluble impurities, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude product. c. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Beyond Thiazoles: A Versatile Building Block in Drug Discovery
The utility of this compound extends beyond the Hantzsch synthesis. Its reactive nature makes it a precursor to a variety of other heterocyclic systems and a key intermediate in the synthesis of complex molecules.
-
β-Lactam Antibiotics: The aminothiazole side chain derived from this compound is a common feature in many cephalosporin antibiotics, contributing to their antibacterial spectrum and potency.[2]
-
Enzyme Inhibitors: The reactive handles on the molecule allow for its incorporation into structures designed to interact with the active sites of enzymes, making it a valuable starting material for the development of enzyme inhibitors.[2]
-
Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce diverse functionalities. For instance, reaction with sodium azide yields methyl 4-azido-3-oxobutanoate, a precursor for triazole synthesis via click chemistry.[2]
Caption: Reactivity of this compound.
Conclusion
This compound, along with its synonyms, is a cornerstone reagent in modern organic and medicinal chemistry. Its predictable reactivity and versatility in constructing complex molecular frameworks, particularly the medicinally important thiazole nucleus, ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its properties and reaction protocols, as outlined in this guide, empowers scientists to leverage this powerful synthon to its full potential in the quest for new and improved therapeutics.
References
- Sharif, S., Tahir, M. N., Khan, I. U., Ahmad, S., & Salariya, M. A. (2009). Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1613.
- Bouchet, A., et al. (2018).
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295655, this compound. PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-3-oxobutanoate is a pivotal intermediate in organic synthesis, valued for its bifunctional nature that allows for the construction of complex molecular architectures, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the core synthetic strategies for this compound, emphasizing the underlying chemical principles, practical experimental protocols, and critical safety considerations. Authored from the perspective of a Senior Application Scientist, this document synthesizes established literature and field-proven insights to deliver a trustworthy and authoritative resource for researchers and drug development professionals.
Introduction: The Synthetic Utility of this compound
This compound, with the chemical formula C₅H₇BrO₃, is a versatile building block in organic chemistry.[1] Its structure incorporates both a β-ketoester moiety and a terminal alkyl bromide. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceuticals, and other fine chemicals. The electrophilic carbon of the C-Br bond and the nucleophilic α-carbon of the ketoester are key to its reactivity.
Core Synthesis Methodologies
The synthesis of this compound is primarily achieved through the selective bromination of methyl acetoacetate. This can be accomplished using various brominating agents, with elemental bromine and N-Bromosuccinimide (NBS) being the most prevalent. An alternative industrial-scale approach involves the reaction of diketene with bromine.
Direct Bromination of Methyl Acetoacetate
The direct bromination of methyl acetoacetate is a classical and widely employed method. The reaction proceeds via the enol or enolate form of the β-ketoester, which acts as a nucleophile, attacking the electrophilic bromine.
Mechanism Rationale: The acidity of the α-protons in methyl acetoacetate (pKa ≈ 11) facilitates the formation of the enolate under basic conditions or the enol under acidic or neutral conditions.[2][3] The enol/enolate is electron-rich at the α-carbon, which then readily attacks molecular bromine in an electrophilic substitution reaction.
Experimental Protocol: Bromination of Methyl Acetoacetate with Elemental Bromine
-
Materials:
-
Methyl acetoacetate
-
Elemental Bromine (Br₂)
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve methyl acetoacetate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in methanol dropwise from the dropping funnel while maintaining the temperature below 10 °C. The disappearance of the bromine color indicates its consumption.[4]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the solution is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation.
-
Synthesis using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and safer alternative to elemental bromine for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds.[5][6][7] It provides a low, constant concentration of bromine in the reaction mixture, which can lead to higher selectivity and fewer side products.
Causality of Experimental Choice: The use of NBS is often preferred in laboratory settings due to its solid nature, which makes it easier to handle than liquid bromine.[8] The reaction can be initiated by a radical initiator or by acid catalysis. For α-bromination of carbonyls, an acid-catalyzed pathway is common.[5]
Experimental Protocol: α-Bromination with NBS
-
Materials:
-
Methyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or an acid catalyst (e.g., a catalytic amount of HBr)
-
Succinimide (by-product)
-
-
Procedure (Radical Pathway):
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl acetoacetate (1 equivalent) and NBS (1 equivalent) in anhydrous carbon tetrachloride.
-
Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux. The reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide floating on top.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter off the succinimide by-product.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.
-
Synthesis from Diketene
On an industrial scale, the synthesis can be achieved by the reaction of diketene with bromine.[9] This method is efficient but requires careful control of the reaction conditions due to the high reactivity of diketene.
Mechanism Insight: Diketene reacts with bromine to form a bromoacetyl bromide intermediate, which can then react with an alcohol (in this case, methanol would be used implicitly or in a subsequent step, though the reference describes a different workup for an N-phenylbutanamide) to yield the desired this compound.
Conceptual Workflow: Synthesis from Diketene
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An In-Depth Technical Guide on the Fundamental Reactivity of α-Halo-β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of α-Halo-β-Keto Esters in Modern Synthesis
α-Halo-β-keto esters are a class of exceptionally versatile synthetic intermediates, distinguished by their dual functionality. These molecules possess two key electrophilic centers: the carbonyl carbon and the α-carbon bearing a halogen.[1] This unique structural arrangement makes them invaluable building blocks in the synthesis of a diverse range of complex organic molecules, including pharmaceuticals and natural products.[1] The reactivity of these compounds is profoundly influenced by the nature of the halogen atom at the α-position, which directly affects reaction rates, yields, and even the mechanistic pathways of their transformations.[1] This guide provides a comprehensive exploration of the fundamental reactivity of α-halo-β-keto esters, offering insights into their synthesis, key transformations, and the underlying principles that govern their chemical behavior.
I. Synthesis of α-Halo-β-Keto Esters: Establishing the Foundation
The accessibility of α-halo-β-keto esters is a prerequisite for their widespread application. Several synthetic strategies have been developed to introduce a halogen atom at the α-position of a β-keto ester.
Direct Halogenation of β-Keto Esters
A common and straightforward method for the synthesis of α-halo-β-keto esters is the direct halogenation of the parent β-keto ester. This reaction typically proceeds by treating the β-keto ester with a suitable halogenating agent. For instance, chlorination can be effectively achieved using sulfuryl chloride (SO₂Cl₂), while bromination is often carried out with N-bromosuccinimide (NBS).[2] The acidic α-proton of the β-keto ester facilitates the reaction, which can proceed under either acidic or basic conditions.[3]
Experimental Protocol: α-Chlorination of Ethyl Acetoacetate
This protocol outlines a standard procedure for the chlorination of a β-keto ester using sulfuryl chloride.[1]
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl acetoacetate (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over 30 minutes. The reaction is exothermic and may evolve HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 2-chloroacetoacetate, can be purified by vacuum distillation.[1]
Synthesis from Other Precursors
Alternative synthetic routes to α-halo-β-keto esters exist, providing flexibility in substrate scope. For example, α,β-unsaturated α′-haloketones can be synthesized through the chemoselective addition of halomethyllithiums to Weinreb amides.[4] This method is valuable for preparing more complex and functionalized α-halo-β-keto ester analogs.
II. The Reactivity Landscape: A Tale of Two Electrophiles
The core of the reactivity of α-halo-β-keto esters lies in the interplay between their two electrophilic sites. The strong electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-halogen (C-X) bond, significantly increasing the electrophilicity of the α-carbon.[1] This activation makes the α-carbon highly susceptible to nucleophilic attack.
Nucleophilic Substitution at the α-Carbon (Sₙ2 Reactions)
The most prevalent reaction of α-halo-β-keto esters is the bimolecular nucleophilic substitution (Sₙ2) at the α-carbon.[1] The presence of the carbonyl group accelerates this reaction compared to simple alkyl halides.[1] A wide variety of nucleophiles, including amines, thiols, and carbanions, can readily displace the halide, leading to the formation of a new carbon-nucleophile bond.[1]
General Reactivity Trend: The leaving group ability of the halide ion is the primary determinant of reactivity in these Sₙ2 reactions. This ability is inversely related to the carbon-halogen bond strength.[1] Consequently, the general order of reactivity is:
I > Br > Cl > F [1]
-
α-Iodo-β-keto esters are the most reactive due to the weak C-I bond, making the iodide ion an excellent leaving group.[1] However, they can be less stable and more expensive.[1]
-
α-Bromo-β-keto esters offer a good balance of high reactivity and stability, making them widely used in synthesis.
-
α-Chloro-β-keto esters are generally less reactive than their bromo- and iodo-counterparts but are often more cost-effective.
-
α-Fluoro-β-keto esters are typically the least reactive in Sₙ2 reactions at the α-carbon due to the very strong C-F bond.[1]
| Halogen (X) at α-position | C-X Bond Strength (kJ/mol) | Relative Sₙ2 Reactivity | Leaving Group Ability | Key Characteristics |
| Iodo (-I) | ~228 | Highest | Excellent | Most reactive, but can be less stable and more expensive.[1] |
| Bromo (-Br) | ~285 | High | Good | Good balance of reactivity and stability; widely used. |
| Chloro (-Cl) | ~340 | Moderate | Moderate | Less reactive than bromo- derivatives; often more economical. |
| Fluoro (-F) | ~450 | Lowest | Poor | Generally unreactive in Sₙ2 reactions at the α-carbon.[1] |
Table 1: Comparative reactivity of α-halo-β-keto esters in Sₙ2 reactions.
Experimental Protocol: Reaction with an Amine Nucleophile
This protocol provides a general method for the reaction of an α-halo-β-keto ester with an amine nucleophile.[1]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Aniline
-
Triethylamine (TEA)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 equivalent) and aniline (1.1 equivalents) in ethanol.
-
Add triethylamine (1.2 equivalents) to the solution to act as a base to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess aniline and triethylamine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.[1]
Alkylation and Arylation Reactions
The enolizable nature of the β-keto ester moiety allows for deprotonation at the α'- or γ-position (depending on the substitution pattern) to form an enolate. This enolate can then participate in alkylation and arylation reactions, further expanding the synthetic utility of these compounds.
-
α'-Alkylation: The acetoacetic ester synthesis is a classic example where the enolate of a β-keto ester is alkylated.[5] This can be extended to α-halo-β-keto esters, although care must be taken to control the regioselectivity of the alkylation.
-
β-Arylation: Palladium-catalyzed β-arylation of α-keto esters has been developed, providing access to β-aryl pyruvate derivatives.[6][7] This method utilizes a catalyst system derived from Pd₂(dba)₃ and PᵗBu₃ and allows for the coupling of α-keto ester enolates with aryl bromides.[7]
Intramolecular Cyclization
α-Halo-β-keto esters are excellent precursors for the synthesis of cyclic compounds.[1] When the ester contains a nucleophilic moiety elsewhere in the molecule, an intramolecular Sₙ2 reaction can occur, leading to the formation of rings, such as β-keto lactones.[1][8] This process is particularly valuable in the synthesis of macrocycles.[8]
Caption: Workflow for intramolecular cyclization to form a β-keto lactone.[1]
The Favorskii Rearrangement: A Signature Transformation
The Favorskii rearrangement is a characteristic reaction of α-halo ketones, including α-halo-β-keto esters, in the presence of a base.[9][10][11] This rearrangement leads to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[9][11] In the case of cyclic α-halo ketones, the Favorskii rearrangement results in a ring contraction.[9]
The reaction is typically carried out with a base such as hydroxide to yield a carboxylic acid, or an alkoxide or amine to produce an ester or amide, respectively.[9]
Mechanism of the Favorskii Rearrangement:
The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[9]
-
Enolate Formation: The base abstracts an acidic α'-proton (a proton on the carbon not bearing the halogen) to form an enolate.[9]
-
Intramolecular Sₙ2: The enolate then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the halogen to form a cyclopropanone intermediate.[12]
-
Nucleophilic Attack: The nucleophile (hydroxide, alkoxide, or amine) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the strained cyclopropane ring to form a more stable carbanion.
-
Protonation: The carbanion is subsequently protonated to yield the final carboxylic acid derivative.[9]
Caption: Simplified mechanism of the Favorskii rearrangement.
Quasi-Favorskii Rearrangement: In cases where the α-halo ketone lacks an enolizable α'-proton, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur.[10] This pathway involves the direct nucleophilic addition to the carbonyl, followed by a concerted collapse of the tetrahedral intermediate and migration of the neighboring carbon with displacement of the halide.[9]
III. Applications in Drug Development and Complex Molecule Synthesis
The diverse reactivity of α-halo-β-keto esters makes them highly valuable in the synthesis of pharmaceuticals and other biologically active molecules. Their ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions allows for the construction of complex molecular architectures.
-
Heterocycle Synthesis: The electrophilic nature of both the α-carbon and the carbonyl carbon makes them ideal precursors for the synthesis of various heterocyclic systems.
-
Fluorinated Pharmaceuticals: α-Fluoro-β-keto esters, while less reactive in Sₙ2 reactions, are important for the introduction of fluorine into drug candidates, which can significantly alter their metabolic stability and biological activity.
-
Natural Product Synthesis: The ability to form cyclic structures and undergo skeletal rearrangements makes these compounds powerful tools in the total synthesis of natural products.
IV. Spectroscopic Characterization
The structural elucidation of α-halo-β-keto esters and their reaction products relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the presence of the halogen at the α-position and for characterizing the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: The characteristic carbonyl stretching frequencies of the ketone and ester groups are readily identifiable in the IR spectrum.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds.
Conclusion: A Cornerstone of Modern Organic Synthesis
α-Halo-β-keto esters represent a cornerstone of modern organic synthesis. Their unique and tunable reactivity, stemming from the presence of two electrophilic centers, provides chemists with a powerful and versatile toolkit for the construction of complex molecules. A thorough understanding of their fundamental reactivity, including the factors that govern their Sₙ2 reactions, their propensity for rearrangement, and their utility in cyclization and functionalization reactions, is essential for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their synthetic endeavors. The continued exploration of the reactivity of α-halo-β-keto esters will undoubtedly lead to the development of new and innovative synthetic methodologies for the efficient preparation of molecules with significant biological and material applications.
References
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Favorskii rearrangement. Wikipedia. Available at: [Link]
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Favorskii Rearrangement. NROChemistry. Available at: [Link]
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The Favorskii Rearrangement of Haloketones. Organic Reactions. Available at: [Link]
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Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. Available at: [Link]
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The Favorskiĭ Rearrangement of Haloketones. ResearchGate. Available at: [Link]
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Alpha halo ketones to esters are converted via:. Testbook. Available at: [Link]
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The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Science Publishing. Available at: [Link]
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Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Royal Society of Chemistry. Available at: [Link]
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Highly Selective Reaction of α-Halo-α,β-unsaturated Esters with Ketones or Aldehydes Promoted by SmI2: An Efficient Alternative Access to Baylis−Hillman Adducts. ACS Publications. Available at: [Link]
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Palladium Catalyzed β-Arylation of α-Keto Esters. PMC - NIH. Available at: [Link]
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Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. Available at: [Link]
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α-Alkylation of Ketones via Enolate Ions. JoVE. Available at: [Link]
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Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. Available at: [Link]
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Palladium-Catalyzed β-Arylation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]
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Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. ResearchGate. Available at: [Link]
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Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
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Alcohol assisted C–C bond breaking: copper-catalyzed deacetylative α-arylation of β-keto esters and amides. Royal Society of Chemistry. Available at: [Link]
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Synthesis of alpha halo esters. Reddit. Available at: [Link]
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A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available at: [Link]
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Alpha Halogenation of Ketones. YouTube. Available at: [Link]
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Catalytic Enantioselective α-Arylation of Carbonyl Enolates and Related Compounds. ACS Publications. Available at: [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. Available at: [Link]
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The stereoselective α-alkylation of chiral β-hydroxy esters and some applications thereof. Sci-Hub. Available at: [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. Available at: [Link]
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Stereoselective Reduction of Carbonyl Compounds With Actinomycete: Purification and Characterization of Three Alpha-Keto Ester Reductases From Streptomyces Avermitilis. PubMed. Available at: [Link]
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Summary of Reactions. Chemistry LibreTexts. Available at: [Link]
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β‐Ketoesters: An Overview and It's Applications via Transesterification. Wiley Online Library. Available at: [Link]
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The Synthetic Versatility of Bromoacetoacetate Derivatives: A Historical and Technical Guide for Drug Development Professionals
Abstract
Bromoacetoacetate derivatives, specifically ethyl 2-bromoacetoacetate and ethyl 4-bromoacetoacetate, represent a class of highly versatile reagents that have carved a significant niche in the landscape of organic synthesis and pharmaceutical development. Their unique bifunctional nature, possessing both a reactive bromine atom and a β-ketoester moiety, allows for a diverse array of chemical transformations, making them invaluable building blocks for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these pivotal compounds. We will delve into the nuances of their reactivity, explore their role in key named reactions, and present detailed protocols for their synthesis and use, with a particular focus on their application in the synthesis of pharmaceutical agents.
Introduction: The Strategic Importance of Bromoacetoacetate Derivatives
In the arsenal of the modern synthetic chemist, reagents that offer a combination of reactivity and selectivity are paramount. Bromoacetoacetate derivatives elegantly fulfill this need. The presence of a bromine atom, a good leaving group, at either the α- (C2) or γ- (C4) position of the ethyl acetoacetate backbone, coupled with the inherent reactivity of the β-ketoester system, opens up a plethora of synthetic possibilities.
The strategic placement of the bromine atom dictates the primary mode of reactivity. Ethyl 2-bromoacetoacetate is a potent electrophile at the α-carbon, readily undergoing nucleophilic substitution. In contrast, ethyl 4-bromoacetoacetate provides a handle for introducing functionality at the terminal methyl group of the acetoacetyl chain. This seemingly subtle difference has profound implications for their application in constructing diverse heterocyclic and carbocyclic scaffolds, which form the core of many therapeutic agents.
This guide will navigate the historical milestones that led to our current understanding of these reagents, provide reliable synthetic protocols for their preparation, and showcase their utility in the synthesis of medicinally relevant compounds.
A Journey Through Time: The Discovery and Evolution of Bromoacetoacetate Chemistry
The story of bromoacetoacetate derivatives is intertwined with the broader history of α-halogenation of carbonyl compounds and the development of β-ketoester chemistry. While the synthesis of the parent compound, ethyl acetoacetate, dates back to the 19th century, the introduction of a bromine atom expanded its synthetic utility exponentially.
A pivotal moment in the history of related compounds was the synthesis of ethyl bromoacetate by Bernhardi in 1891.[1] This α-bromo ester, prepared from acetic acid, quickly found applications, albeit initially for nefarious purposes as a tear gas by French forces in World War I.[1] However, its true value lay in its synthetic potential, which was soon realized in reactions like the Reformatsky and Wittig syntheses.
The direct bromination of ethyl acetoacetate to yield its α- and γ-bromo derivatives represents a more direct and versatile approach. The ability to selectively introduce a bromine atom at either the α-methylene or γ-methyl position has been a subject of significant synthetic interest.
The Art of Synthesis: Crafting the Bromoacetoacetate Toolkit
The selective synthesis of ethyl 2-bromoacetoacetate and ethyl 4-bromoacetoacetate is crucial for their effective application. The choice of brominating agent and reaction conditions dictates the regioselectivity of the bromination of the ethyl acetoacetate starting material.
Synthesis of Ethyl 2-bromoacetoacetate (α-Bromo)
The α-position of β-ketoesters is readily halogenated under both acidic and basic conditions due to the enhanced acidity of the α-protons.[2]
Protocol: Acid-Catalyzed α-Bromination of Ethyl Acetoacetate
-
Reaction Setup: In a well-ventilated fume hood, a solution of ethyl acetoacetate (1.0 eq.) in a suitable solvent such as acetic acid or diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: A solution of bromine (1.0 eq.) in the same solvent is added dropwise to the ethyl acetoacetate solution at a temperature maintained between 0-10 °C. The reaction is typically stirred for several hours until the color of the bromine has discharged.
-
Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove any unreacted bromine. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure ethyl 2-bromoacetoacetate.
Synthesis of Ethyl 4-bromoacetoacetate (γ-Bromo)
The synthesis of the γ-bromo isomer is less straightforward and often requires different strategies to avoid the more favorable α-bromination. One effective method is a modified Reformatsky reaction.[3]
Protocol: Synthesis of Ethyl 4-bromoacetoacetate via Modified Reformatsky Reaction [3]
-
Reaction Setup: Magnesium turnings (0.67 eq.) are placed in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) with a chlorinated hydrocarbon solvent such as chloroform.
-
Enolate Formation: A solution of ethyl bromoacetate (1.0 eq.) in the same solvent is added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
Hydrolysis: The reaction mixture, containing the magnesium enolate, is cooled and then carefully poured into a mixture of crushed ice and dilute sulfuric acid with vigorous stirring.
-
Work-up: The organic layer is separated, washed with water, saturated sodium bicarbonate solution until neutral, and then again with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 4-bromoacetoacetate, which can be further purified by vacuum distillation.
A Tale of Two Isomers: Comparative Reactivity of α- and γ-Bromoacetoacetates
The distinct positioning of the bromine atom in ethyl 2-bromoacetoacetate and ethyl 4-bromoacetoacetate leads to fundamentally different reactivity profiles. Understanding these differences is key to their strategic deployment in synthesis.
| Feature | Ethyl 2-bromoacetoacetate (α-Bromo) | Ethyl 4-bromoacetoacetate (γ-Bromo) |
| Primary Reactive Site | α-Carbon | γ-Carbon |
| Dominant Reaction Type | SN2 substitution at the α-carbon[2] | Nucleophilic substitution at a primary carbon |
| Acidity of α-Protons | Significantly increased due to the inductive effect of the adjacent bromine and two carbonyl groups. | Acidity of the α-protons is similar to that of unsubstituted ethyl acetoacetate. |
| Key Applications | Introduction of an acetylmethyl group via alkylation of nucleophiles. | Introduction of a three-carbon chain with a terminal electrophilic site. |
The enhanced reactivity of the α-bromo isomer in SN2 reactions is attributed to the strong electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond.[2] In contrast, the γ-bromo isomer behaves more like a typical primary alkyl bromide.
The Synthetic Powerhouse: Applications in Drug Development
The true value of bromoacetoacetate derivatives is realized in their application as versatile building blocks for the synthesis of complex organic molecules, particularly those with therapeutic relevance.
Feist-Benary Furan Synthesis: A Gateway to Heterocycles
The Feist-Benary furan synthesis is a classic method for constructing substituted furans, which are prevalent motifs in many natural products and pharmaceuticals.[4] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5][6][7] Ethyl 2-bromoacetoacetate can serve as the α-halo ketone component, leading to the formation of highly functionalized furan derivatives.
Japp-Klingemann Reaction: Crafting Indoles and Pyrazoles
The Japp-Klingemann reaction provides an elegant route to hydrazones from β-ketoesters and aryl diazonium salts.[8][9] These hydrazones are valuable intermediates that can be cyclized to form indoles via the Fischer indole synthesis, a cornerstone of medicinal chemistry.[8] Bromoacetoacetate derivatives can be employed in this reaction, offering a pathway to halogenated indole precursors.
Building Blocks for Bioactive Molecules
Both ethyl 2-bromoacetoacetate and ethyl 4-bromoacetoacetate are utilized in the synthesis of a variety of pharmaceutical compounds.
-
Ethyl 2-bromoacetoacetate is a key intermediate in the synthesis of certain thiazole-containing compounds with potential antiproliferative activity.[10] It is also used in the preparation of steroidal antiestrogens through cyclic condensation.
-
Ethyl 4-bromoacetoacetate is employed in the synthesis of quinoline derivatives, a class of compounds known for a wide range of biological activities, including anti-inflammatory properties.[1]
Conclusion: The Enduring Legacy and Future Potential
Bromoacetoacetate derivatives have a rich history, evolving from early, sometimes non-scientific, applications to becoming indispensable tools in modern organic synthesis and drug discovery. Their predictable yet versatile reactivity, coupled with the ability to introduce key structural motifs, ensures their continued relevance in the pharmaceutical industry. As the demand for novel and complex therapeutic agents grows, the strategic application of these powerful building blocks will undoubtedly play a crucial role in shaping the future of medicine. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers and drug development professionals to harness the full synthetic potential of bromoacetoacetate derivatives in their quest for the next generation of life-saving drugs.
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LookChem. (n.d.). Cas 13176-46-0, Ethyl 4-bromoacetoacetate. Retrieved from [Link]
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-
PubChem. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Data of Methyl 4-bromo-3-oxobutanoate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-bromo-3-oxobutanoate (C₅H₇BrO₃, CAS: 17790-81-7), a key intermediate in organic synthesis.[1][2] Intended for researchers and drug development professionals, this document synthesizes data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the interpretation of spectral data, explains the causality behind experimental choices, and provides field-proven protocols for data acquisition. Our objective is to create a self-validating system of protocols and interpretations to ensure the highest degree of scientific integrity and utility.
Molecular Structure and Chemical Properties
This compound is a β-keto ester containing a bromine atom at the α-position relative to the ketone. This combination of functional groups makes it a versatile building block, but also introduces complexities in its spectroscopic analysis, most notably the potential for keto-enol tautomerism.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₅H₇BrO₃[1]
-
Molecular Weight: 195.01 g/mol [1]
-
CAS Number: 17790-81-7[1]
The Principle of Keto-Enol Tautomerism
β-dicarbonyl compounds exist as a dynamic equilibrium between their keto and enol forms.[3][4] This equilibrium is influenced by factors such as solvent polarity and temperature.[4][5][6] While the keto form is often predominant, the presence of the enol tautomer can lead to additional signals in NMR spectra. The choice of a deuterated solvent like CDCl₃ typically favors the keto form, simplifying spectral interpretation.[5] Understanding this phenomenon is critical for accurately assigning spectroscopic signals.
Figure 1: Keto-enol equilibrium for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a definitive fingerprint of its structure.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum of the predominant keto tautomer is expected to show three distinct signals, all singlets, due to the absence of adjacent non-equivalent protons.
| Position | Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Chemical Shift |
| Methyl Ester | a | ~ 3.7 | Singlet | 3H | Typical range for methyl ester protons. |
| Methylene | b | ~ 4.0 | Singlet | 2H | Deshielded by two adjacent carbonyl groups. |
| Bromomethylene | c | ~ 4.3 | Singlet | 2H | Deshielded by the adjacent carbonyl and electronegative Br atom. |
Note: Actual spectral data for ¹H NMR was not found in public databases. The assignments are based on established chemical shift principles and data for analogous compounds.
Figure 2: Proton environments in this compound.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For this compound, five distinct signals are expected and observed.[1]
| Position | Label | Chemical Shift (δ, ppm) (Predicted) | Assignment Rationale |
| Methyl Ester | 1 | ~ 53 | Typical range for an ester methoxy carbon.[7] |
| Methylene | 2 | ~ 49 | Carbon situated between two electron-withdrawing carbonyl groups. |
| Bromomethylene | 3 | ~ 35 | Aliphatic carbon attached to an electronegative bromine atom. |
| Ester Carbonyl | 4 | ~ 167 | Characteristic chemical shift for an ester carbonyl carbon.[7] |
| Ketone Carbonyl | 5 | ~ 195 | Highly deshielded due to the strong electronegativity of the ketone oxygen.[7] |
Note: Predicted chemical shifts are based on standard values for similar functional groups.[8][9] The presence of a ¹³C NMR spectrum is confirmed by PubChem, provided by SpectraBase.[1]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a 5 mm NMR tube.[10] CDCl₃ is chosen to minimize the enol tautomer concentration.[5]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal from the CDCl₃ and shim the magnetic field to optimize homogeneity.[10]
-
¹H Acquisition: Acquire the spectrum using a standard 90° pulse.[11] Co-add a minimum of 8 scans to improve the signal-to-noise ratio and reduce artifacts.[11] Set the acquisition time to 3-5 seconds.[11]
-
¹³C Acquisition: Use a standard proton-decoupled pulse sequence. A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[10]
-
Data Processing: Apply Fourier transform to the Free Induction Decay (FID).[10] Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[10]
Figure 3: Workflow for acquiring high-quality NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound is dominated by the strong absorptions of its two distinct carbonyl groups.
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Rationale |
| ~ 1745 | Strong | C=O Stretch (Ester) | The typical frequency for an aliphatic ester carbonyl. Its position is higher than the ketone's. |
| ~ 1725 | Strong | C=O Stretch (Ketone) | The presence of an adjacent electronegative bromine atom slightly raises the frequency. |
| ~ 1250 - 1150 | Strong | C-O Stretch (Ester) | Characteristic stretching vibration for the C-O single bond of the ester group. |
| ~ 650 | Medium | C-Br Stretch | The C-Br bond vibration typically appears in the fingerprint region of the spectrum. |
Note: Data interpretation is based on an available FTIR spectrum from SpectraBase, which indicates the measurement was performed on a neat film.[1][12]
Experimental Protocol: FTIR Data Acquisition (Thin Film)
-
Instrument Preparation: Ensure the diamond crystal of the ATR (Attenuated Total Reflectance) accessory is clean.[13] Perform a background scan to subtract atmospheric CO₂ and H₂O signals.[10]
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.[13][14] If using salt plates, place a drop between two KBr plates and create a thin film.[14]
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.[10] Co-add 16-32 scans to achieve a high signal-to-noise ratio.[10]
-
Cleaning: After analysis, thoroughly clean the ATR crystal or salt plates with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.[13][14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns.
Interpretation of the Mass Spectrum
The most telling feature in the mass spectrum of this compound is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
-
Molecular Ion (M⁺): A pair of peaks at m/z 194 (C₅H₇⁷⁹BrO₃) and m/z 196 (C₅H₇⁸¹BrO₃) with a ~1:1 intensity ratio.
-
Key Fragments: The fragmentation is driven by the cleavage of bonds adjacent to the carbonyl groups and the loss of stable neutral molecules or radicals.[15][16]
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity | Proposed Fragment Ion | Loss |
| 163 | 165 | Medium | [M - OCH₃]⁺ | Methoxy radical (•OCH₃) |
| 115 | - | Medium | [M - Br]⁺ | Bromine radical (•Br) |
| 101 | - | Strong (Base Peak) | [CH₂C(O)CH₂CO]⁺ (from McLafferty-type rearrangement) | Bromo-methoxy radical (•Br, •OCH₃) |
| 43 | - | Strong | [CH₃CO]⁺ | Acetyl cation |
Note: Fragmentation data is interpreted from the GC-MS data available on PubChem, provided by the NIST Mass Spectrometry Data Center.[1]
Figure 4: Proposed major fragmentation pathways for this compound.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[17][18] The sample must be free of non-volatile materials and particulates.[17][19]
-
Injector Setup: Set the injector temperature to 250°C in splitless mode to ensure complete vaporization and efficient transfer of the analyte to the column.[20]
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms).[20] Program the oven with a temperature ramp (e.g., start at 50°C, hold for 2 min, then ramp at 10°C/min to 280°C) to separate the analyte from any impurities.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.
Conclusion
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. ¹³C NMR confirms the five unique carbon environments, including the distinct ester and ketone carbonyls. IR spectroscopy validates the presence of these two C=O functional groups through their characteristic strong absorptions. Finally, mass spectrometry provides the definitive molecular weight and the unmistakable 1:1 isotopic signature of a monobrominated compound. This guide provides the foundational data and validated protocols necessary for researchers to confidently identify and utilize this important chemical intermediate.
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Methodological & Application
Synthesis of Methyl 4-bromo-3-oxobutanoate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 4-bromo-3-oxobutanoate
This compound is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its structure, incorporating both a β-ketoester moiety and a reactive α-haloketone, allows for a diverse range of subsequent chemical transformations. This makes it a highly valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and other biologically active compounds.[1][2][3] The strategic placement of the bromine atom alpha to a ketone carbonyl group provides a readily accessible electrophilic site for nucleophilic substitution, while the β-ketoester portion can be manipulated through various condensation and alkylation reactions.[4] This application note provides a detailed, reliable protocol for the synthesis of this compound, complete with mechanistic insights, safety protocols, and characterization data to ensure reproducible and safe execution in a laboratory setting.
Reaction Overview and Mechanistic Discussion
The synthesis of this compound is most commonly achieved through the selective α-bromination of methyl acetoacetate. This reaction proceeds via an acid-catalyzed mechanism, which is crucial for ensuring mono-bromination and preventing unwanted side reactions.
Expertise & Experience: Understanding the Reaction Mechanism
The acid-catalyzed halogenation of a ketone is a cornerstone reaction in organic chemistry.[4][5] Its success hinges on the controlled formation of an enol intermediate, which is the active nucleophile in the reaction.
-
Enol Formation (Rate-Determining Step) : The reaction is initiated by the protonation of the ketone carbonyl oxygen of methyl acetoacetate. This increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons. A weak base (such as the solvent or another molecule of the ketoester) can then deprotonate the α-carbon to form an enol. This tautomerization is the slow, rate-determining step of the reaction.[4] The fact that acid-catalyzed bromination, chlorination, and racemization of ketones all occur at similar rates provides strong evidence for this rate-determining enol formation.
-
Nucleophilic Attack : The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine (Br₂) molecule. This step forms the new carbon-bromine bond and generates a protonated carbonyl intermediate.
-
Deprotonation : Finally, a weak base removes the proton from the carbonyl oxygen to regenerate the acid catalyst and yield the final α-bromo-β-ketoester product.
A key advantage of the acid-catalyzed process is that it largely prevents polyhalogenation. Once the first bromine atom is attached to the α-carbon, its electron-withdrawing nature destabilizes the transition state for further enol formation, making the second bromination significantly slower than the first.
Caption: Acid-catalyzed bromination mechanism.
Comprehensive Synthesis Protocol
This protocol is adapted from established procedures for the α-bromination of β-ketoesters.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl Acetoacetate | 116.12 | 116 g | 1.0 | Reagent grade, use as received.[6] |
| Bromine (Br₂) | 159.81 | 51 mL (160 g) | 1.0 | Highly Toxic and Corrosive. Handle only in a chemical fume hood with appropriate PPE. |
| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - | Toxic and Carcinogenic. Use with extreme caution in a well-ventilated fume hood. Anhydrous grade is preferred. |
| Dilute Sodium Carbonate | - | As needed | - | For neutralization. |
| Saturated Sodium Chloride | - | As needed | - | For washing. |
| Anhydrous Calcium Chloride | 110.98 | As needed | - | For drying. |
Experimental Workflow
Caption: Step-by-step synthesis workflow.
Step-by-Step Procedure
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 116 g (1.0 mol) of methyl acetoacetate in 150 mL of anhydrous carbon tetrachloride.
-
Cooling : Place the flask in an ice-salt bath and cool the solution to below 5°C with stirring.
-
Bromine Addition : Slowly add 51 mL (1.0 mol) of bromine dropwise from the dropping funnel. Maintain the internal temperature below 5°C throughout the addition.
-
Expertise & Experience : The slow, cold addition is critical to control the exothermic reaction and to minimize the formation of the dibrominated side product.
-
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
-
Work-up: Quenching and Washing : Carefully pour the reaction mixture into a beaker containing ice water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute aqueous solution of sodium carbonate (repeat until effervescence ceases) and then with a saturated sodium chloride solution.
-
Expertise & Experience : The sodium carbonate wash neutralizes any remaining acid (HBr) generated during the reaction. The brine wash helps to remove water from the organic layer.
-
-
Drying and Solvent Removal : Dry the organic layer over anhydrous calcium chloride. Filter to remove the drying agent and remove the solvent (carbon tetrachloride) by rotary evaporation.
-
Product Isolation : The resulting oil is the crude this compound. For many applications, this crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed.
Safety and Handling
Trustworthiness: A Self-Validating System of Safety
Adherence to strict safety protocols is paramount for this synthesis due to the hazardous nature of the reagents.
-
Bromine (Br₂) : Bromine is extremely toxic, corrosive, and can cause severe burns upon contact with skin and eyes.[7] Inhalation of its vapors can be fatal.[7]
-
Handling : Always handle liquid bromine in a well-ventilated chemical fume hood.[7] Wear heavy-duty chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Spill Response : Have a solution of sodium thiosulfate ready to neutralize any spills. In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.
-
-
Carbon Tetrachloride (CCl₄) : This solvent is a known carcinogen and is toxic to the liver. Avoid inhalation and skin contact.
-
This compound : As an α-haloketone, the product is expected to be a lachrymator (causes tearing) and a skin irritant. Handle with gloves and eye protection.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₅H₇BrO₃ |
| Molar Mass | 195.01 g/mol [8] |
| Appearance | Colorless to pale yellow oil |
Spectroscopic Data:
-
¹H NMR : The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons adjacent to the ester and ketone (~3.8 ppm), and a singlet for the bromomethyl protons (~4.3 ppm).
-
¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the ester carbonyl (~167 ppm), the ketone carbonyl (~195 ppm), the methoxy carbon (~53 ppm), the methylene carbon (~46 ppm), and the bromomethyl carbon (~35 ppm).[8]
-
IR Spectroscopy : The infrared spectrum will be dominated by two strong carbonyl stretching frequencies, one for the ester (~1745 cm⁻¹) and one for the ketone (~1725 cm⁻¹).[8]
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the safety precautions outlined, researchers can confidently prepare this valuable synthetic intermediate for use in drug discovery and development programs. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound.
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Application Notes & Protocols: The Utility of Methyl 4-bromo-3-oxobutanoate in Modern Heterocyclic Chemistry
Abstract
Methyl 4-bromo-3-oxobutanoate, also known as methyl 4-bromoacetoacetate, is a highly versatile and reactive C4 building block pivotal to synthetic organic chemistry.[1][2] Its structure uniquely combines the functionalities of a β-ketoester and an α-haloketone, providing multiple reactive sites for constructing complex molecular architectures. This guide provides an in-depth exploration of its application in the synthesis of key heterocyclic scaffolds such as thiazoles, pyrazolones, and pyridazines, which are prevalent in medicinal chemistry and drug development.[1] We present detailed mechanistic insights, step-by-step experimental protocols, and process logic to empower researchers and drug development professionals to effectively leverage this reagent in their synthetic endeavors.
Introduction: The Chemical Versatility of this compound
The synthetic utility of this compound (CAS: 17790-81-7) arises from its trifunctional nature.[1][2] The molecule's reactivity is governed by three distinct sites:
-
The α-Bromo Carbon: The bromine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution (SN2) reactions. This is the primary site of attack for heteroatom nucleophiles in many cyclization reactions.
-
The Ketone Carbonyl: This electrophilic center can participate in nucleophilic additions and condensations.
-
The Active Methylene Group: The protons on the carbon situated between the two carbonyl groups (ester and ketone) are acidic, allowing for easy formation of an enolate under basic conditions. This enolate is a potent carbon nucleophile.
This combination of functionalities allows for a diverse range of transformations, making it an invaluable precursor for a variety of heterocyclic systems.[3][4]
Logical Workflow for Heterocycle Synthesis
The general strategy for employing this compound involves its reaction with a binucleophilic reagent. One nucleophile engages with the electrophilic α-bromo carbon, while the second nucleophile reacts with one of the carbonyl groups to facilitate cyclization.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Protocol: Synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate
This protocol details the reaction of this compound with thiourea.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Add thiourea (1.1 eq) to the solution. A slight excess of thiourea ensures the complete consumption of the bromo-ester.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Check: The initial product formed is the hydrobromide salt of the thiazole, which is soluble in ethanol. [5]The reaction is heated to overcome the activation energy for both the SN2 and the dehydration steps.
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add saturated sodium bicarbonate solution dropwise while stirring until the pH is neutral (~7-8). This step is crucial as it deprotonates the thiazolium salt, yielding the neutral product which is less soluble and will precipitate. [5]7. Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the product under vacuum to yield methyl 2-(2-aminothiazol-4-yl)acetate as a solid.
Expected Yield: 85-95% Characterization: Purity can be assessed by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Synthesis of Pyridazine and Pyrazolone Scaffolds
The dicarbonyl nature of this compound makes it an excellent precursor for synthesizing six- and five-membered diazines upon reaction with hydrazine and its derivatives.
Pyridazine Synthesis Strategy
Pyridazines are typically formed from the condensation of a 1,4-dicarbonyl compound with hydrazine. [6][7]While not a direct one-step reaction, this compound can be readily converted into a suitable 1,4-dicarbonyl precursor, which is then cyclized.
Caption: Two-step strategy for pyridazine synthesis.
Protocol Rationale:
-
Step 1: The bromine is displaced by a carbon nucleophile (e.g., the enolate of ethyl acetoacetate) to assemble the 1,4-dicarbonyl backbone.
-
Step 2: The resulting 1,4-keto-ester is heated with hydrazine hydrate in a protic solvent like ethanol or acetic acid. [8]The reaction proceeds through the formation of a dihydrazone intermediate, which then cyclizes and eliminates water to form the dihydropyridazine, followed by oxidation to the aromatic pyridazine. [6]
Pyrazolone Synthesis: A Direct Cyclocondensation
Pyrazolones, another class of pharmaceutically important heterocycles, can be synthesized more directly. [9]The reaction of a β-ketoester with hydrazine is a robust and widely used method. [9] Mechanism & Protocol: The reaction involves an initial condensation between the hydrazine and the ketone of the β-ketoester to form a hydrazone. This is followed by a rapid intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the electrophilic ester carbonyl, leading to the elimination of methanol and formation of the stable pyrazolone ring.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Add phenylhydrazine dropwise to the solution at room temperature. The use of substituted hydrazines like phenylhydrazine allows for the synthesis of N-substituted pyrazolones.
-
After the addition is complete, heat the mixture to 80-100 °C for 1-2 hours.
-
Expert Insight: Acetic acid serves as both a solvent and a catalyst, protonating the carbonyls to increase their electrophilicity and facilitating the condensation and dehydration steps.
-
Cool the reaction mixture and pour it into ice-water.
-
The solid pyrazolone product will precipitate. Collect it by vacuum filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Summary of Applications
The reactivity of this compound allows for the synthesis of a wide array of important heterocyclic cores.
| Target Heterocycle | Co-Reagent | Key Reaction Type |
| Thiazole | Thioamide / Thiourea | Hantzsch Synthesis |
| Pyrazolone | Hydrazine / Substituted Hydrazine | Knorr Pyrazole Synthesis |
| Pyridazine | Hydrazine (after conversion to 1,4-dicarbonyl) | 1,4-Dicarbonyl Cyclocondensation |
| Furan | Base / Active Methylene Compound | Feist-Benary Synthesis |
| Pyrrole | Ammonia / Primary Amine | Hantzsch-type Pyrrole Synthesis |
Conclusion
This compound is a powerful and versatile reagent in heterocyclic chemistry. Its predictable reactivity, stemming from its α-halo-β-ketoester framework, provides chemists with reliable pathways to synthesize diverse and medicinally relevant scaffolds. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers to harness the full synthetic potential of this invaluable chemical building block.
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Application Notes & Protocols: Methyl 4-bromo-3-oxobutanoate in Pharmaceutical Synthesis
Abstract
Methyl 4-bromo-3-oxobutanoate is a highly versatile precursor in modern pharmaceutical synthesis. Its bifunctional nature, possessing both a reactive α-bromo ketone and a β-ketoester moiety, allows for its strategic incorporation into a diverse array of heterocyclic scaffolds that form the core of many therapeutic agents. This guide provides an in-depth analysis of its chemical reactivity, key synthetic applications, and detailed, field-proven protocols for its use in the synthesis of pharmaceutically relevant compounds, with a focus on dihydropyridines.
Introduction: The Strategic Value of a Bifunctional Precursor
In the landscape of medicinal chemistry, efficiency and molecular diversity are paramount. This compound (or its more common analogue, ethyl 4-chloroacetoacetate) serves as a quintessential C4 building block. Its value lies in the orthogonal reactivity of its functional groups. The α-bromo position provides a potent electrophilic site for nucleophilic substitution, while the β-ketoester portion is primed for a wide range of condensation and cyclization reactions.[1][2] This dual reactivity enables chemists to construct complex molecular architectures, particularly heterocyclic systems, in a convergent and atom-economical fashion. This document will explore its application in constructing key pharmaceutical classes, most notably the 1,4-dihydropyridine (DHP) calcium channel blockers.[3][4]
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is critical for its effective and safe utilization in synthesis.
Structural and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₇BrO₃ | [5] |
| Molecular Weight | 195.01 g/mol | [5] |
| Appearance | Typically a colorless to pale yellow liquid | - |
| Key Functional Groups | Methyl Ester, Ketone, α-Bromo | [5] |
| SMILES | COC(=O)CC(=O)CBr | [5] |
| InChIKey | CZRWOPRGDPUSDE-UHFFFAOYSA-N | [5] |
Causality of Reactivity
The synthetic utility of this compound stems from two primary reactive centers:
-
The α-Bromo Ketone: The bromine atom is an excellent leaving group. The adjacent carbonyl group activates the α-carbon, making it highly susceptible to nucleophilic attack (Sₙ2 reactions). This is the key to forming new carbon-carbon or carbon-heteroatom bonds.[6][7]
-
The β-Ketoester System: This moiety is a classic synthon in organic chemistry.[8] The α-protons (at C2, between the two carbonyls) are acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile, crucial for reactions like the Hantzsch synthesis.[9] Furthermore, the ketone and ester carbonyls themselves are electrophilic and can participate in cyclization reactions.[10]
Core Synthetic Applications in Drug Development
The primary application of this precursor is in the synthesis of heterocyclic compounds. Two of the most prominent examples are the Hantzsch pyridine synthesis and the Gewald aminothiophene synthesis.
Hantzsch 1,4-Dihydropyridine Synthesis
This multicomponent reaction is a cornerstone of medicinal chemistry, famously used to produce calcium channel blockers like Nifedipine, Felodipine, and Amlodipine.[3][11] The reaction condenses an aldehyde, a β-ketoester (like this compound, though often an analogue is used), and a nitrogen source (like ammonia or ammonium acetate).[12][13]
Mechanistic Insight: The process involves a series of condensations and cyclizations. An aldehyde first undergoes a Knoevenagel condensation with one equivalent of the β-ketoester.[11] A second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate.[13] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.[3][11] The use of a precursor like this compound allows for the introduction of a functionalized side chain at the C2 position of the DHP ring, a common feature in drugs like Amlodipine.[14][15]
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes.[16][17] These thiophene scaffolds are prevalent in various pharmacologically active molecules. The reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[16][18] While this compound is not a direct starting material, its α-haloketone functionality is analogous to the ketone component, making it a valuable precursor for related thiophene syntheses.[19][20]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for synthesizing a 1,4-dihydropyridine derivative, a process central to the application of this compound and its analogues.
Caption: General workflow for a Hantzsch-type 1,4-dihydropyridine synthesis.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on specific substrates and laboratory conditions.
Safety Precautions
-
Hazard Profile: α-haloketones, including this compound, are lachrymators and skin irritants.[21][22] They are corrosive and can cause severe burns.[21]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste.
-
First Aid: In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[21]
Protocol: Synthesis of a Functionalized 1,4-Dihydropyridine Core
This protocol is adapted from methodologies used in the synthesis of Amlodipine and Felodipine precursors.[14][23][24] It demonstrates the Hantzsch reaction using a functionalized β-ketoester, analogous to this compound.
Objective: To synthesize a 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-((prop-2-yn-1-yloxy)methyl)-1,4-dihydropyridine-3,5-dicarboxylate, a key intermediate.[14]
Materials:
-
Ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate (1.0 mmol, 1 eq) - This is a functionalized analogue of our topic precursor.
-
2-Chlorobenzaldehyde (1.0 mmol, 1 eq)
-
Methyl 3-aminocrotonate (1.0 mmol, 1 eq)
-
Barium nitrate (0.1 mmol, 0.1 eq) as a catalyst
-
Ethanol (as solvent, if needed, though often run neat)
Procedure:
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate (1.0 mmol), 2-chlorobenzaldehyde (1.0 mmol), methyl 3-aminocrotonate (1.0 mmol), and barium nitrate (0.1 mmol).[14]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.[14] The reaction is often performed solvent-free.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour). Use a suitable eluent system like ethyl acetate/hexane.
-
Work-up: Upon completion (typically 4-5 hours), cool the reaction mixture to room temperature.[14] Add distilled water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product Isolation: Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure dihydropyridine product.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and purity of the final product.
-
Mass Spectrometry: To verify the molecular weight of the synthesized compound.
-
FT-IR: To identify key functional groups (e.g., C=O of esters, N-H of dihydropyridine).
Troubleshooting and Mechanistic Considerations
Problem: Low reaction yield in Hantzsch synthesis. Potential Cause & Solution:
-
Inefficient Catalyst: The choice of catalyst can be crucial. While this protocol uses Ba(NO₃)₂, other catalysts like phenylboronic acid have been shown to significantly accelerate the reaction and improve yields.[25]
-
Steric Hindrance: Ortho-substituted aldehydes can sometimes reduce reaction efficiency.[11] Increasing reaction time or temperature may be necessary.
-
Side Reactions: The classical Hantzsch reaction can sometimes suffer from drawbacks like long reaction times and harsh conditions.[3] Exploring microwave-assisted synthesis can often improve yields and reduce reaction times dramatically.[3][18]
Problem: Formation of byproducts. Potential Cause & Solution:
-
Oxidation: Dihydropyridines can be sensitive to oxidation, leading to the corresponding pyridine derivative.[3] It is crucial to perform the work-up promptly and avoid excessive exposure to air, especially at high temperatures.
-
Self-Condensation: Ensure stoichiometric control of reactants to prevent self-condensation of the β-ketoester or aldehyde.
The diagram below outlines the core mechanistic steps of the Hantzsch synthesis, providing a visual guide to the key bond-forming events.
Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Conclusion
This compound and its structural analogues are indispensable tools in pharmaceutical R&D. Their predictable and versatile reactivity enables the efficient construction of complex, biologically active heterocyclic molecules. A thorough understanding of their handling requirements, reactivity profile, and application in robust synthetic methodologies like the Hantzsch reaction is essential for any scientist engaged in drug discovery and development. The protocols and insights provided herein serve as a foundational guide for leveraging this powerful precursor to advance pharmaceutical synthesis.
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Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Synthesis of felodipine, a non-symmetrical dihydropyridine. (2017). ResearchGate. Retrieved from [Link]
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Debache, A., et al. (2008). One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction. Synlett. Retrieved from [Link]
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Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. (2014). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
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Application Notes and Protocols: Methyl 4-bromo-3-oxobutanoate in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-3-oxobutanoate is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis, particularly in the construction of complex cyclic scaffolds. Its unique combination of a β-ketoester moiety and an α-bromo ketone functionality allows for its participation in a variety of cycloaddition reactions. This document provides a detailed guide to the application of this compound in cycloaddition reactions, with a focus on [4+3] and potential [3+2] annulation strategies. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the broader synthetic utility of the resulting carbocyclic and heterocyclic products.
Introduction: The Synthetic Potential of this compound
This compound, also known as methyl 4-bromoacetoacetate, is a readily available and highly reactive synthetic intermediate.[1][2] Its structure features two key reactive sites: the enolizable β-ketoester system and the electrophilic carbon bearing the bromine atom. This dual reactivity makes it an excellent precursor for the in situ generation of reactive intermediates, most notably oxyallyl cations, which are powerful partners in cycloaddition reactions for the formation of seven-membered rings.[2] The resulting cycloheptanoid structures are prevalent in a wide array of natural products and pharmaceutically active compounds, making methods for their efficient synthesis a significant area of research.
This guide will focus on the application of this compound in cycloaddition reactions, providing both the theoretical framework and practical, step-by-step protocols for their successful implementation in a laboratory setting.
[4+3] Cycloaddition Reactions: A Gateway to Seven-Membered Rings
The [4+3] cycloaddition is a powerful method for the synthesis of seven-membered rings, a structural motif that can be challenging to construct using other synthetic strategies. In this context, this compound serves as a precursor to a 3-carbon (oxyallyl cation) component that reacts with a 4-carbon (diene) component.
Mechanistic Rationale: Generation of the Oxyallyl Cation
The key to unlocking the [4+3] reactivity of this compound is the in-situ generation of an oxyallyl cation intermediate. This is typically achieved through dehydrobromination using a non-nucleophilic base or through reductive debromination.
Base-Promoted Oxyallyl Cation Formation:
In the presence of a suitable base, such as sodium hydride (NaH), the acidic α-proton of the β-ketoester is removed to form an enolate. Subsequent intramolecular displacement of the bromide ion generates the transient oxyallyl cation. This highly electrophilic species is then readily trapped by a diene.
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Application Notes & Protocols: A Guide to Stereoselective Annulation Using Methyl 4-Bromo-3-Oxobutanoate
Foreword: The Strategic Value of Methyl 4-Bromo-3-Oxobutanoate in Complex Synthesis
In the landscape of modern synthetic chemistry, the demand for rapid and efficient access to stereochemically complex cyclic architectures is a constant driving force, particularly within drug discovery and development. Stereoselective annulation reactions—processes that construct rings with control over the spatial arrangement of atoms—are paramount to this endeavor. This compound (MBBO) has emerged as a highly valuable and versatile C4 building block. Its unique constitution, featuring a β-ketoester moiety and a primary bromide, offers a powerful combination of nucleophilic and electrophilic sites, predisposing it for elegant and convergent annulation strategies.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of how to leverage MBBO in stereoselective synthesis. We will explore the causality behind experimental design, present robust and validated protocols, and offer insights into troubleshooting and optimization, empowering you to confidently apply these methods in your own synthetic campaigns.
Part 1: Foundational Principles of MBBO Reactivity in Annulation
This compound is not merely a reagent; it is a carefully designed synthetic linchpin.[1] Its reactivity is governed by the interplay of its three key functional groups:
-
The Methylene Bridge (C2): Positioned between two carbonyl groups, the protons on this carbon are highly acidic (pKa ≈ 11 in DMSO). This allows for easy deprotonation by a wide range of bases to form a nucleophilic enolate.
-
The Ester Carbonyl (C1) & Ketone Carbonyl (C3): These provide the sites for enolate formation and influence the overall electronic properties of the molecule.
-
The Bromomethyl Group (C4): The primary bromide serves as an excellent electrophilic handle for intramolecular alkylation events, which are often the final, ring-closing step in an annulation cascade.
This inherent duality allows MBBO to function as a 1,3-bielectrophile equivalent upon enolization and subsequent reaction. A nucleophile can attack the molecule, which then cyclizes via its own built-in electrophilic trap. This principle is the cornerstone of its utility in annulation chemistry.
Caption: Logical workflow of MBBO's dual reactivity in a typical annulation sequence.
Part 2: Stereoselective [4+3] Annulation for Benzindeno-fused Azepine Synthesis
The construction of seven-membered nitrogen-containing heterocycles (azepines) is a significant challenge in organic synthesis, yet these scaffolds are prevalent in biologically active compounds.[2] A highly effective strategy utilizes a [4+3] cycloaddition between azadienes and a C3 synthon, for which MBBO's ethyl ester analog, ethyl 4-bromo-3-oxobutanoate, has proven exceptionally effective.[3]
Mechanistic Rationale and Stereochemical Control
The reaction is promoted by a strong, non-nucleophilic base like sodium hydride (NaH). The causality behind this choice is twofold: NaH irreversibly deprotonates the β-ketoester to form the sodium enolate, preventing side reactions and driving the reaction forward. The proposed mechanism proceeds as follows:
-
Enolate Formation: NaH abstracts a proton from the active methylene group of the bromo-ketoester.
-
Conjugate Addition: The resulting enolate performs a 1,4-conjugate addition to the electron-deficient azadiene system. This is the first key bond-forming step.
-
Intramolecular Annulation: The newly formed anionic intermediate undergoes a subsequent intramolecular SN2 reaction, where the nitrogen attacks the bromomethyl group, closing the seven-membered ring.
Stereoselectivity arises from the facial selectivity of the initial conjugate addition and the subsequent geometry of the ring-closing step, often favoring a specific diastereomer.[3]
Caption: Mechanism of the [4+3] annulation to form benzindeno-fused azepines.
Data Summary: Substrate Scope and Performance
The following table summarizes representative results from the literature, showcasing the effectiveness of this annulation strategy with various substituted azadienes.[3]
| Entry | Azadiene Substituent (R) | Product Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | 85 | >20:1 |
| 2 | 4-Me | 83 | >20:1 |
| 3 | 4-OMe | 81 | >20:1 |
| 4 | 4-F | 86 | >20:1 |
| 5 | 4-Cl | 88 | >20:1 |
| 6 | 3-Me | 82 | >20:1 |
Data sourced from a study on ethyl 4-bromo-3-oxobutanoate, which exhibits analogous reactivity to the methyl ester.[3]
Detailed Experimental Protocol: Synthesis of Benzindeno-fused Azepines
This protocol is a self-validating system. Successful execution should yield a product with spectroscopic data consistent with the target structure and high diastereoselectivity, verifiable by 1H NMR analysis of the crude reaction mixture.
Materials & Reagents:
-
Substituted Azadiene (1.0 equiv)
-
Ethyl 4-bromo-3-oxobutanoate (1.5 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Methodology:
-
Flask Preparation: Under a nitrogen or argon atmosphere, add the azadiene (e.g., 0.5 mmol, 1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (5.0 mL) to dissolve the azadiene. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add NaH (60% dispersion, 40 mg, 1.0 mmol, 2.0 equiv) to the stirred solution in portions. Causality: Adding the base in portions at 0 °C safely manages the exothermic reaction and hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 20 minutes.
-
Reagent Addition: Slowly add a solution of ethyl 4-bromo-3-oxobutanoate (158 mg, 0.75 mmol, 1.5 equiv) in anhydrous THF (1.0 mL) dropwise via syringe. Causality: Using an excess of the bromo-ketoester ensures complete consumption of the limiting azadiene. Dropwise addition controls the reaction rate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azadiene is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Causality: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure benzindeno-fused azepine product.
Part 3: Prospective Organocatalytic Strategies
While metal or strong-base catalysis is well-established, the field of asymmetric organocatalysis offers a compelling alternative for achieving high enantioselectivity under milder conditions. Although a direct, highly enantioselective annulation using MBBO and an organocatalyst is an emerging area, we can logically design a prospective workflow based on established principles of organocatalysis, such as those seen in asymmetric Michael additions and biomimetic transaminations.[4][5][6]
Conceptual Design: An Asymmetric Michael-Alkylation Cascade
A promising approach would be a one-pot cascade reaction involving the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by trapping of the resulting intermediate with MBBO.
-
Enamine Activation: A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reacts with an α,β-unsaturated aldehyde to form a chiral enamine.
-
Asymmetric Michael Addition: A suitable Michael donor (e.g., a nitroalkane) adds to the enamine from a specific face, directed by the chiral catalyst, setting the first stereocenter.
-
Enolate Formation & Trapping: Hydrolysis of the resulting iminium ion intermediate reveals a γ-nitroaldehyde whose enolate can be formed. This enolate is then trapped by MBBO in an intermolecular alkylation.
-
Final Annulation: A final base-mediated intramolecular condensation would close the ring.
Caption: A proposed workflow for an organocatalyzed asymmetric annulation using MBBO.
Protocol Design and Optimization Considerations
Developing this protocol would require systematic screening of several key parameters:
-
Catalyst: Screen a panel of well-established chiral amine catalysts (Jørgensen-Hayashi, MacMillan, etc.) to find the optimal balance of reactivity and enantioselectivity.
-
Solvent: Solvent polarity can drastically affect reaction rates and stereochemical outcomes in organocatalysis. Test a range from non-polar (toluene, CH2Cl2) to polar aprotic (acetonitrile, DMF).
-
Additives: Acids or bases are often used as co-catalysts. Weak Brønsted acids can accelerate iminium ion formation, while a stoichiometric base may be needed for the final cyclization step.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity, albeit at the cost of reaction time.
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (e.g., NaH exposed to air).2. Insufficiently anhydrous conditions.3. Low reactivity of the substrate. | 1. Use fresh NaH from a new container.2. Ensure all glassware is oven-dried and solvents are passed through a purification system.3. Increase reaction temperature or switch to a stronger base (e.g., KHMDS). |
| Poor Stereoselectivity | 1. Reaction temperature is too high.2. Incorrect choice of solvent or base.3. Epimerization of the product during workup or purification. | 1. Run the reaction at a lower temperature (0 °C or -20 °C).2. Screen different solvents and counter-ions (e.g., use KHMDS instead of NaH).3. Use a buffered quench (e.g., pH 7 buffer) and avoid acidic or basic conditions during chromatography. |
| Formation of Side Products | 1. Dimerization or polymerization of MBBO.2. Intermolecular reaction between two molecules of the bromo-ketoester. | 1. Add the bromo-ketoester slowly to the reaction mixture containing the other substrate.2. Maintain dilute conditions to favor the intramolecular cyclization pathway. |
Part 5: Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the stereoselective synthesis of complex cyclic molecules. Its predictable reactivity, stemming from its dual nucleophilic and electrophilic potential, makes it an ideal candidate for a range of annulation strategies. The base-mediated [4+3] annulation provides a robust and diastereoselective route to valuable azepine scaffolds. Furthermore, the principles of modern organocatalysis lay a clear path for the future development of highly enantioselective annulations using this exceptional building block. As the demand for stereochemically rich compounds continues to grow, the strategic application of reagents like MBBO will remain a cornerstone of efficient and elegant synthetic design.
References
-
Marigo, M., et al. (2004). Catalytic Asymmetric Bromination and Chlorination of β‐Ketoesters. Chemistry – A European Journal, 10(9), 2133–2137. [Link][7][8]
-
Wang, Y., et al. (2022). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. [Link][3]
-
Lu, L.-Q., & Xiao, W.-J. (2021). Asymmetric Synthesis of Seven-Membered N-Heterocycles and Carbocycles. Chinese Journal of Chemistry, 39(11), 3051-3066. [Link][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 295655, this compound. [Link][1]
-
Jensen, K. L., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516–1519. [Link][6]
-
List, B. (2007). Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamination. Organic & Biomolecular Chemistry, 12(31), 5856-60. [Link][5]
-
Vertex AI Search. (2025). Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones | Request PDF. [4]
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- 8. Catalytic asymmetric bromination and chlorination of beta-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Methyl 4-bromo-3-oxobutanoate in constructing azepine derivatives.
Application Note & Protocol
Topic: Methyl 4-bromo-3-oxobutanoate as a Versatile C4 Synthon for the Construction of Azepine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azepine Scaffold and Modern Synthetic Strategies
The seven-membered nitrogen-containing heterocycle, azepine, and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] Their unique non-planar, conformationally flexible structure allows for intricate three-dimensional interactions with biological targets, making them core components of numerous FDA-approved drugs for treating central nervous system (CNS) disorders, cancer, and viral infections.[1][4][5] The therapeutic importance of this motif has fueled a continuous demand for efficient, stereocontrolled, and versatile synthetic methods for its construction.[6][7]
Among the various strategies, cycloaddition reactions offer a powerful approach for rapidly building molecular complexity.[8][9] This application note focuses on the utility of this compound (and its close analog, ethyl 4-bromo-3-oxobutanoate) as a highly effective four-carbon building block for the synthesis of complex, fused azepine systems via a stereoselective [4+3] annulation reaction. We will detail the underlying mechanism, provide a field-proven experimental protocol, and discuss the causality behind the procedural choices, offering researchers a robust framework for employing this reagent in their own synthetic campaigns.
Mechanistic Rationale: The [4+3] Annulation Pathway
The core transformation relies on a base-promoted [4+3] cycloaddition between an azadiene (the four-atom component) and the enolate derived from this compound (the three-atom component). This strategy provides a direct and highly stereoselective route to functionalized azepine cores.[10]
Causality Behind the Reagent's Efficacy: this compound is uniquely suited for this role due to its trifunctional nature:
-
Ketone Carbonyl: The protons alpha to the ketone (C2) are acidic, allowing for regioselective deprotonation with a suitable base to form a reactive enolate.
-
Ester Group: The ester provides a handle for further synthetic modifications of the final product.
-
α-Bromo Substituent: The bromine atom at the C4 position serves as a latent electrophilic site and a good leaving group, which is essential for the final intramolecular cyclization step that closes the seven-membered ring.
The reaction proceeds via a well-defined, sequential mechanism, which ensures high levels of stereocontrol.
Caption: High-level workflow for azepine synthesis.
The process begins with the deprotonation of the α-carbon of the butanoate to generate a reactive enolate. This enolate then engages the azadiene in a conjugate addition. The crucial final step is an intramolecular SN2 reaction, where the newly formed nitrogen anion displaces the bromide to forge the seven-membered azepine ring.[10]
Caption: Key mechanistic steps in the annulation process.
Experimental Protocol: Synthesis of Benzindeno-fused Azepine Derivatives
This protocol is adapted from the successful stereoselective synthesis reported by Meng, X. et al. (2021), which utilizes ethyl 4-bromo-3-oxobutanoate.[10] The methyl ester can be used analogously. This procedure provides a self-validating system through clear steps for reaction setup, monitoring, workup, and purification.
3.1. Materials and Reagents
-
Azadiene substrate (e.g., (E)-2-(2-benzylidene-2,3-dihydro-1H-inden-1-ylidene)acetonitrile)
-
Ethyl 4-bromo-3-oxobutanoate (or this compound)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
3.2. Step-by-Step Methodology
Expert Insight: The success of this reaction hinges on the effective generation of the enolate in a non-protic environment to prevent side reactions. Anhydrous THF is critical, and NaH is an excellent choice as a strong, non-nucleophilic base that drives the deprotonation to completion.
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.5 equivalents, relative to the azadiene).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula or syringe.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath.
-
-
Enolate Formation:
-
In a separate flask, dissolve ethyl 4-bromo-3-oxobutanoate (1.2 equivalents) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the stirring NaH slurry at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium enolate will be evident.
-
-
Cycloaddition Reaction:
-
Dissolve the azadiene substrate (1.0 equivalent) in anhydrous THF.
-
Add the azadiene solution dropwise to the enolate mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azadiene is consumed (typically 2-4 hours).
-
-
Workup and Product Isolation:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize the excess base and protonate any remaining enolate.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization (Self-Validation):
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Combine the fractions containing the desired product and concentrate to yield the pure azepine derivative.
-
Confirm the structure and stereochemistry of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemistry is typically confirmed by X-ray crystallography of a suitable crystal, as was done in the reference literature.[10]
-
Data Summary: Scope and Efficiency
The utility of this method is demonstrated by its applicability to a range of substrates, consistently delivering the desired fused azepine products in good yields and with excellent stereoselectivity.
| Entry | Azadiene Substituent (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | H | 85 | >20:1 |
| 2 | 4-Methyl | 82 | >20:1 |
| 3 | 4-Methoxy | 79 | >20:1 |
| 4 | 4-Fluoro | 88 | >20:1 |
| 5 | 4-Chloro | 90 | >20:1 |
| 6 | 3-Chloro | 84 | >20:1 |
| 7 | 2-Bromo | 75 | 15:1 |
| Data adapted from Meng, X. et al., Org. Biomol. Chem., 2021, 19, 9026-9030.[10] |
Conclusion
This compound and its ethyl ester analog are powerful and reliable reagents for the construction of complex azepine derivatives. The [4+3] annulation strategy offers a predictable and highly diastereoselective pathway to these valuable scaffolds. The protocol detailed herein is robust and scalable, providing researchers in pharmaceutical and materials science with a critical tool for accessing novel seven-membered heterocyclic compounds. The inherent functionality of the butanoate starting material ensures that the resulting azepine products are primed for further synthetic elaboration, enhancing its utility in drug development pipelines.
References
-
Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. (2023). ResearchGate. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. [Link]
-
Azepine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2021). Taylor & Francis Online. [Link]
-
Seven-Membered Rings. (2011). ScienceDirect. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). MDPI. [Link]
-
Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2021). ResearchGate. [Link]
-
Azepines, Chemistry, Synthesis and Reactions. (n.d.). STM Journals. [Link]
-
Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. (2021). Royal Society of Chemistry. [Link]
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2020). National Institutes of Health. [Link]
-
Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. (2018). ACS Publications. [Link]
-
Chapter 6 - Seven-Membered Rings. (2013). ResearchGate. [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2024). Journal of Pharma Insights and Research. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate. [Link]
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Handling and storage guidelines for Methyl 4-bromo-3-oxobutanoate.
Application Notes & Protocols for Methyl 4-bromo-3-oxobutanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Reagent
This compound (CAS No. 17790-81-7) is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery.[1][2][3][4] Its structure, featuring a reactive α-haloketone moiety and an ester, renders it a versatile building block for the synthesis of a wide array of complex molecules and heterocyclic systems.[5][6] The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—dictates its reactivity profile and necessitates a nuanced approach to its handling and storage.[7]
The α-haloketone functionality makes this compound a potent alkylating agent.[8] The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[5][7] This heightened reactivity is the cornerstone of its synthetic utility but also the source of its potential hazards. This guide is designed to provide a comprehensive framework for the safe and effective use of this reagent, grounded in an understanding of its chemical nature.
Disclaimer: As of the date of this publication, a comprehensive and officially recognized Safety Data Sheet (SDS) with detailed toxicological data for this compound is not widely available. The following guidelines are therefore synthesized from available data for this compound, information on structurally similar chemicals, and the well-established principles governing the reactivity and handling of α-haloketones.[9]
Chemical & Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. The lack of extensive data underscores the need for cautious handling.
| Property | Value | Source |
| CAS Number | 17790-81-7 | [1][2][3] |
| Molecular Formula | C₅H₇BrO₃ | [1][9] |
| Molecular Weight | 195.01 g/mol | [1][9] |
| Boiling Point | No data available | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| Physical Form | Assumed to be a liquid or low-melting solid | N/A |
The Chemistry of Reactivity: An Authoritative Grounding
The primary hazard associated with this compound stems from its reactivity as an alkylating agent, a characteristic it shares with other α-haloketones. This reactivity is significantly greater than that of a corresponding alkyl halide due to the influence of the adjacent carbonyl group.[7][10]
Mechanism of Action
The compound readily participates in bimolecular nucleophilic substitution (SN2) reactions.[11] Nucleophiles, including amines, thiols, and even water, can attack the electron-deficient α-carbon, displacing the bromide ion. This reactivity is the basis for its utility in synthesizing heterocycles like thiazoles and pyrroles.[6]
Caption: SN2 reaction mechanism of this compound.
This inherent reactivity means the compound can readily alkylate biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, which is the basis for the toxicity of many alkylating agents.[8] Therefore, preventing exposure is of paramount importance.
Prudent Handling & Personal Protective Equipment (PPE)
Given the inferred hazards, a stringent set of handling protocols must be followed.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors.[12]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[13]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[13][14]
-
Hand Protection: Use chemically resistant gloves. Given the lack of specific permeation data, double-gloving with nitrile gloves is a prudent measure. Gloves must be inspected before use and changed immediately if contamination is suspected.[9][12]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12] Ensure no skin is exposed.
Storage Protocol
Proper storage is critical to maintaining the stability of this compound and ensuring safety.
-
Temperature: Store in a refrigerator at 2-8°C .[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[16] Do not store with or near amines, thiols, or other nucleophilic reagents.
Detailed Experimental Protocols
Protocol 1: Aliquoting and Solution Preparation
-
Preparation: Before removing the reagent from cold storage, prepare all necessary equipment (syringes, needles, dry glassware, solvent) and place it inside the chemical fume hood. Purge the reaction vessel with an inert gas.
-
Equilibration: Allow the sealed container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture into the reagent.
-
Transfer: Working entirely within the fume hood, use a syringe to pierce the septum of the container and withdraw the required volume.
-
Dispensing: Slowly add the reagent to the reaction solvent under an inert atmosphere.
-
Quenching: Any residual reagent in the syringe should be quenched by drawing up and expelling a suitable quenching solution (e.g., a dilute solution of sodium thiosulfate) into a separate beaker.
-
Cleanup: All contaminated glassware and equipment should be rinsed with a suitable solvent, and the rinsate treated as hazardous waste.
Protocol 2: Spill Management
-
Evacuate: If a spill occurs, immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of vapor inhalation.
-
Isolate: If safe to do so, prevent the spill from spreading by containing it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[14]
-
Neutralize: For small spills, once absorbed, the material can be cautiously treated with a dilute solution of a weak base or sodium thiosulfate to neutralize the reactive compound.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed and neutralized material into a labeled, sealed container for hazardous waste disposal.[15]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[14]
Emergency Response Decision Framework
The following flowchart outlines the decision-making process in the event of an exposure or spill.
Caption: Decision framework for handling incidents involving this compound.
Disposal
All waste containing this compound, including contaminated absorbents, rinsates, and empty containers, must be treated as hazardous waste.[14][15] Dispose of contents and containers in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[13]
References
-
Al-Zaydi, K. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(9), 15064–15127. Retrieved from [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
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JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Retrieved from [Link]
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KM Pharma Solution Private Limited. (n.d.). MSDS - Mirabegron Impurity 58. KM Pharma Solution Private Limited. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Mirabegron Impurity 58. Cleanchem Laboratories. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. UC Berkeley College of Chemistry. Retrieved from [Link]
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ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. ChemistryViews. Retrieved from [Link]
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Lab Manager. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Lab Manager. Retrieved from [Link]
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Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. Retrieved from [Link]
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Chemspace. (n.d.). This compound - C5H7BrO3 | CSSB00009859986. Chemspace. Retrieved from [Link]
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Chem-Space. (n.d.). Ethyl 4-bromo-3-oxobutanoate - C6H9BrO3 | CSSB00000689348. Chem-Space. Retrieved from [Link]
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- 16. fishersci.com [fishersci.com]
Technical Guide and Application Notes for Methyl 4-bromo-3-oxobutanoate (CAS 17790-81-7)
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, application, and synthetic utility of methyl 4-bromo-3-oxobutanoate. The information is structured to combine essential safety data with practical, field-proven insights into its chemical reactivity and application in organic synthesis.
Part 1: Compound Identification and Physicochemical Properties
This compound is a functionalized β-keto ester, a class of compounds widely recognized for their versatility as building blocks in chemical synthesis. The presence of three key functional groups—a methyl ester, a ketone, and a reactive bromine atom at the γ-position—makes it a highly valuable intermediate for constructing complex molecular architectures.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2][3] |
| Synonyms | Methyl 4-bromoacetoacetate, Methyl 4-bromo-3-oxobutyrate | [1] |
| CAS Number | 17790-81-7 | [2][4] |
| Molecular Formula | C₅H₇BrO₃ | [1][2] |
| Molecular Weight | 195.01 g/mol | [1][2] |
| SMILES | COC(=O)CC(=O)CBr | [1][3] |
| InChIKey | CZRWOPRGDPUSDE-UHFFFAOYSA-N |[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Data not specified; analogs are colorless to pale-yellow liquids. | |
| Molar Mass | 195.01 g/mol | [2] |
| Polar Surface Area | 43.4 Ų | [2] |
| Rotatable Bond Count | 4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere is recommended. |[4] |
Part 2: Comprehensive Safety Data and Hazard Analysis
While a specific, comprehensive safety data sheet for this compound is not universally available, data from closely related analogs like ethyl 4-bromo-3-oxobutanoate and other brominated organic compounds allow for a reliable assessment of its potential hazards. The primary hazards are associated with its corrosive and irritant properties.[5]
Signal Word: Danger
GHS Hazard Statements (Inferred from Analogs):
Precautionary Statements:
-
P261 & P264: Avoid breathing vapors/mist and wash skin thoroughly after handling.[6][9]
-
P271 & P280: Use only in a well-ventilated area and wear protective gloves, clothing, and eye/face protection.[6][9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6][9]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). A face shield is recommended for larger quantities. | Protects against splashes and vapors which can cause serious eye irritation or damage.[7][9] |
| Skin | Chemical-impermeable gloves (e.g., nitrile, neoprene). Wear a flame-retardant lab coat. | Prevents skin contact, which can cause irritation or chemical burns.[7][11] |
| Respiratory | Use only in a certified chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator. | Vapors may cause respiratory tract irritation.[8][9] |
Emergency Procedures
-
In case of Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[6][10]
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Part 3: Protocols for Safe Handling, Storage, and Disposal
Adherence to strict laboratory protocols is essential for the safe utilization of this reactive compound.
Protocol 3.1: Laboratory Handling
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[8]
-
PPE: Don all required PPE as detailed in Table 3.
-
Aliquotting: Use clean, dry glass or compatible plastic syringes or pipettes to transfer the liquid. Perform all transfers in the fume hood.
-
Reaction Setup: Keep reactions involving this compound under an inert atmosphere (e.g., nitrogen or argon) where appropriate, especially if moisture-sensitive reagents are used.
-
Post-Handling: After use, wash hands and any exposed skin thoroughly. Clean all equipment and the work area to prevent secondary contamination.
Protocol 3.2: Storage
-
Container: Store in the original, tightly sealed container.[6]
-
Environment: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6][7] Recommended storage temperature is 2-8°C.[4]
-
Segregation: Store away from incompatible materials, heat sources, open flames, and direct sunlight.[6][12]
Protocol 3.3: Waste Disposal
-
Classification: This material and its container must be disposed of as hazardous waste.[9]
-
Collection: Collect waste material in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: Arrange for disposal through a licensed chemical destruction facility. Do not allow the material to enter drains or sewer systems.[7][11] Contaminated packaging should be triple-rinsed and disposed of according to local regulations.[7]
Part 4: Application Notes - Reactivity and Synthetic Utility
The synthetic power of this compound lies in its trifunctional nature. Understanding the reactivity of each site is key to its effective use in designing synthetic routes.[1]
-
γ-Bromo Group: The carbon atom bonded to bromine is highly electrophilic and is the primary site for nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, azides, and carbanions.[1]
-
Ketone Carbonyl: The ketone group can undergo standard carbonyl chemistry, such as nucleophilic addition, reduction to a secondary alcohol, or formation of enamines and other derivatives.
-
Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or can be subjected to transesterification.
-
α-Protons: The protons on the carbon between the ester and ketone (C2) are acidic and can be removed by a suitable base to form an enolate, which can then act as a nucleophile in subsequent reactions.
This combination of functionalities makes it an ideal precursor for synthesizing heterocyclic compounds, which form the core of many pharmaceutical agents.[1]
Caption: Workflow for the synthesis of methyl 4-azido-3-oxobutanoate.
Methodology:
-
Reagents & Equipment:
-
This compound (1 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stir bar
-
Ice bath, TLC plates, standard workup glassware
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium azide and anhydrous DMF.
-
Cool the resulting suspension in an ice bath to 0°C.
-
Slowly add a solution of this compound in a minimal amount of DMF to the cooled suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product via column chromatography.
-
Protocol 5.2: Heterocycle Synthesis - Hantzsch Thiazole Synthesis
This protocol outlines a general, highly reliable method for constructing a thiazole ring, a privileged scaffold in medicinal chemistry. It leverages the reactivity of both the ketone and the bromo-group in a condensation-cyclization cascade with a thioamide.
Sources
- 1. Methyl 3-bromo-4-oxobutanoate () for sale [vulcanchem.com]
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- 3. This compound - C5H7BrO3 | CSSB00009859986 [chem-space.com]
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- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Versatile α-Haloketone: Methyl 4-bromo-3-oxobutanoate
Introduction: Unlocking the Synthetic Potential of a Key Building Block
Methyl 4-bromo-3-oxobutanoate is a highly functionalized and reactive α-haloketone, a class of compounds renowned for its utility in the synthesis of diverse heterocyclic systems.[1] Its bifunctional nature, possessing both an electrophilic α-brominated ketone and a methyl ester, makes it a valuable precursor for constructing complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. The strategic placement of the bromine atom alpha to a ketone carbonyl group significantly activates the carbon-halogen bond towards nucleophilic substitution, paving the way for a multitude of cyclization and alkylation reactions.
This technical guide provides an in-depth exploration of the experimental setups for key reactions involving this compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure procedural success and reproducibility. The protocols detailed herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic endeavors.
Safety and Handling: A Prerequisite for Successful Experimentation
As with all α-haloketones, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. It is classified as a substance that can cause skin and serious eye irritation, and may also cause respiratory irritation. In case of contact, rinse the affected area immediately with copious amounts of water.
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Application: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction for α-haloketones, providing a direct and efficient route to the thiazole ring system, a privileged scaffold in numerous biologically active compounds.[2][3][4] The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or its derivatives.[1]
Mechanistic Rationale
The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom of this compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring. The aromaticity of the product provides a strong thermodynamic driving force for the reaction.[5]
Protocol 1: Efficient One-Pot Synthesis of Methyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a highly efficient, one-pot procedure for the synthesis of the corresponding ethyl ester.[6] It circumvents the need to isolate the often-unstable this compound by generating it in situ from the more readily available Methyl acetoacetate.
Sources
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 4-bromo-3-oxobutanoate
Welcome to the technical support center for the purification of crude Methyl 4-bromo-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges encountered during the purification of this versatile synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you can achieve the desired purity for your critical applications.
Understanding the Challenges in Purifying this compound
This compound, an α-bromo-β-keto ester, is a valuable reagent in organic synthesis. However, its purification is often complicated by its inherent instability and the presence of various impurities from its synthesis. The primary challenges include:
-
Thermal Instability: As an α-haloketone and a β-keto ester, the molecule is susceptible to degradation at elevated temperatures, which can lead to discoloration and the formation of byproducts during distillation.
-
Keto-Enol Tautomerism: The presence of both keto and enol forms can lead to issues in chromatographic separations, such as peak broadening, making it difficult to achieve sharp, well-resolved peaks.
-
Susceptibility to Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions, especially in the presence of water, leading to the corresponding carboxylic acid which can further decompose.
-
Common Synthetic Impurities: The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, di-brominated byproducts, and products from side reactions like self-condensation.
This guide provides structured approaches to overcome these challenges using various purification techniques.
Purification Strategies and Troubleshooting
Here, we detail the most common purification techniques for this compound, complete with troubleshooting guides in a question-and-answer format to directly address potential issues.
Vacuum Distillation
Vacuum distillation is a primary method for purifying thermally sensitive compounds like this compound by lowering the boiling point.
Experimental Protocol: Vacuum Distillation
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis. Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Use a magnetic stirrer and a heating mantle for even heating.
-
Charging the Flask: Charge the distillation flask with the crude this compound. It is recommended to fill the flask to no more than two-thirds of its volume.
-
Applying Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually apply the vacuum to the desired pressure (e.g., 1-10 mmHg).
-
Heating: Once a stable vacuum is achieved, begin to gently and gradually heat the distillation flask with stirring.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point. For analogous compounds like methyl 4-methoxyacetoacetate, boiling points are in the range of 55-90°C at 0.5-8.5 mmHg. The precise boiling point for this compound will depend on the vacuum level.
-
Completion: Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum to prevent accidental inhalation of any residual vapors.
Troubleshooting Guide: Vacuum Distillation
| Problem | Potential Cause | Solution |
| Product is discolored (yellow to brown) | Thermal decomposition at high temperatures. | Distill at the lowest possible temperature by applying a higher vacuum. Consider a pre-treatment with activated carbon to remove colored impurities before distillation. |
| Low Yield | Incomplete distillation or decomposition. | Ensure the vacuum is stable and the heating is adequate but not excessive. Check for leaks in the system. A very high vacuum might require very low temperatures at which the distillation rate is impractically slow. |
| Bumping or Unstable Boiling | Uneven heating. | Use a properly sized magnetic stir bar and ensure vigorous stirring. Boiling chips can also be used but may be less effective under high vacuum. |
| Co-distillation of Impurities | Boiling points of impurities are close to the product. | If simple distillation does not provide adequate separation, consider using a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency. |
FAQs: Vacuum Distillation
-
Q: What is a good starting vacuum level and temperature for the distillation?
-
A: A good starting point is a vacuum of 1-5 mmHg. At this pressure, you can begin gentle heating and observe the temperature at which the product starts to distill. For similar compounds, this is often in the 60-90°C range.
-
-
Q: My product seems to be degrading even under vacuum. What can I do?
-
A: This indicates high thermal sensitivity. Try to achieve a higher vacuum (lower pressure) to further reduce the boiling point. Ensure the residence time at high temperature is minimized by using an appropriate-sized distillation flask and a short path distillation head.
-
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity. For β-keto esters, special considerations are necessary.
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Use silica gel (100-200 mesh) as the stationary phase. To mitigate the acidity of silica gel which can cause degradation, it can be deactivated by preparing a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).
-
Column Packing: Pack the column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and load it onto the column.
-
Elution: Start with a non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5), and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Solution |
| Broad or Tailing Peaks | Keto-enol tautomerism on the column. | The presence of both keto and enol forms can lead to peak broadening. Adding a small amount of acetic acid to the eluent can sometimes help by promoting a faster equilibrium, though this should be done with caution due to the compound's sensitivity to acid. Using a deactivated silica gel can also improve peak shape. |
| Product Degradation on the Column | Acidity of the silica gel. | Use deactivated silica gel as described in the protocol. Alternatively, consider using a more neutral stationary phase like alumina. |
| Poor Separation from Impurities | Inappropriate eluent system. | Optimize the eluent system by running TLC with various solvent mixtures of different polarities to find the best separation. A shallow gradient of the more polar solvent can improve the resolution of closely eluting compounds. |
FAQs: Column Chromatography
-
Q: How do I know if my compound is degrading on the silica gel?
-
A: You can perform a 2D TLC. Spot the compound on one corner of a square TLC plate and run it in your chosen eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. Degradation will result in additional spots off the diagonal.
-
-
Q: What is a typical eluent system for purifying this compound?
-
A: A common starting point is a gradient of ethyl acetate in hexane. You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate to elute your product and then any more polar impurities.
-
Recrystallization
Recrystallization is a technique for purifying solid compounds. While this compound is often an oil at room temperature, it may be induced to crystallize, especially at low temperatures, or if it contains impurities that lower its melting point.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at low temperatures but more soluble at higher temperatures. For esters and ketones, common solvent systems to try include mixtures of a polar and a non-polar solvent, such as ethyl acetate/hexane or diethyl ether/hexane.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture.
-
Cooling: Slowly cool the solution to allow for the formation of pure crystals. Cooling in an ice bath or even a freezer may be necessary to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities and then dry them under vacuum.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Solution |
| Product Oils Out Instead of Crystallizing | The melting point of the compound is below the temperature of the solution, or the impurity level is too high. | Try using a lower polarity solvent system. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization. Seeding with a previously obtained pure crystal can also be effective. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is not saturated. | Try a different solvent or solvent mixture where the compound has lower solubility at cold temperatures. You can also try to slowly evaporate some of the solvent to increase the concentration. |
| Low Recovery of the Product | The compound is too soluble in the cold solvent, or too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
FAQs: Recrystallization
-
Q: What are some good solvent systems to try for a compound that is an oil at room temperature?
-
A: For oils, the goal is often to find a solvent in which the compound is soluble, and then add a less polar "anti-solvent" to induce precipitation or crystallization, often at reduced temperatures. Mixtures like acetone/water, ethanol/water, or ethyl acetate/hexane are good starting points.
-
Aqueous Workup (Washing/Extraction)
An aqueous workup is essential for removing water-soluble impurities, such as salts and acidic or basic byproducts, from the crude reaction mixture before further purification.
Experimental Protocol: Aqueous Workup
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
Water: To remove water-soluble impurities.
-
Saturated Sodium Bicarbonate Solution: To neutralize and remove any acidic impurities (e.g., HBr). Be cautious of gas evolution (CO2).
-
Brine (Saturated NaCl Solution): To help break any emulsions and remove residual water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide: Aqueous Workup
| Problem | Potential Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel, especially with basic washes. | Gently invert the separatory funnel for mixing instead of vigorous shaking. Adding brine can help to break up emulsions. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective. |
| Product Loss to the Aqueous Layer | The product has some water solubility, or the organic solvent is too polar. | Use a less polar organic solvent for extraction. Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. |
Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
Analytical Methods for Purity Assessment
| Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the purity and can help identify volatile impurities. The mass spectrum can confirm the identity of the product. GC-MS data for this compound is available in public databases like PubChem[1]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for confirming the structure of the product and identifying and quantifying impurities. The presence of unexpected signals can indicate residual solvents or byproducts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can confirm the presence of key functional groups (ester C=O, ketone C=O, C-Br bond) and can be used to track the disappearance of starting material functional groups. |
Stability and Storage
This compound is an α-haloketone and is generally less stable than its α-chloro counterpart due to the weaker carbon-bromine bond. It is also sensitive to heat and moisture.
Storage Recommendations:
-
Temperature: Store in a refrigerator (2-8 °C) to minimize decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.
Workflow and Logic Diagrams
Purification Workflow Diagram
Caption: General purification workflow for crude this compound.
Troubleshooting Logic Diagram for Low Purity after Purification
Caption: Troubleshooting logic for addressing low purity issues.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Identifying common impurities in Methyl 4-bromo-3-oxobutanoate synthesis.
Technical Support Center: Synthesis of Methyl 4-bromo-3-oxobutanoate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. We will delve into the causality behind impurity formation, provide validated troubleshooting protocols, and offer practical solutions to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared by the bromination of methyl 3-oxobutanoate (methyl acetoacetate).
Q1: What is the primary synthetic route and its underlying mechanism?
The most prevalent method for synthesizing this compound is the direct bromination of Methyl 3-oxobutanoate. The reaction proceeds via an acid-catalyzed enolization of the starting ketone, followed by an electrophilic attack by bromine on the electron-rich enol intermediate.
The choice of solvent is critical; polar solvents like methanol can facilitate the reaction, but care must be taken as they can also participate in side reactions.[1] The reaction is typically performed at low temperatures to control exothermicity and improve selectivity.
Caption: Fig 1. Synthesis via bromination of the enol intermediate.
Q2: My crude product analysis shows multiple unexpected peaks. What are the common impurities and why do they form?
Impurity profiling is crucial for a successful synthesis. The primary impurities are typically unreacted starting material, over-brominated byproducts, and isomeric compounds.
-
Unreacted Methyl 3-oxobutanoate: The most straightforward impurity, resulting from incomplete reaction. This can be caused by insufficient bromine, poor mixing, or a reaction time that is too short.
-
Methyl 2,4-dibromo-3-oxobutanoate: This is the most common byproduct, arising from the over-bromination of the target molecule. The initial product, this compound, can itself enolize and react with another equivalent of bromine.
-
Methyl 2-bromo-3-oxobutanoate: While bromination at the C4 (methyl) position is kinetically favored, the thermodynamically more stable enolate can form at the C2 position, leading to this isomeric impurity.[1] Controlling the reaction temperature is key to minimizing its formation.[1]
Caption: Fig 2. Pathways leading to common synthesis impurities.
Q3: How can I identify these specific impurities in my analytical data?
Distinguishing the desired product from its common impurities is achievable with standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Summary Table:
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Molecular Weight ( g/mol ) |
| This compound (Target) | ~4.1 (s, 2H, -C(=O)CH₂Br), ~3.7 (s, 3H, -OCH₃), ~3.6 (s, 2H, -CH₂C(=O)-) | 195.01[2] |
| Methyl 3-oxobutanoate (Starting Material) | ~3.7 (s, 3H, -OCH₃), ~3.4 (s, 2H, -CH₂-), ~2.2 (s, 3H, -COCH₃) | 116.12 |
| Methyl 2,4-dibromo-3-oxobutanoate | ~5.0-5.2 (m, 1H, -CHBr-), ~4.1-4.3 (m, 2H, -CH₂Br), ~3.8 (s, 3H, -OCH₃) | 273.91 |
| Methyl 2-bromo-3-oxobutanoate | ~4.5 (q, 1H, -CHBr-), ~3.7 (s, 3H, -OCH₃), ~2.4 (s, 3H, -COCH₃) | 195.01[2] |
Note: Exact chemical shifts can vary based on solvent and concentration.
Q4: My yield of the dibrominated impurity is high. What procedural changes can I make?
High levels of Methyl 2,4-dibromo-3-oxobutanoate are a classic sign of uncontrolled bromination. Here is a troubleshooting workflow to address this issue.
Caption: Fig 3. A logical workflow to minimize over-bromination.
Core Principles to Minimize Dibromination:
-
Stoichiometric Control: Use no more than one equivalent of the brominating agent. Even a slight excess can lead to the formation of the dibrominated product.
-
Controlled Addition: Add the bromine solution slowly and sub-surface if possible. This prevents localized high concentrations of bromine that can lead to rapid, uncontrolled secondary bromination.[1]
-
Temperature Management: Maintain a low reaction temperature (e.g., 0-10 °C). Exothermic reactions can accelerate the rate of the second bromination more than the first, leading to a higher proportion of the dibrominated impurity.[1]
Q5: How do I effectively purify the crude product?
Purification is essential to isolate this compound from the reaction mixture. The choice of method depends on the impurity profile and scale.
-
Vacuum Distillation: This is often the most effective method for larger scales, provided there is a sufficient boiling point difference between the product and impurities. The product is heat-sensitive, so a high-quality vacuum is necessary to keep the distillation temperature low and minimize degradation.
-
Flash Column Chromatography: For smaller scales or when distillation is ineffective, column chromatography is the preferred method. A typical system would involve silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Slurry-pack a glass column with silica gel in 100% hexanes.
-
Load the Sample: Dissolve the crude oil in a minimal amount of dichloromethane or the starting mobile phase. Adsorb this mixture onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexanes:Ethyl Acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Q6: The purified product turns dark over time. What are the proper storage and handling procedures?
This compound is a lachrymator and is sensitive to heat, light, and moisture.[1] Proper storage is critical to maintain its purity and prevent degradation.
-
Storage Conditions: Store the compound in an airtight, amber glass vial under an inert atmosphere (argon or nitrogen). It should be kept refrigerated at or below 4°C.
-
Causes of Degradation:
-
Hydrolysis: The ester can hydrolyze back to the carboxylic acid in the presence of moisture.
-
Elimination: As an α-haloketone, it can undergo elimination of HBr, especially in the presence of trace bases, leading to unsaturated byproducts and discoloration.
-
Self-Condensation: β-ketoesters can undergo self-condensation reactions over time, particularly if acidic or basic impurities are present.[3]
-
-
Handling: Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
References
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- GROUP-1.
-
This compound | C5H7BrO3. PubChem, National Institutes of Health. [Link]
-
This compound - C5H7BrO3. Chemspace. [Link]
-
Methyl 4-amino-4-bromo-3-oxobutanoate | C5H8BrNO3. PubChem, National Institutes of Health. [Link]
-
Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0. Chemsrc. [Link]
-
Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. (2017). ResearchGate. [Link]
-
Methyl 4-bromo-3-oxopentanoate | C6H9BrO3. PubChem, National Institutes of Health. [Link]
-
This compound. CHEMICAL POINT. [Link]
-
1-bromo-3-methyl-2-butanone. Organic Syntheses Procedure. [Link]
Sources
Thermal stability and decomposition of Methyl 4-bromo-3-oxobutanoate.
Welcome to the technical support center for Methyl 4-bromo-3-oxobutanoate (CAS No. 17790-81-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights and troubleshooting for the handling, use, and stability of this valuable synthetic intermediate. As a β-keto ester, this compound offers unique reactivity but also presents specific challenges related to its thermal stability.[1][2] This document provides field-proven advice to ensure the integrity of your experiments and the safety of your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its chemical integrity, the compound should be stored in a tightly sealed container, protected from moisture and light, under refrigeration (2-8°C is recommended).[3] Storing it at room temperature or in poorly sealed containers can accelerate degradation.
Q2: My previously colorless or light-yellow sample of this compound has turned dark yellow or brown. What happened?
A2: A color change to yellow or brown is a strong indicator of decomposition. This is common for brominated organic compounds, which can degrade over time or upon exposure to heat, light, or air, potentially releasing trace amounts of bromine or forming other colored impurities. The presence of acidic impurities, such as hydrobromic acid (HBr) from hydrolysis, can catalyze further decomposition.
Q3: What are the primary hazardous decomposition products I should be aware of?
A3: Upon combustion or significant thermal decomposition, the compound is expected to release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[3][4] In non-combustive thermal degradation, particularly in the presence of water, decarboxylation can occur to generate bromoacetone and CO2.[5]
Q4: Is it safe to heat this compound in a sealed reaction vessel?
A4: Extreme caution is advised. Heating this compound, especially in a sealed system, can lead to significant pressure buildup due to the evolution of gaseous decomposition products like CO2 and HBr.[3][4] All reactions involving heating should be conducted in an open or pressure-relieved system within a chemical fume hood.
Q5: What are the main incompatibilities of this compound?
A5: this compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases, as these can catalyze rapid and potentially exothermic decomposition.[3][4]
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing a logical path from issue to resolution.
Issue 1: Low or Inconsistent Reaction Yields
You observe that reactions involving this compound as a starting material are resulting in lower-than-expected yields or inconsistent outcomes.
-
Possible Cause 1: Purity of the Starting Material The reagent may have degraded during storage. The presence of impurities from decomposition can inhibit your reaction or lead to unwanted side products.
-
Validation & Solution: Before use, always assess the purity of the reagent. A quick ¹H NMR can reveal impurities. If degradation is observed, it is recommended to purify the material (e.g., by vacuum distillation, if thermally stable enough for a short path) or use a fresh bottle.
-
-
Possible Cause 2: Thermal Decomposition During Reaction As a β-keto ester, the compound is susceptible to thermal degradation.[6] Many reactions require heat, which can decompose the reagent before it has a chance to react.
-
Validation & Solution: Run a control experiment at a lower temperature for a longer duration. Analyze reaction progress at different time points to determine if the desired product is forming before significant degradation occurs. If possible, explore alternative, lower-temperature synthetic routes.
-
-
Possible Cause 3: Hydrolysis and Decarboxylation Trace amounts of water in your reaction solvent or adventitious moisture can hydrolyze the methyl ester to the corresponding β-keto acid. This acid is highly unstable and readily loses CO2 upon gentle heating to form bromoacetone.[5][7] This pathway consumes your starting material, reducing the yield of the intended product.
-
Validation & Solution: Ensure all solvents and reagents are rigorously dried before use. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. If your reaction can tolerate it, adding a mild desiccant might be beneficial.
-
Troubleshooting Workflow: Low Reaction Yield
Caption: Hydrolysis and subsequent decarboxylation pathway.
Experimental Protocols
Protocol 1: Purity Assessment via ¹H NMR Spectroscopy
This protocol provides a self-validating system to check the integrity of your compound before use.
-
Sample Preparation: Accurately prepare a solution by dissolving ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
Expected Peaks: Identify the characteristic signals for the pure compound: a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons between the carbonyls (~4.0 ppm), and a singlet for the bromomethyl protons (~4.2 ppm). Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
-
Signs of Decomposition: Look for the appearance of new, unidentified peaks. A singlet around ~2.4 ppm could indicate the formation of bromoacetone. A broad singlet may indicate the presence of acidic protons from hydrolysis (the carboxylic acid) or HBr.
-
Integration: The integration of the primary peaks should correspond to a 3:2:2 ratio. Any deviation suggests the presence of impurities.
-
Protocol 2: Small-Scale Thermal Stress Test
This test helps determine the compound's stability under your specific reaction conditions.
-
Setup: In a small vial equipped with a stir bar, dissolve a small amount of this compound (~20 mg) in the same solvent you plan to use for your reaction (~0.5 mL).
-
Initial Sample: Take a small aliquot of this initial solution for a baseline analysis (TLC or ¹H NMR).
-
Heating: Heat the remaining solution to your intended reaction temperature in a well-ventilated fume hood.
-
Time-Point Analysis: After a set period (e.g., 30 minutes), take another small aliquot from the heated solution.
-
Comparison: Analyze the baseline and heated samples side-by-side using TLC or ¹H NMR.
-
TLC Analysis: Look for the appearance of new spots, particularly lower Rf spots that could indicate more polar decomposition products.
-
NMR Analysis: Compare the spectra to identify any new peaks or a decrease in the intensity of the starting material signals.
-
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Reactions of Methyl 4-bromo-3-oxobutanoate with Amines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance for the common side reactions encountered when reacting Methyl 4-bromo-3-oxobutanoate with amines. Our goal is to equip you with the knowledge to identify, understand, and mitigate these challenges, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues that users encounter during their experiments.
Q1: My reaction is not clean, and I'm getting a mixture of products. What are the most likely side reactions?
A: When reacting this compound with amines, several side reactions can occur, leading to a complex product mixture. The most common of these are the Favorskii rearrangement, over-alkylation of the amine, and aminolysis of the methyl ester. In some cases, Hantzsch-like pyridine synthesis can also be a competing pathway, especially if an aldehyde is present or formed in situ.
Q2: I have a low yield of my desired β-enamino ester. What is the primary cause?
A: A low yield is often due to one or more of the aforementioned side reactions consuming your starting materials. The Favorskii rearrangement is a particularly common culprit as it is base-catalyzed, and amines can act as bases.[1] Optimizing your reaction conditions, such as temperature and the choice of base, can help to minimize these competing pathways.[2]
Q3: My product mass is higher than expected, and the NMR is complex. What could this indicate?
A: An unexpectedly high product mass and a complex NMR spectrum often point towards over-alkylation. Primary amines can react with more than one molecule of the bromo-ester, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[3][4] This is especially prevalent if the amine is not used in a sufficient excess.
Q4: I've noticed the formation of an amide byproduct. How is this possible?
A: Amines can act as nucleophiles and attack the ester carbonyl group of this compound, leading to aminolysis.[5] This results in the formation of an amide and methanol. While this reaction is often slower than the desired substitution at the alpha-carbon, it can become significant under certain conditions, such as elevated temperatures.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common side reactions.
Guide 1: The Favorskii Rearrangement
The Problem: You observe the formation of a rearranged amide product instead of the expected β-enamino ester. This is often a major byproduct, significantly reducing the yield of your target molecule.
The Mechanism: The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base.[6] The amine acts as a base to deprotonate the α'-carbon, forming an enolate. This enolate then undergoes intramolecular nucleophilic substitution to form a cyclopropanone intermediate, which is subsequently attacked by the amine to yield a rearranged amide product.[1]
Caption: Favorskii rearrangement mechanism.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Lower Reaction Temperature | The Favorskii rearrangement often has a higher activation energy than the desired SN2 reaction. | Run the reaction at 0°C or even -20°C to favor the desired product. |
| Use a Non-Nucleophilic Base | If a base is required, using one that is sterically hindered and non-nucleophilic can deprotonate the amine without promoting the rearrangement. | Consider using a hindered base like DBU or Proton-Sponge®, in conjunction with the amine salt. |
| Solvent Choice | The choice of solvent can influence the reaction pathway. | Aprotic solvents like THF or DCM are generally preferred over protic solvents. |
| Amine Stoichiometry | Using a large excess of the amine can sometimes favor the direct substitution product. | Increase the molar ratio of the amine to the bromo-ester. |
Experimental Protocol: Suppressing the Favorskii Rearrangement
-
Dissolve this compound (1 eq) in anhydrous DCM (10 mL/mmol) in a flame-dried flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the primary amine (1.1 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled solution of the bromo-ester over 30 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with DCM, dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Guide 2: Over-alkylation of Amines
The Problem: The formation of secondary and tertiary amine byproducts, leading to a complex product mixture and difficulty in purification.
The Mechanism: The initially formed primary β-enamino ester is still nucleophilic and can react with another molecule of this compound. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts.[4]
Caption: Over-alkylation of a primary amine.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Use a Large Excess of Amine | A large excess of the primary amine will increase the probability of the bromo-ester reacting with the starting amine rather than the product. | Use 3-5 equivalents of the primary amine. |
| Slow Addition | Adding the bromo-ester slowly to the amine solution ensures that the bromo-ester is always in the presence of a large excess of the primary amine. | Add the bromo-ester dropwise to a solution of the amine. |
| Lower Reaction Temperature | Lower temperatures can help to control the reaction rate and reduce the likelihood of subsequent alkylations. | Run the reaction at a lower temperature (e.g., room temperature or 0°C). |
Experimental Protocol: Minimizing Over-alkylation
-
In a round-bottom flask, dissolve the primary amine (3 eq) in a suitable solvent (e.g., THF or acetonitrile).
-
In a separate dropping funnel, dissolve this compound (1 eq) in the same solvent.
-
Add the bromo-ester solution dropwise to the stirred amine solution at room temperature over 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting bromo-ester is consumed, quench the reaction and work up as described previously.
Guide 3: Aminolysis of the Ester
The Problem: Formation of an amide byproduct through the reaction of the amine with the ester functional group.
The Mechanism: The amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester. This is a classic nucleophilic acyl substitution reaction.[5]
Caption: Aminolysis of the methyl ester.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Lower Reaction Temperature | Aminolysis is generally slower than N-alkylation at lower temperatures. | Keep the reaction temperature at or below room temperature. |
| Use a Less Nucleophilic Amine | Sterically hindered amines are less likely to attack the ester carbonyl. | If the substrate allows, consider using a more sterically hindered amine. |
| Shorter Reaction Times | Prolonged reaction times can lead to an increase in the amount of amide byproduct. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Guide 4: Hantzsch-like Pyridine Synthesis
The Problem: In some instances, particularly with ammonia or primary amines in the presence of an aldehyde source, the formation of dihydropyridine or pyridine byproducts can occur.
The Mechanism: The Hantzsch pyridine synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[7] While not a direct side reaction, under certain conditions, components in the reaction mixture can assemble to form these heterocyclic structures.[8][9][10][11]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Ensure Purity of Reagents | The presence of aldehyde impurities can trigger this side reaction. | Use freshly distilled or purified reagents. |
| Control Stoichiometry | The Hantzsch synthesis requires specific stoichiometry of the reactants. | Carefully control the molar ratios of your reactants. |
| Avoid Ammonia | If possible, avoid using ammonia as the amine source if this side reaction is a concern. | Use a primary amine instead of ammonium hydroxide or ammonia gas. |
References
-
Wikipedia. Favorskii rearrangement . [Link]
-
NROChemistry. Favorskii Rearrangement . [Link]
-
Organic Reactions. The Favorskii Rearrangement of Haloketones . [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS . [Link]
-
American Chemical Society. Learning from the Hantzsch synthesis . [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF . [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview . [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis . [Link]
-
Wikipedia. Hantzsch pyridine synthesis . [Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters . [Link]
-
Organic Chemistry Portal. β-enamino ester synthesis by amination . [Link]
-
ResearchGate. Mastering β-keto esters . [Link]
-
PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid . [Link]
-
National Institutes of Health. This compound | C5H7BrO3 | CID 295655 - PubChem . [Link]
-
Journal of the American Chemical Society. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives1 . [Link]
-
National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC . [Link]
-
Semantic Scholar. The Reactions of a-Bromo Ketones with Primary Amines . [Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism . [Link]
- Google Patents. JP2002201169A - Method for producing 4-cyano-3-oxobutanoic acid ester.
- Google Patents.
-
Chemspace. This compound - C5H7BrO3 | CSSB00009859986 . [Link]
-
Chemistry Steps. Reactions of Aldehydes and Ketones with Amines-Practice Problems . [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives . [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones . [Link]
-
YouTube. Alpha Halogenation of Ketones . [Link]
-
Chemguide. amines as nucleophiles . [Link]
-
National Institutes of Health. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . [Link]
-
ResearchGate. What are the best conditions for the reaction of primary amine with ethylbromo acetate? . [Link]
-
Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia . [Link]
-
National Institutes of Health. Methyl 4-bromo-3-oxopentanoate | C6H9BrO3 | CID 9815681 - PubChem . [Link]
-
Chemsrc. Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0 . [Link]
-
PubChemLite. Ethyl 4-bromo-3-oxobutanoate (C6H9BrO3) . [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. scribd.com [scribd.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with Methyl 4-bromo-3-oxobutanoate
Welcome to the technical support center for optimizing reactions involving Methyl 4-bromo-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but sensitive reagent. Here, we address common challenges, provide in-depth troubleshooting guides, and offer optimized protocols to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is consistently showing low yields. What are the most common causes?
A1: Low yields in reactions with this compound often stem from its inherent instability. The primary culprits are typically degradation of the starting material, and competing side reactions. Key factors to investigate include the quality and storage of the reagent, reaction temperature, choice of base, and solvent effects. This reagent is sensitive to both acidic and basic conditions, as well as prolonged exposure to heat.
Q2: I'm observing multiple spots on my TLC plate that I can't identify. What are the likely side products?
A2: The formation of multiple side products is a frequent issue. Common side reactions include elimination of HBr to form a reactive unsaturated ketoester, and self-condensation reactions. The presence of strong bases or elevated temperatures can promote these pathways. Additionally, if your nucleophile has multiple reactive sites, you may be forming a mixture of regioisomers.
Q3: How should I properly store and handle this compound to prevent degradation?
A3: Proper storage is critical for maintaining the integrity of this reagent. It should be stored in an inert atmosphere, preferably under argon or nitrogen, at refrigerated temperatures (2-8°C)[1]. It is also advisable to protect it from light and moisture. Before use, allow the reagent to slowly warm to room temperature in a desiccator to prevent condensation from forming inside the container.
Q4: What are the key parameters to consider when optimizing an alkylation reaction with this compound?
A4: Optimization of alkylation reactions should focus on temperature, base selection, and solvent. A systematic approach, such as a Design of Experiments (DoE), can be highly effective. Key parameters to screen include:
-
Temperature: Lower temperatures (e.g., 0°C) often significantly improve yields by minimizing side reactions[2].
-
Base: The choice of base is crucial. Inorganic bases like K₃PO₄ or organic bases such as DBU have been used successfully. The strength and steric hindrance of the base can influence the reaction outcome[2][3].
-
Solvent: The polarity of the solvent can impact reaction rates and selectivity. Solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) are commonly employed[2][4].
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed approach to resolving specific problems encountered during your experiments.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degraded Starting Material | 1. Verify the purity of this compound via ¹H NMR or GC-MS. 2. If the material is old or has been improperly stored, purchase a fresh batch. 3. Always handle the reagent under an inert atmosphere. | This compound is prone to decomposition, which will directly impact the availability of the active reagent for the desired reaction. |
| Incorrect Reaction Conditions | 1. Temperature Control: Run the reaction at a lower temperature (e.g., start at 0°C or even -20°C) and allow it to slowly warm to room temperature[2]. 2. Base Selection: If using a strong, non-hindered base, consider switching to a weaker or more sterically hindered base to minimize elimination and other side reactions. 3. Solvent Choice: Ensure your solvent is anhydrous. The presence of water can lead to hydrolysis of the ester and other undesired reactions. | Lower temperatures can help control the reaction kinetics, favoring the desired substitution pathway over competing elimination or condensation reactions. The choice of base and solvent can significantly influence the reaction pathway. |
| Inactive Catalyst | If your reaction is catalyst-dependent, ensure the catalyst is active and used in the correct loading. Consider a fresh source of catalyst. | Catalyst deactivation can be a significant source of reaction failure. |
Issue 2: Formation of Multiple Products and Impurities
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Elimination Side Reaction | 1. Use a non-nucleophilic, sterically hindered base. 2. Lower the reaction temperature. | Strong, small bases can readily deprotonate the α-carbon, leading to the elimination of HBr and the formation of an unsaturated byproduct. |
| Self-Condensation | 1. Add the this compound slowly to the reaction mixture containing the nucleophile and base. 2. Maintain a low concentration of the bromo-ester throughout the reaction. | High concentrations of the starting material, especially in the presence of a base, can promote self-condensation reactions. |
| Hydrolysis | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude moisture. | The ester functionality is susceptible to hydrolysis, particularly under basic or acidic conditions, which can be exacerbated by the presence of water. |
Visualizing Reaction Pathways and Troubleshooting
The following diagram illustrates the primary reaction pathway and common side reactions, providing a visual guide for troubleshooting.
Caption: Desired vs. Side Reaction Pathways.
Optimized Experimental Protocol: A Case Study in Alkylation
This protocol provides a starting point for optimizing an alkylation reaction. The specific nucleophile and stoichiometry will need to be adapted for your specific system.
Objective: To maximize the yield of the alkylated product while minimizing side reactions.
Materials:
-
This compound (freshly opened or properly stored)
-
Nucleophile of interest
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve the nucleophile (1.0 eq) in anhydrous MeCN and add it to the reaction flask.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add DBU (1.5 eq) to the cooled solution while maintaining the temperature at 0°C[2].
-
In a separate flask, dissolve this compound (1.05 eq) in a small amount of anhydrous MeCN and load it into the dropping funnel[2].
-
Add the solution of this compound dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Key Steps:
-
Low Temperature (0°C): This is critical to suppress the rates of competing side reactions such as elimination and self-condensation[2].
-
DBU as a Base: DBU is a non-nucleophilic, sterically hindered base that is effective in promoting alkylation while minimizing side reactions that can occur with smaller, more nucleophilic bases[2].
-
Slow Addition: Adding the electrophile slowly keeps its instantaneous concentration low, which further disfavors the bimolecular self-condensation side reaction.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the impact of different reaction conditions on the yield of a model alkylation reaction, based on literature data[2].
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | MeCN | 25 | 45 |
| 2 | Cs₂CO₃ | MeCN | 25 | 50 |
| 3 | DBU | MeCN | 25 | 60 |
| 4 | DBU | THF | 25 | 55 |
| 5 | DBU | MeCN | 0 | 94 |
This data clearly demonstrates the significant improvement in yield achieved by lowering the reaction temperature and selecting an appropriate base.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to diagnosing and resolving issues with your reaction.
Caption: Systematic Troubleshooting Flowchart.
References
-
Schall, A. et al. (2018). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. ResearchGate. Available at: [Link]
-
Wang, H. et al. (2021). Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Kapoor, M. (2016). Optimization of the alkylation reaction. Reaction conditions were... ResearchGate. Available at: [Link]
Sources
Technical Support Center: Strategies to Prevent the Degradation of Methyl 4-bromo-3-oxobutanoate in Storage
Welcome to the technical support center for Methyl 4-bromo-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the degradation of this valuable synthetic intermediate during storage. By understanding its chemical vulnerabilities, you can ensure the integrity and reactivity of your material for successful experimental outcomes.
Introduction: The Bifunctional Challenge of Storing this compound
This compound is a highly useful molecule, incorporating two reactive functional groups: a β-keto ester and an α-bromo ketone. This bifunctionality, while synthetically advantageous, also presents inherent stability challenges. The α-hydrogens are acidic, and the molecule is susceptible to both nucleophilic attack and elimination reactions. This guide provides a comprehensive overview of the potential degradation pathways and offers practical, evidence-based strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow or brownish tint. What does this indicate?
A color change is a common sign of degradation. This can be due to a number of processes, including dehydrobromination, which can lead to the formation of conjugated, colored byproducts. It is crucial to reassess the purity of the material before use if a color change is observed.
Q2: What are the ideal short-term and long-term storage temperatures?
For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage (i.e., during the course of a multi-day experiment), refrigeration at 2-8°C is acceptable. It is important to minimize the number of freeze-thaw cycles.
Q3: What type of container should I use for storage?
The best choice for storing this compound is a tightly sealed amber glass bottle. Glass is generally inert to organic compounds, and the amber color will protect the material from light.[1][2] High-density polyethylene (HDPE) may be a suitable alternative for short-term storage, but glass is preferred to prevent potential leaching or reaction with plasticizers over the long term.
Q4: I suspect my material has degraded. How can I check its purity?
Purity can be assessed using several analytical techniques. Proton NMR (¹H NMR) spectroscopy can be used to check for the appearance of new signals or a change in the integration of characteristic peaks. Gas chromatography-mass spectrometry (GC-MS) is also an excellent method for identifying potential degradation products.[3][4]
Q5: Is it necessary to store this compound under an inert atmosphere?
While not always strictly necessary for short-term storage, for long-term preservation of high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice. This will minimize the risk of moisture ingress and potential oxidative processes.
Troubleshooting Guide: Identifying and Preventing Degradation
This section delves into the specific chemical reactions that can lead to the degradation of this compound and provides actionable steps to prevent them.
Issue 1: Hydrolysis of the Ester Functional Group
Symptoms:
-
Appearance of a new peak in your analytical data corresponding to 4-bromo-3-oxobutanoic acid.
-
A decrease in the pH of the sample if water is present.
-
Incompatibility with aqueous workups under certain pH conditions.
Root Cause: The ester group is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and methanol.[5][6] The resulting β-keto acid is also prone to further degradation via decarboxylation.
Prevention Strategies:
-
Strict Moisture Control: Ensure the compound is stored in a tightly sealed container with a desiccant if necessary. Use anhydrous solvents when preparing solutions.
-
pH Control: Avoid contact with acidic or basic conditions during storage and handling. If the compound is to be used in a reaction, ensure the conditions are compatible with the ester functionality.
-
Low-Temperature Storage: Storing at low temperatures (≤ -20°C) will significantly slow the rate of hydrolysis.
Issue 2: Degradation via the α-Bromo Ketone Moiety
Symptoms:
-
Discoloration of the material (yellowing or browning).
-
Formation of a precipitate.
-
Presence of unexpected byproducts in your reaction mixture.
Root Cause 1: Dehydrobromination In the presence of a base, even a weak one, this compound can undergo an elimination reaction to lose HBr, forming a highly reactive and potentially polymerizable α,β-unsaturated keto ester.[7][8]
Prevention Strategies:
-
Avoid Basic Conditions: Be mindful of the basicity of all materials that may come into contact with the compound, including chromatography media and glassware that has not been properly neutralized.
-
Use Non-Nucleophilic Bases in Reactions: If a base is required for a reaction, choose a non-nucleophilic, sterically hindered base to minimize elimination as a side reaction.
Root Cause 2: Favorskii Rearrangement This is a base-induced rearrangement of α-halo ketones that results in the formation of a carboxylic acid derivative.[9][10][11][12] In the case of this compound, this could lead to the formation of methyl 2-methyl-3-oxopropanoate derivatives.
Prevention Strategies:
-
Strict Exclusion of Bases: As with dehydrobromination, the key to preventing the Favorskii rearrangement is the rigorous exclusion of basic reagents and conditions during storage.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Recommended Storage Conditions: A Summary
For optimal stability, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (long-term) 2-8°C (short-term) | Minimizes the rate of all potential degradation reactions.[8] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed amber glass bottle | Inert material that protects from light-induced degradation.[1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | These can catalyze or participate in degradation reactions.[10][11] |
| Handling | Use in a well-ventilated fume hood | Many α-bromo ketones are lachrymatory (tear-producing). |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of your sample under specific conditions.
Objective: To determine the rate of degradation of this compound under simulated storage or experimental conditions.
Materials:
-
This compound sample
-
Vials (amber glass with PTFE-lined caps recommended)
-
Analytical instrument (e.g., GC-MS or HPLC)
-
Internal standard (a non-reactive compound with a distinct analytical signal)
-
Solvent (anhydrous, appropriate for your analytical method)
Procedure:
-
Prepare a stock solution of this compound in your chosen solvent with a known concentration of the internal standard.
-
Aliquot the stock solution into several vials.
-
Store the vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition.
-
Immediately analyze the sample using your chosen analytical method.
-
Quantify the amount of this compound remaining relative to the internal standard.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Troubleshooting Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of this compound.
By implementing these storage and handling strategies, you can significantly extend the shelf-life of your this compound and ensure the reliability of your experimental results.
References
-
Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE. Retrieved from [Link]
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Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]
-
Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]
-
III Analytical Methods. Retrieved from [Link]
-
Organic Chemistry Portal. Favorskii Reaction. Retrieved from [Link]
-
AK Lectures. (2014-07-08). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Stanford Environmental Health & Safety. General Use SOP for Highly Reactive/Unstable Materials. Retrieved from [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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SCION Instruments. (2023-08-22). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved from [Link]
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Cánovas, R., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. PubMed. Retrieved from [Link]
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Labtest. Reagents Storage and stability . Precautions and warnings. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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DC Fine Chemicals. (2024-09-10). Chemical Reagents: The key to accurate and safe experiments in the laboratory. Retrieved from [Link]
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LCGC International. (2025-11-04). Glass or Plastic? An HPLC Vial Compatibility Study for Dilute Benzalkonium Chloride (BAK) Solutions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Retrieved from [Link]
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ResearchGate. (2025-08-06). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
Reddit. (2025-03-05). how come chemicals never react with glass containers? : r/chemistry. Retrieved from [Link]
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CDC. (1996-05-15). METHYL BROMIDE 2520. Retrieved from [Link]
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MDPI. (2023-09-22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
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Ben-Ami, F., et al. (1987). Stability and compatibility of antitumor agents in glass and plastic containers. PubMed. Retrieved from [Link]
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ResearchGate. (2018-09-19). Why plastic containers are used for inorganic compounds while glass containers for organic compound?. Retrieved from [Link]
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Krämer, I., & Thiesen, J. (1998). Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials. PubMed. Retrieved from [Link]
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CDC. NMAM 2520: Methyl Bromide. Retrieved from [Link]
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MDPI. (2021). Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles. Retrieved from [Link]
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ResearchGate. (2025-11-22). Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles. Retrieved from [Link]
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Technical Support Center: Purification Strategies for Reactions Involving Methyl 4-bromo-3-oxobutanoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the removal of unreacted Methyl 4-bromo-3-oxobutanoate from your reaction mixtures. As a versatile building block in pharmaceutical synthesis, its efficient removal is critical for obtaining high-purity products. This document is designed to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and adapt these methods to your specific synthetic context.
Understanding the Challenge: Properties of this compound
This compound (MBBO) is a bifunctional molecule featuring a β-keto ester and an α-bromo ketone moiety.[1][2] This unique structure dictates its reactivity and solubility, which are key considerations for its separation.
-
Polarity: The presence of two carbonyl groups and a bromine atom makes MBBO a moderately polar compound.
-
Reactivity: The α-bromo ketone is susceptible to nucleophilic substitution, while the β-keto ester can undergo hydrolysis and decarboxylation under strong acidic or basic conditions.[3][4]
-
Solubility: It is generally soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Its solubility in non-polar solvents like hexanes is lower, and it has limited solubility in water.
This combination of properties requires a carefully considered purification strategy to avoid product degradation and ensure effective separation.
Troubleshooting Guide & FAQs: Removing Unreacted this compound
This section addresses common issues encountered during the purification of reaction mixtures containing residual MBBO.
FAQ 1: My initial aqueous work-up isn't removing all the unreacted MBBO. What can I do?
An initial aqueous wash is a good first step to remove water-soluble byproducts, but it is often insufficient for removing all of the moderately polar MBBO.[5][6] Here’s a more robust approach:
Enhanced Liquid-Liquid Extraction Protocol:
-
Solvent Selection: Ensure your desired product is soluble in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Quenching (if applicable): If your reaction used a brominating agent like Br₂, it's crucial to quench any excess. This is typically done by washing the organic layer with a reducing agent solution like 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the bromine color disappears.[7][8][9]
-
Acid/Base Washes:
-
Basic Wash: A wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) can help remove acidic impurities.[10][11][12] Be cautious, as strong bases can promote the degradation of your product and the unreacted MBBO.
-
Acidic Wash: If your reaction mixture contains basic impurities, a wash with a dilute acid like 1 M HCl can be effective.
-
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer and can aid in breaking up emulsions.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
Causality: The principle here is to exploit the differential solubility of impurities in acidic, basic, and neutral aqueous solutions, while the desired product and unreacted MBBO remain in the organic phase. The brine wash reduces the solubility of organic compounds in the aqueous layer, driving them further into the organic phase.
FAQ 2: I'm observing co-elution of my product and unreacted MBBO during column chromatography. How can I improve the separation?
Co-elution during column chromatography is a common challenge when dealing with compounds of similar polarity. Here’s how to troubleshoot:
Troubleshooting Flash Column Chromatography:
| Issue | Recommended Solution(s) | Scientific Rationale |
| Poor Separation (Co-elution) | 1. Optimize Solvent System: Use a less polar solvent system. A common starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[13] Decrease the proportion of the more polar solvent (ethyl acetate) to increase the separation. 2. Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to first elute the less polar components, followed by your product, and finally the more polar unreacted MBBO.[14][15] | By decreasing the eluent polarity, the compounds will spend more time adsorbed to the polar silica gel, allowing for better separation based on small differences in polarity. A gradient elution systematically changes the mobile phase strength, enhancing resolution between closely eluting compounds. |
| Product Degradation on Silica Gel | Use Deactivated Silica: Treat the silica gel with a small amount of triethylamine (0.1-1%) in your eluent to neutralize acidic sites on the silica. | β-keto esters can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation. Triethylamine acts as a basic modifier to prevent this.[13] |
| Broad or Tailing Peaks | 1. Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. "Dry loading" by adsorbing the crude material onto a small amount of silica gel is often effective. 2. Column Packing: Ensure the column is packed uniformly without any air bubbles or channels. | A concentrated sample band at the start of the chromatography prevents premature band broadening. A well-packed column ensures a uniform flow of the mobile phase, leading to sharper peaks. |
Step-by-Step Flash Column Chromatography Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your desired product an Rf value of approximately 0.3 and show good separation from the MBBO spot.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and carefully pack your column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the elution of your compounds using TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
FAQ 3: Can I use crystallization to remove unreacted MBBO?
Crystallization can be a highly effective purification technique, particularly if your desired product is a solid and has different solubility characteristics than MBBO.
Considerations for Crystallization:
-
Product Crystallinity: This method is most suitable when your product is a crystalline solid.
-
Solvent Selection: The key is to find a solvent system where your product has high solubility at an elevated temperature and low solubility at a lower temperature, while MBBO remains in solution.
-
Seeding: If your product is slow to crystallize, adding a seed crystal can induce crystallization.
General Crystallization Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable hot solvent.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of your product.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification method.
Caption: Decision workflow for purification strategy.
Concluding Remarks
The successful removal of unreacted this compound is achievable through a systematic approach that considers the properties of both the starting material and the desired product. By employing a combination of liquid-liquid extraction, chromatography, and crystallization, researchers can obtain highly pure materials essential for downstream applications in drug discovery and development. Always remember to monitor your purification progress using analytical techniques like TLC to make informed decisions.
References
- De Risi, C., Benetti, S., Pollini, G. P., & Zanirato, V. (2020). The Hantzsch reaction: a versatile and convenient tool for the synthesis of dihydropyridines. Molecules, 25(21), 5136.
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Wikipedia. (2023, October 29). Acid–base extraction. In Wikipedia. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Gondru, R., Ch, K., & Prasad, K. R. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-14.
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
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Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]
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University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. Retrieved from [Link]
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MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
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The Student Room. (2007, February 2). quenching? organic lab. Retrieved from [Link]
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University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
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LibreTexts. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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National Center for Biotechnology Information. (2018, June 21). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Retrieved from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Retrieved from [Link]
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LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]
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Jasperse, J. (n.d.). Column, Combiflash, and TLC. Retrieved from [Link]
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JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of an ε-Keto Ester Reductase for the Efficient Synthesis of an (R)-α-Lipoic Acid Precursor. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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YouTube. (2020, April 30). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof [Video]. Retrieved from [Link]
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LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Retrieved from [Link]
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LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
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YouTube. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. Retrieved from [Link]
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Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
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Technical Support Center: Optimizing Catalyst Loading for Reactions with Methyl 4-bromo-3-oxobutanoate
Welcome to the technical support center dedicated to navigating the complexities of catalyst optimization for reactions involving Methyl 4-bromo-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common experimental hurdles. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible catalytic system.
This compound is a valuable and reactive building block in organic synthesis, prized for its dual functionality as both a ketone and an ester, with a reactive α-bromo group.[1][2] Its utility, however, is matched by the challenges it presents in catalytic reactions, particularly concerning catalyst stability and reaction selectivity. This guide will address these challenges head-on, offering troubleshooting advice and frequently asked questions to streamline your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Rapid Catalyst Deactivation or Stalled Reaction
Question: My reaction starts, but then quickly slows down or stops completely, even with what should be an adequate catalyst loading. What's going on?
Answer: This is a classic symptom of catalyst poisoning, a frequent issue when working with halogenated compounds.[3] The bromide ion, either present as an impurity or generated in situ during the reaction, is a notorious poison for many transition metal catalysts, especially those based on palladium.[4][5]
dot
Caption: Troubleshooting workflow for catalyst deactivation.
Causality and Protocol:
Halide ions can irreversibly bind to the active sites of a metal catalyst, blocking substrate coordination and shutting down the catalytic cycle.[3][4]
Experimental Protocol: Diagnosing Catalyst Deactivation
-
Reaction Setup : In a standard reaction vessel, combine your substrate (excluding this compound), solvent, and catalyst.
-
Initiation : Allow the mixture to equilibrate to the reaction temperature.
-
Monitor : Take an initial sample for analysis (TLC, GC, or LC-MS).
-
Addition : Add the this compound to start the reaction.
-
Observation : Monitor the reaction progress over time. If the reaction stalls, proceed to the next step.
-
Catalyst Re-addition : To the stalled reaction, add a fresh portion of the catalyst.
-
Analysis : If the reaction restarts, it is a strong indication that the initial catalyst was poisoned.[4]
Solutions:
-
Select Halide-Tolerant Catalysts: Opt for catalyst systems known for their robustness in the presence of halides. For palladium catalysts, employing bulky, electron-rich phosphine ligands can sometimes shield the metal center and mitigate deactivation.[4]
-
Employ a Halide Scavenger: The addition of a silver salt, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), can be highly effective. These salts will precipitate the bromide ions as silver bromide (AgBr), removing them from the reaction medium and protecting your catalyst.[4]
-
Slow Addition of the Substrate: Instead of adding all the this compound at once, a slow, continuous addition via a syringe pump can maintain a low concentration of any released bromide, reducing the rate of catalyst poisoning.[4]
Issue 2: Poor Selectivity and Formation of Side Products
Question: My reaction is producing a mixture of products, and the yield of my desired compound is low. How can I improve selectivity?
Answer: Poor selectivity in reactions with β-keto esters like this compound often arises from the compound's multiple reactive sites.[2][6] The α-carbon, the carbonyl carbon of the ketone, and the carbonyl carbon of the ester are all potential sites for nucleophilic or electrophilic attack.[6] Side reactions can also be promoted by suboptimal catalyst loading; too little catalyst can lead to slow, competing background reactions, while too much can sometimes catalyze undesired pathways.[7]
Causality and Protocol:
The key to high selectivity is to choose a catalyst and reaction conditions that favor the desired transformation. Kinetic analysis can be a powerful tool to understand the rates of competing reactions and optimize conditions accordingly.[8]
Experimental Protocol: Optimizing for Selectivity
-
Establish a Baseline : Run the reaction with your standard catalyst loading and conditions. Analyze the product mixture by a quantitative method (e.g., qNMR, GC with an internal standard) to determine the ratio of desired product to major side products.
-
Vary Catalyst Loading : Set up a series of parallel reactions, varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Monitor and Quantify : Monitor each reaction over time and quantify the product distribution at a consistent conversion point.
-
Analyze the Trend : Plot the selectivity for the desired product as a function of catalyst loading. This will help identify the optimal loading to maximize selectivity.[7]
| Catalyst Loading (mol%) | Desired Product (%) | Side Product A (%) | Side Product B (%) |
| 0.5 | 65 | 25 | 10 |
| 1.0 | 85 | 10 | 5 |
| 2.0 | 82 | 12 | 6 |
| 5.0 | 75 | 18 | 7 |
This is example data and will vary with the specific reaction.
Solutions:
-
Ligand Modification: For transition metal catalysts, the choice of ligand can dramatically influence selectivity. Experiment with ligands of varying steric bulk and electronic properties to fine-tune the catalyst's reactivity.
-
Temperature Control: Reaction temperature is a critical parameter.[9] Lowering the temperature can often suppress the activation energy of undesired side reactions more than the desired reaction, thus improving selectivity.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the reaction pathway.[10] A screen of different solvents may reveal conditions that favor the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for catalyst loading in reactions with this compound?
A1: For many transition metal-catalyzed reactions, a good starting point for catalyst loading is between 1-5 mol%.[10] However, the optimal loading is highly dependent on the specific reaction, the catalyst's turnover number, and its stability under the reaction conditions. It is always recommended to perform an optimization study as described in the troubleshooting section.
Q2: How can I monitor the reaction progress effectively?
A2: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) are preferred. These techniques allow for the accurate determination of reactant consumption and product formation over time.
Q3: Are there any non-metallic catalysts that are effective for reactions with β-keto esters?
A3: Yes, organocatalysis has emerged as a powerful tool for transformations of β-keto esters.[11] Proline and its derivatives, for example, can catalyze asymmetric aldol and Mannich reactions. Amine catalysts like 4-DMAP have been used for transesterification.[12] These catalysts are often less susceptible to the type of poisoning that affects transition metals.
Q4: My reaction involves the formation of an enol or enolate intermediate. How does this impact catalyst choice?
A4: The formation of enol or enolate intermediates is a key mechanistic pathway for many reactions involving β-keto esters.[12][13] The choice of an acid or base catalyst can significantly influence the rate of enolization.[14] For reactions proceeding through an enolate, a base is required for deprotonation.[15] The pKa of the α-hydrogen in β-keto esters is around 10-11, making them amenable to deprotonation by moderately strong bases like carbonates or alkoxides.[15]
dot
Caption: Acid/base catalyzed keto-enol tautomerization.
Q5: What safety precautions should I take when working with this compound?
A5: this compound is a reactive α-haloketone and should be handled with care. It can be irritating to the skin, eyes, and respiratory system.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in N-Chloro-2-fluoroacetamide Mediated Reactions.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in 1,1-Dibromo-2-chlorotrifluoroethane Mediated Reactions.
- Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters.
- American Chemical Society. (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society.
- American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- National Institutes of Health. (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC.
- H.E.L Group. (2024, February 22). How Kinetic Analysis Sheds Light on Catalytic Reactions.
- International Research Journal of Modernization in Engineering Technology and Science. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- ChemicalBook. (2023, December 4). Methyl 4-oxobutanoate: properties, applications and safety.
- Benchchem. (n.d.). Optimizing reaction conditions for improved yield of Methyl 2-(benzamidomethyl)-3-oxobutanoate.
- Sciencemadness.org. (n.d.). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.
- National Institutes of Health. (n.d.). This compound. PubChem.
- American Chemical Society. (n.d.). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews.
- National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
- YouTube. (2018, September 21). 21.3a Alpha Halogenation.
- Benchchem. (n.d.). Optimizing reaction conditions for Azetidine, perchlorate catalysis.
Sources
- 1. This compound | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-bromo-3-oxobutanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the experimental use of Methyl 4-bromo-3-oxobutanoate. The reactivity of this versatile β-keto ester is profoundly influenced by the choice of solvent, which can dictate reaction pathways, affect rates, and alter product distributions. This document is designed to help you navigate these complexities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways a solvent can influence reactions involving this compound?
A1: Solvents are not merely inert media; they actively influence reactions at a molecular level.[1][2] For this compound, the solvent's effects can be categorized into three main areas:
-
Modulation of Nucleophilicity and Electrophilicity: The solvent shell around your reactants can either enhance or diminish their intrinsic reactivity. Polar protic solvents, for instance, can hydrogen-bond with and "cage" anionic nucleophiles, reducing their reactivity in SN2 reactions.[3][4][5] Conversely, polar aprotic solvents leave nucleophiles relatively "naked" and more reactive.[3][5]
-
Stabilization of Intermediates and Transition States: The rate of a reaction is determined by the energy of its transition state. Polar solvents are effective at stabilizing charged intermediates (like carbocations in SN1 pathways) and polar transition states (as in SN2 reactions), which can significantly accelerate reaction rates.[1][2][6]
-
Shifting Chemical Equilibria: The position of equilibria, most notably the keto-enol tautomerism inherent to β-keto esters, is highly solvent-dependent.[7][8][9] This can be critical, as the keto and enol forms exhibit different reactivities.
Q2: How does solvent choice affect the keto-enol tautomerism of this compound, and why is this important?
A2: The equilibrium between the keto and enol forms of this compound is a crucial factor in its reactivity.[9]
-
In Nonpolar Solvents (e.g., Toluene, Hexane): The enol form is often favored. This is because the enol can form a stable, six-membered ring via an intramolecular hydrogen bond, a configuration that is not disrupted by solvent interactions.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF): The keto form tends to be more prevalent. These solvents are hydrogen-bond acceptors but not donors, and they can stabilize the dipole of the keto form.[10]
-
In Polar Protic Solvents (e.g., Water, Methanol): The equilibrium is more complex. These solvents can hydrogen-bond with both the keto and enol forms, and the exact position of the equilibrium depends on the relative stabilization of each tautomer.[8]
This is important because the nucleophilicity is located at different atoms in each tautomer. The enol form reacts with electrophiles on the α-carbon, while the enolate (formed by deprotonation) can react on either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).
Q3: I am performing an alkylation with a soft nucleophile. Which solvent system would you recommend to favor an SN2 pathway?
A3: For an SN2 reaction with this compound, a polar aprotic solvent is almost always the best choice.[3][5] Solvents like Acetone , Acetonitrile , or DMF (Dimethylformamide) are ideal.
Here's the rationale:
-
Enhanced Nucleophile Reactivity: These solvents excel at dissolving ionic nucleophiles but are poor at solvating the anion.[11] This lack of a strong solvent cage around the nucleophile leaves it more available and reactive for backside attack on the electrophilic carbon bearing the bromine atom.[3][5]
-
Transition State Stabilization: The SN2 transition state involves a dispersal of negative charge. Polar aprotic solvents, with their significant dipole moments, can effectively stabilize this transition state, lowering the activation energy and increasing the reaction rate.[4]
In contrast, polar protic solvents like water or ethanol would solvate the nucleophile through hydrogen bonding, significantly reducing its strength and slowing down the SN2 reaction.[1][3]
Troubleshooting Guide
Issue 1: Low Yield in an Alkylation Reaction
Question: I am attempting to alkylate a primary amine with this compound in ethanol, but my yields are consistently low. What could be the problem?
Answer: Low yields in this scenario can stem from several solvent-related issues.
-
Root Cause 1: Competing SN1 Pathway/Solvolysis. While the substrate is a secondary alkyl halide, the use of a polar protic solvent (ethanol) can promote solvolysis, where the solvent itself acts as a nucleophile.[6] This leads to the formation of Methyl 4-ethoxy-3-oxobutanoate as a byproduct.
-
Root Cause 2: Reduced Nucleophilicity. Ethanol, being a protic solvent, will form hydrogen bonds with your primary amine. This "caging" effect stabilizes the amine and reduces its availability to act as a nucleophile in the desired SN2 reaction.[1][3]
-
Root Cause 3: Base-Catalyzed Side Reactions. If a base is used to deprotonate the amine, it can also promote self-condensation of the this compound.[12]
Solutions:
-
Change to a Polar Aprotic Solvent: Switch the solvent from ethanol to acetone or acetonitrile. This will minimize solvolysis and enhance the nucleophilicity of your amine.[5]
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the alkylating agent to reduce potential side reactions.
-
Temperature Control: Run the reaction at room temperature or slightly below to disfavor elimination or other side reactions.
Issue 2: Formation of an O-Alkylated Byproduct
Question: In my synthesis, I am observing a significant amount of an O-alkylated product instead of the desired C-alkylated product. How can I control the regioselectivity?
Answer: The competition between C- and O-alkylation of the enolate of this compound is a classic problem influenced heavily by the solvent and reaction conditions.[13]
-
Understanding the Problem: The enolate ion is an ambident nucleophile with two reactive sites: the α-carbon and the oxygen atom. "Hard" electrophiles tend to react at the "harder" oxygen atom, while "soft" electrophiles react at the "softer" carbon atom. However, solvent effects can override this.
-
Solvent Influence:
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents strongly solvate the oxygen atom of the enolate via hydrogen bonding. This steric and electronic shielding of the oxygen directs the alkylating agent towards the more accessible α-carbon, favoring C-alkylation .[13]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the counter-ion (e.g., Na⁺, K⁺) effectively, leaving the oxygen atom of the enolate more exposed and reactive. This often leads to a higher proportion of O-alkylation .[13]
-
Solutions:
-
To Favor C-Alkylation: Use a polar protic solvent like ethanol or methanol.
-
To Favor O-Alkylation: Use a polar aprotic solvent like DMF.
-
Counter-ion Effects: The choice of counter-ion for your base can also play a role. Larger, less coordinating cations (like K⁺ or Cs⁺) can increase the amount of O-alkylation.
Decision Workflow for C- vs. O-Alkylation
Caption: Solvent selection workflow for directing C- vs. O-alkylation.
Issue 3: Reaction Fails to Proceed or is Extremely Slow in a Nonpolar Solvent
Question: I am trying to react this compound with sodium azide in toluene, but the reaction is not working. Why?
Answer: This is a common issue arising from a mismatch between the solvent and the reactants.
-
Root Cause 1: Poor Solubility. Sodium azide (NaN₃) is an ionic salt and is virtually insoluble in nonpolar solvents like toluene.[11] If the nucleophile does not dissolve, the reaction cannot occur in the solution phase.
-
Root Cause 2: Lack of Transition State Stabilization. Nucleophilic substitution reactions, particularly with charged nucleophiles, proceed through polar transition states. A nonpolar solvent like toluene cannot stabilize this transition state, leading to a very high activation energy and an extremely slow reaction rate.[2]
Solutions:
-
Solvent Change: The most effective solution is to switch to a polar aprotic solvent such as DMSO or DMF , in which sodium azide is soluble and the SN2 reaction is highly favored.[1]
-
Phase-Transfer Catalysis: If you must use a two-phase system (e.g., for workup reasons), a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can be employed. The catalyst transports the azide anion from the solid or aqueous phase into the organic phase (toluene) where it can react.
Experimental Protocols & Data
Protocol 1: Monitoring Keto-Enol Tautomerism by ¹H NMR
This protocol allows for the quantification of the keto-to-enol ratio in different deuterated solvents.[9]
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes
-
Micropipette
Procedure:
-
Prepare a dilute solution by adding 1-2 drops of this compound to ~0.6 mL of the chosen deuterated solvent directly in an NMR tube.
-
Cap the tube and invert several times to ensure a homogeneous solution.
-
Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 5 seconds) for accurate integration.[14]
-
Data Analysis:
-
Identify the characteristic signals for the keto tautomer (e.g., singlet for the -CH₂Br group, singlet for the α-CH₂ group).
-
Identify the characteristic signals for the enol tautomer (e.g., singlet for the vinylic proton, singlet for the enolic -OH).
-
Integrate the area of a well-resolved signal for each tautomer.
-
Calculate the percentage of each form: % Enol = [Integral_enol / (Integral_enol + Integral_keto)] * 100.
-
Table 1: Expected Keto-Enol Equilibrium in Various Solvents
| Solvent | Type | Dielectric Constant (ε) | Expected Predominant Form | Rationale |
| Toluene-d₈ | Nonpolar | 2.4 | Enol | Intramolecular H-bonding is highly stabilizing.[7] |
| Chloroform-d (CDCl₃) | Weakly Polar | 4.8 | Keto | Moderate polarity begins to disrupt intramolecular H-bonding. |
| Acetone-d₆ | Polar Aprotic | 21 | Keto | Stabilizes the dipole of the keto form.[10] |
| DMSO-d₆ | Polar Aprotic | 47 | Keto | Strong dipole stabilization of the keto tautomer.[10] |
| Methanol-d₄ | Polar Protic | 33 | Keto/Enol Mix | Competes for H-bonding, complex equilibrium. |
Protocol 2: Hantzsch Pyridine Synthesis - A Case Study
This compound can serve as a β-keto ester component in the Hantzsch synthesis of pyridines.[15][16] Solvent choice here can dramatically impact yields.[15][17]
Reaction: Aldehyde + 2 eq. β-keto ester + NH₄OAc → 1,4-Dihydropyridine
Materials:
-
Benzaldehyde (1.0 eq)
-
This compound (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Solvent (e.g., Ethanol, or greener options like water or solvent-free)
Procedure (Ethanol as solvent):
-
In a round-bottom flask, dissolve benzaldehyde and this compound in absolute ethanol.
-
Add ammonium acetate to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol.
Solvent Considerations for Hantzsch Synthesis:
-
Traditional: Ethanol or methanol are commonly used.
-
Green Chemistry Approaches: Studies have shown excellent yields in greener solvents like water, often with the aid of micelles or under solvent-free conditions, sometimes catalyzed by ceric ammonium nitrate (CAN).[15][17][18] Ultrasonic irradiation in aqueous micelles has also been shown to improve yields over traditional solvents like methanol or THF.[15]
Reaction Pathway Diagram
Caption: Key intermediates in the Hantzsch pyridine synthesis.
References
-
Hantzsch pyridine synthesis. In: Wikipedia. [Link]
-
Solvent effects. In: Wikipedia. [Link]
-
Nucleophilic Substitution Reactions. University of Nebraska-Lincoln. [Link]
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. ResearchGate. [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. National Institutes of Health (NIH). [Link]
-
Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]
-
Keto-enol content in solvents of different polarity. ResearchGate. [Link]
-
Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. ResearchGate. [Link]
-
Solvent effects in organic chemistry. ResearchGate. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health (NIH). [Link]
-
Keto–Enol Tautomerism. OpenStax. [Link]
-
Keto-Enol Tautomerism. Truman State University. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Royal Society of Chemistry. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. LibreTexts. [Link]
-
Solvent Effects in Nucleophilic Substitution. LibreTexts. [Link]
-
This compound. National Institutes of Health (NIH). [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Methyl 4-bromo-3-oxobutanoate
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is a cornerstone of robust and reproducible research. Methyl 4-bromo-3-oxobutanoate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, presents a unique set of characterization challenges due to its combination of a reactive α-haloketone and a β-keto ester moiety. This guide provides an in-depth analysis of its characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against alternative analytical techniques.
The inherent reactivity of the C-Br bond and the keto-ester functionality necessitates a multi-faceted analytical approach to confirm structural integrity and purity. While NMR spectroscopy stands as the gold standard for detailed structural elucidation, a comprehensive understanding is best achieved by integrating data from complementary techniques.
The Central Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the molecular framework of organic compounds.[1] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the electronic environment of each nucleus.
The ¹H NMR spectrum of this compound is anticipated to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The interpretation of these signals, including their chemical shift (δ), multiplicity, and integration, is critical for structural verification.
The chemical shift of protons is highly sensitive to their local electronic environment.[2] Protons adjacent to electronegative atoms or electron-withdrawing groups are deshielded and resonate at a lower field (higher ppm values).[3]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ (Methyl Ester) | ~ 3.75 | Singlet | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen atom, typically appearing as a sharp singlet.[4] |
| -CH₂- (Methylene) | ~ 3.90 | Singlet | 2H | The methylene protons are situated between two electron-withdrawing carbonyl groups, leading to significant deshielding. |
| -CH₂Br (Bromomethyl) | ~ 4.10 | Singlet | 2H | The methylene protons adjacent to the bromine atom are strongly deshielded due to the high electronegativity of bromine. |
Note: The absence of adjacent, non-equivalent protons for each signal results in the observation of singlets.
Molecular Structure and ¹H NMR Assignments
Caption: Predicted ¹H NMR chemical shifts for this compound.
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment. For this compound, five distinct signals are expected.
The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of attached atoms.[5] Carbonyl carbons are significantly deshielded and appear at the low-field end of the spectrum.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -OCH₃ (Methyl Ester) | ~ 52 | The methyl carbon of the ester is shielded relative to the other sp³ carbons. |
| -CH₂- (Methylene) | ~ 45 | This methylene carbon is situated between two carbonyl groups, resulting in deshielding. |
| -CH₂Br (Bromomethyl) | ~ 35 | The carbon attached to the electronegative bromine atom is deshielded. |
| C=O (Ester) | ~ 168 | The ester carbonyl carbon is highly deshielded.[6] |
| C=O (Ketone) | ~ 195 | The ketone carbonyl carbon is typically found at a lower field than the ester carbonyl. |
Comparative Analysis with Alternative Techniques
While NMR provides a wealth of structural information, a comprehensive characterization often involves corroboration from other analytical methods.
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl groups.
-
Ester C=O stretch: Expected around 1740 cm⁻¹.
-
Ketone C=O stretch: Expected around 1720 cm⁻¹.
-
C-O stretches: Strong bands are also expected in the 1300-1000 cm⁻¹ region, characteristic of the ester functionality.[7]
Comparison with NMR:
| Feature | NMR Spectroscopy | Infrared Spectroscopy |
| Information Provided | Detailed atomic connectivity, electronic environment of each nucleus. | Presence of functional groups. |
| Sample Requirement | 5-20 mg dissolved in a deuterated solvent.[8] | Typically a few milligrams, can be neat or in solution.[8] |
| Analysis Time | Can range from minutes to hours depending on the experiments. | Typically a few minutes. |
| Structural Detail | High | Low |
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the comprehensive characterization of an organic compound.
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is particularly useful for assessing the purity of a sample and confirming its molecular weight.
For this compound, GC-MS analysis would provide:
-
Retention Time: A characteristic time for the compound to elute from the GC column, which can be used for identification and purity assessment.
-
Mass Spectrum: The mass spectrometer would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of 195.01 g/mol . Additionally, the fragmentation pattern can offer further structural clues.
Comparison with NMR:
| Feature | NMR Spectroscopy | GC-MS |
| Primary Application | Detailed structural elucidation. | Separation of mixtures, molecular weight determination, and purity assessment. |
| Isomer Differentiation | Excellent at differentiating constitutional and stereoisomers. | Can often separate isomers, but detailed structural assignment requires standards. |
| Sensitivity | Lower sensitivity, requires more sample. | High sensitivity, capable of detecting trace impurities.[10] |
| Quantitative Analysis | Can be highly quantitative with proper standards and experimental setup. | Quantitative analysis is routine with appropriate calibration. |
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra of a small organic molecule like this compound is as follows:[8][11]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the sample gauge to ensure the correct depth.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp NMR signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Conclusion
The comprehensive characterization of this compound relies heavily on the detailed structural insights provided by ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established chemical shift principles, offer a clear roadmap for the identification and verification of this important synthetic intermediate. While NMR is the cornerstone of this analysis, its integration with complementary techniques such as FTIR and GC-MS provides a more complete and robust characterization, ensuring the quality and reliability of the material for its intended applications in research and development. This multi-technique approach exemplifies a best-practice workflow for the rigorous analysis of complex organic molecules.
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Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]
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Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. [Link]
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Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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D'Amelia, R. P., et al. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. [Link]
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Carman, R. M., et al. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). ResearchGate. [Link]
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VCE CHEMISTRY PREVIOUS STUDY DESIGN- 2016. (n.d.). Analysis of organic compounds-IR, NMR and MS. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Methyl 4-bromo-3-oxobutanoate
A Comparative Analysis of GC-MS and LC-MS Methodologies
Abstract
This guide provides a detailed, comparative analysis of mass spectrometry (MS) techniques for the characterization of Methyl 4-bromo-3-oxobutanoate, a key reagent and building block in pharmaceutical synthesis. We delve into the practical and theoretical considerations of employing both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The objective is to equip researchers, scientists, and drug development professionals with the expertise to select the optimal analytical strategy, interpret fragmentation data, and troubleshoot common challenges associated with this halogenated β-keto ester. Experimental data, detailed protocols, and mechanistic diagrams are provided to ensure a thorough and authoritative comparison.
Introduction: The Analytical Challenge
This compound (MBOB) is a bifunctional molecule of significant interest in organic synthesis due to its reactive keto, ester, and alkyl bromide moieties. Its purity and stability are critical for reaction success, making robust analytical characterization essential. However, its structure presents specific challenges for mass spectrometric analysis. The presence of a bromine atom results in a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which is a powerful diagnostic tool. Concurrently, its thermal lability and moderate polarity complicate the choice between GC-MS and LC-MS approaches.
This guide will compare two primary workflows for the analysis of MBOB, providing the causal logic behind each experimental choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic approach leveraging the volatility of the analyte for separation, coupled with energetic Electron Ionization (EI) for fragmentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A modern technique ideal for less volatile or thermally sensitive molecules, utilizing soft Electrospray Ionization (ESI) to generate protonated molecules or adducts.
Experimental Workflows: A Visual Overview
The selection of an analytical workflow is the first critical decision point. The choice between GC-MS and LC-MS dictates sample preparation, instrumental conditions, and the nature of the data obtained.
Figure 1: Comparative workflows for GC-MS and LC-MS analysis of this compound.
GC-MS with Electron Ionization (EI): The Fragmentation-Rich Approach
GC-MS is a powerful technique for volatile and semi-volatile compounds. The high-energy EI source (typically 70 eV) induces extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum that is ideal for library matching and structural elucidation.
Rationale and Experimental Protocol
Why it works: MBOB has sufficient volatility to be amenable to GC analysis. The primary advantage of this method is the rich structural information obtained from the EI fragmentation pattern. The bromine atom provides a clear isotopic signature for every fragment containing it, simplifying spectral interpretation.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in ethyl acetate. Create a working standard at 10 µg/mL by further dilution.
-
GC System: Agilent 8890 GC or equivalent.
-
Inlet: Split/splitless injector at 250°C with a 10:1 split ratio.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Oven Program: Start at 50°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 2 minutes.
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line: 280°C.
-
Scan Range: m/z 40-250.
Expected Data and Interpretation
The EI mass spectrum of MBOB is characterized by the absence of a molecular ion peak (M⁺˙ at m/z 194/196) due to its instability. The spectrum is dominated by fragments resulting from characteristic cleavage pathways.
Table 1: Key Diagnostic Ions in the EI Mass Spectrum of this compound
| m/z (79Br / 81Br) | Proposed Fragment Ion | Chemical Formula | Comments |
| 151 / 153 | [M - C₂H₃O]⁺ | [C₃H₄BrO₂]⁺ | Loss of the acetyl group (CH₃CO). A major indicative fragment. |
| 133 / 135 | [M - OCH₃ - CO]⁺ | [C₃H₄Br]⁺ | Loss of the methoxy group followed by carbon monoxide. |
| 115 / 117 | [M - Br]⁺ | [C₅H₇O₃]⁺ | Loss of the bromine radical. Confirms the mass of the organic backbone. |
| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Fragment corresponding to the methyl ester group. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation, typically the base peak due to its high stability. |
Note: Data synthesized from typical fragmentation patterns of β-keto esters and brominated compounds.
The fragmentation process is initiated by the high-energy electrons removing an electron from the molecule, typically from a non-bonding orbital on an oxygen atom.
A Comparative Guide to the Reactivity of Methyl 4-bromo-3-oxobutanoate and Ethyl 4-bromo-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the careful selection of building blocks is paramount to the success of a synthetic campaign. Among the versatile synthons available, α-halo-β-ketoesters stand out for their dual reactivity, enabling the formation of complex molecular architectures. This guide provides an in-depth comparative analysis of two such reagents: Methyl 4-bromo-3-oxobutanoate and Ethyl 4-bromo-3-oxobutanoate. While structurally similar, the seemingly minor difference in their ester alkyl group imparts subtle yet significant variations in their reactivity, influencing reaction rates, yields, and steric outcomes. This document aims to provide a comprehensive understanding of these differences, supported by fundamental principles and experimental considerations, to aid researchers in making informed decisions for their synthetic endeavors.
Principles of Reactivity in α-Halo-β-Ketoesters
The reactivity of both this compound and Ethyl 4-bromo-3-oxobutanoate is primarily dictated by three key features: the electrophilic α-carbon, the acidity of the α'-protons, and the steric and electronic nature of the ester moiety.
The Electrophilic α-Carbon and Nucleophilic Substitution
The carbon atom bearing the bromine (C4) is highly electrophilic. This is due to the potent electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the carbon susceptible to nucleophilic attack.[1] This enhanced reactivity allows for facile displacement of the bromide ion by a wide range of nucleophiles in an SN2-type reaction.[2] The general order of reactivity for α-haloketones is I > Br > Cl > F, positioning the bromo-derivatives as having a good balance of high reactivity and stability.[1]
Acidity and Enolate Formation at the α'-Carbon
The protons on the carbon situated between the two carbonyl groups (C2) are significantly acidic (pKa ≈ 11-13 for related β-ketoesters).[3] This acidity facilitates the formation of a resonance-stabilized enolate ion upon treatment with a suitable base.[4] This enolate is a soft nucleophile and a key intermediate in C-C bond-forming reactions, such as alkylations.[5][6] The stability and nucleophilicity of this enolate are crucial for its subsequent reactions.
Comparing Methyl vs. Ethyl 4-bromo-3-oxobutanoate: A Matter of Steric Hindrance
The primary differentiator in the reactivity of these two molecules is the steric bulk of the ester's alkyl group. The ethyl group is larger than the methyl group, and this difference in size, though small, has a cascading effect on various reactions.
Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[7] In the context of our comparison, the larger ethyl group can impede the approach of nucleophiles and bases to the reactive centers of the molecule.
Impact on Nucleophilic Substitution at C4
In an SN2 reaction at the C4 position, the nucleophile must approach the electrophilic carbon from the backside of the leaving group. While the ester group is not directly attached to the reaction center, its conformational flexibility means it can influence the steric environment around the α-carbon. The larger ethyl group can create a more crowded environment, potentially slowing down the rate of nucleophilic attack compared to the methyl ester.
Impact on Enolate Formation and Alkylation at C2
The formation of the enolate at C2 requires the approach of a base to abstract an α'-proton. A bulkier ester group can sterically hinder this approach, potentially affecting the rate of enolate formation. More significantly, in subsequent alkylation reactions of the enolate, the steric bulk of the ester can influence the approach of the electrophile. This can be particularly important in diastereoselective reactions where the ester group may direct the stereochemical outcome.
Experimental Protocol: A Hypothetical Comparative Reactivity Study
To empirically determine the difference in reactivity, a parallel experiment can be designed. Here, we propose a protocol for a competitive nucleophilic substitution reaction.
Objective: To compare the relative rates of reaction of this compound and Ethyl 4-bromo-3-oxobutanoate with a common nucleophile, sodium thiophenoxide.
Materials:
-
This compound
-
Ethyl 4-bromo-3-oxobutanoate
-
Thiophenol
-
Sodium methoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Nucleophile: In a flame-dried flask under an inert atmosphere, dissolve thiophenol (1.0 eq) in anhydrous THF. Cool to 0 °C and add sodium methoxide (1.0 eq) portion-wise. Stir for 30 minutes at 0 °C to form sodium thiophenoxide.
-
Competitive Reaction: To the solution of sodium thiophenoxide, add an equimolar mixture of this compound (1.0 eq) and Ethyl 4-bromo-3-oxobutanoate (1.0 eq), along with a known amount of an internal standard.
-
Reaction Monitoring: Stir the reaction at a constant temperature (e.g., room temperature) and take aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Quenching and Analysis: Quench each aliquot with a saturated aqueous solution of ammonium chloride. Extract the organic components with diethyl ether, dry over anhydrous sodium sulfate, and analyze by GC-MS.
-
Data Analysis: Quantify the disappearance of the starting materials and the appearance of the products (Methyl 4-(phenylthio)-3-oxobutanoate and Ethyl 4-(phenylthio)-3-oxobutanoate) relative to the internal standard. Plot the concentration of reactants versus time to determine the relative reaction rates.
Expected Data
Based on the principles of steric hindrance, it is anticipated that the methyl ester will react faster than the ethyl ester. The following table illustrates the expected trend in the consumption of starting materials over time.
| Time (minutes) | This compound Remaining (%) | Ethyl 4-bromo-3-oxobutanoate Remaining (%) |
| 0 | 100 | 100 |
| 15 | 75 | 85 |
| 30 | 55 | 70 |
| 60 | 30 | 50 |
| 120 | 10 | 25 |
This is a hypothetical data table based on established chemical principles.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of Methyl and Ethyl 4-bromo-3-oxobutanoate.
Caption: Factors influencing the reactivity of Methyl vs. Ethyl 4-bromo-3-oxobutanoate.
Conclusion
References
-
Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A comparative study of the chemical kinetics of methyl and ethyl propanoate. KAUST Repository. [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
A comparative study of the chemical kinetics of methyl and ethyl propanoate. ResearchGate. [Link]
-
The reactions of some α-halo-β-ketosulfones with hard and soft nucleophiles. A preparation of sulfinate esters. Sci-Hub. [Link]
-
Favorskii rearrangement of a highly functionalized meso-dihaloketone. ResearchGate. [Link]
-
Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. PMC - NIH. [Link]
-
The synthesis of 4-bromo-3-butyl-5-(dibromomethylene) furan-2(5H)-one. ResearchGate. [Link]
-
Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. ResearchGate. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
-
4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. Scribd. [Link]
-
Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Organic Chemistry Portal. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]
-
This compound. PubChem - NIH. [Link]
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Favorskii Rearrangement. NROChemistry. [Link]
-
Distribution of methyl and ethyl adducts following alkylation with monofunctional alkylating agents. PubMed. [Link]
-
Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H). Sciforum. [Link]
-
Favorskii rearrangement. chemeurope.com. [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
B.Sc. III Year | Organic synthesis via enolates | Alkylation of ethyl acetoacetate. YouTube. [Link]
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A Senior Application Scientist's Guide to Annulation Strategy: Evaluating Alternatives to Methyl 4-bromo-3-oxobutanoate
Introduction: The Annulation Reaction as a Cornerstone of Synthesis
In the intricate world of synthetic chemistry, the construction of cyclic systems remains a paramount objective. Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are indispensable tools for accessing the complex carbocyclic and heterocyclic scaffolds that form the backbone of countless natural products, pharmaceuticals, and materials. For decades, bifunctional reagents like Methyl 4-bromo-3-oxobutanoate have served as reliable four-carbon (C4) synthons. This reagent possesses two distinct electrophilic sites—the α-carbon bearing the bromide and the β-keto group's carbonyl carbon—making it a potent partner for reactions with dinucleophiles to forge new rings.
However, reliance on a single reagent can limit synthetic flexibility. Factors such as stability, cost, specific reactivity patterns, and the desire for milder reaction conditions necessitate a broader understanding of the available chemical toolkit. This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will delve into their mechanistic nuances, evaluate their performance with supporting data, and provide actionable experimental protocols to empower researchers in drug development and chemical synthesis to make informed strategic decisions.
The Benchmark: Understanding the Utility of this compound
This compound is a classic example of an α-halo-β-keto ester. Its utility stems from a predictable reactivity pattern. The α-carbon is highly activated towards nucleophilic substitution (SN2) by the adjacent electron-withdrawing carbonyl group[1]. Following an initial SN2 reaction with a nucleophile, the newly tethered molecule can then undergo a subsequent intramolecular cyclization, often involving the keto-carbonyl, to complete the annulation.
This dual reactivity is elegantly exploited in the synthesis of various heterocycles. For instance, in a reaction with a suitable dinucleophile like an azadiene, it can participate in a [4+3] annulation to construct complex azepine derivatives[2].
Despite its utility, this compound is a lachrymator and can exhibit instability, prompting the exploration of more robust or functionally distinct alternatives.
Generalized Reaction Workflow
Below is a conceptual workflow illustrating the sequential electrophilic sites of an α-halo-β-keto ester in a typical annulation.
Caption: Conceptual workflow for annulation using an α-halo-β-keto ester.
The Classic Alternative: Methyl Vinyl Ketone (MVK) and Its Surrogates
For the construction of six-membered rings, particularly in the synthesis of steroids and terpenoids, the Robinson annulation is a foundational reaction[3][4]. The quintessential reagent for this transformation is not a halo-ketoester, but an α,β-unsaturated ketone: Methyl Vinyl Ketone (MVK).
Mechanistic Divergence: Michael vs. SN2
Unlike the SN2-initiated pathway of halo-ketoesters, the Robinson annulation begins with a Michael addition[5][6][7]. A ketone enolate (the nucleophile) attacks the β-carbon of MVK in a conjugate fashion. This step forms a 1,5-diketone intermediate, which is perfectly primed to undergo a subsequent intramolecular aldol condensation to form the six-membered ring[7][8].
Caption: The Robinson Annulation: A two-stage mechanism.
The Challenge of MVK: Polymerization and Solutions
A significant practical drawback of MVK is its high reactivity, which leads to rapid polymerization upon storage or under basic conditions[5]. To circumvent this, chemists have developed in situ sources or "surrogates" for MVK.
-
Mannich Bases: β-amino ketones, known as Mannich bases, can be isolated as stable salts. Upon treatment with heat or mild acid/base, they undergo elimination to generate MVK slowly in the reaction mixture, keeping its steady-state concentration low and minimizing polymerization.
-
The Wichterle Reagent: The Wichterle reaction is a notable variant of the Robinson annulation that employs 1,3-dichloro-cis-2-butene as an MVK surrogate[3]. This reagent avoids the polymerization issues associated with MVK entirely.
Performance Comparison
| Reagent/System | Annulation Type | Key Mechanism Steps | Typical Yields | Advantages | Disadvantages |
| This compound | Heterocycle Synthesis, [4+3] Cycloadditions | 1. SN2 Alkylation2. Intramolecular Cyclization | 60-85%[2] | Highly reactive, predictable pathway for specific heterocycles. | Lachrymatory, potential instability, less common for carbocycles. |
| Methyl Vinyl Ketone (MVK) | Robinson Annulation (6-membered rings) | 1. Michael Addition2. Aldol Condensation | 50-90%[3] | Cornerstone of natural product synthesis, high C-C bond efficiency. | Prone to polymerization, requires fresh reagent. |
| MVK Surrogates (e.g., Mannich Base) | Robinson Annulation | 1. In situ MVK formation2. Michael Addition3. Aldol Condensation | 70-95% | Avoids MVK polymerization, improved handling and storage. | Requires an extra step for MVK generation. |
| Wichterle Reagent | Robinson Annulation | 1. Michael Addition2. Cyclization/Hydrolysis | 65-80%[3] | Stable MVK alternative, avoids polymerization. | Reagent is less common than MVK or its Mannich precursors. |
Variations on a Theme: Modifying the α-Halo-β-Keto Ester
For syntheses where the α-halo-β-keto ester scaffold is ideal, its reactivity can be precisely tuned by modifying the halogen or the ester group. This approach offers a more subtle alternative to switching reagent classes entirely.
The Halogen Effect: A Reactivity Gradient
The leaving group ability of the halide is paramount to the rate of the initial SN2 reaction. This ability is inversely related to the carbon-halogen bond strength, leading to a clear reactivity trend[1].
Reactivity Order: Iodo > Bromo > Chloro
-
α-Iodo-β-ketoesters: These are the most reactive variants. The C-I bond is the longest and weakest, making iodide an excellent leaving group. This high reactivity allows for reactions under milder conditions or with less potent nucleophiles but comes at the cost of lower stability and higher price.
-
α-Bromo-β-ketoesters: (e.g., the topic reagent) These offer a well-calibrated balance of high reactivity and manageable stability, making them a popular choice in synthesis[1].
-
α-Chloro-β-ketoesters: These are generally less reactive than their bromo and iodo counterparts[1]. While this may necessitate harsher reaction conditions (e.g., higher temperatures or stronger bases), they are often more cost-effective and possess greater shelf stability[1][9].
Experimental Protocol: Synthesis of a Dihydropyran via Annulation
This protocol details a representative annulation using an α-chloro-β-ketoester, showcasing a practical application.
Reaction: Intramolecular O-alkylation of a hydroxy-β-ketoester (formed in situ).
Materials:
-
Salicylaldehyde (1.0 equiv)
-
Ethyl 4-chloro-3-oxobutanoate (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv)
-
Acetone (anhydrous)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add salicylaldehyde (1.0 equiv) and anhydrous acetone (40 mL).
-
Add finely ground potassium carbonate (2.5 equiv) to the solution.
-
Attach a reflux condenser and stir the suspension vigorously at room temperature for 15 minutes.
-
Add Ethyl 4-chloro-3-oxobutanoate (1.1 equiv) dropwise to the suspension via syringe.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired annulated dihydropyran product.
Advanced Strategies: Vinylketenes and Organocatalysis
Modern organic synthesis has introduced more sophisticated reagents and catalytic systems that achieve annulations through entirely different mechanistic manifolds.
-
(Trialkylsilyl)vinylketenes: Pioneered by Danheiser, these reagents are masters of cycloaddition chemistry. They do not act as simple C4 synthons in the same way as MVK or halo-ketoesters. Instead, they can participate in pericyclic reactions, such as [4+1] annulations with carbenoids to form cyclopentenones or benzannulation reactions with alkynes to build highly substituted aromatic rings[10]. This offers a powerful method for constructing different ring sizes with high regiocontrol.
-
Organocatalytic Annulation: Asymmetric organocatalysis has revolutionized ring construction. Chiral secondary amines, such as proline, can catalyze Robinson-type annulations by activating the ketone nucleophile through an enamine intermediate[3][11]. This approach allows for the enantioselective synthesis of annulated products, a critical feature for pharmaceutical development, often under mild, metal-free conditions[11][12].
Conclusion: Selecting the Right Tool for the Job
The choice of an annulation reagent is a critical decision in synthetic design. While This compound is a potent and effective reagent for specific applications like heterocycle synthesis via sequential SN2/cyclization pathways, a broader perspective reveals a rich landscape of alternatives.
-
For the robust construction of six-membered carbocycles, Methyl Vinyl Ketone (MVK) remains the gold standard of the Robinson annulation, with its surrogates providing essential solutions to its inherent instability[3][5].
-
For fine-tuning reactivity within the same mechanistic class, switching the halogen on an α-halo-β-ketoester (Cl, Br, I) provides a predictable way to modulate reaction conditions and cost[1].
-
For accessing different ring systems or highly substituted aromatics, advanced reagents like Danheiser's vinylketenes offer unique and powerful synthetic routes[10].
-
Finally, the rise of organocatalysis provides an overarching strategic alternative, enabling enantioselective ring formation under environmentally benign conditions[11][12].
A deep understanding of these alternatives—their mechanisms, advantages, and limitations—equips the modern researcher to move beyond standard protocols and design more efficient, elegant, and effective synthetic routes to the complex molecules that drive scientific innovation.
References
-
Methyl Vinyl Ketone Definition. (n.d.). Fiveable. Retrieved January 14, 2026, from [Link][13]
-
Robinson annulation. (2023, December 27). In Wikipedia. Retrieved January 14, 2026, from [Link][3]
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Robinson Annulation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link][5]
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Robinson Annulation Attractive and Vital 3 Main step Mechanism. (n.d.). Chemist Wizards. Retrieved January 14, 2026, from [Link][4]
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Robinson Annulation Mechanism. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link][6]
-
Danheiser Group - Methodology - Cycloadditions and Annulations of Vinylketenes. (2012, June 23). MIT Department of Chemistry. Retrieved January 14, 2026, from [Link][10]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2020). MDPI. Retrieved January 14, 2026, from [Link][11]
-
Shen, J., Yu, A., & Meng, X. (2021). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry, 19(39), 9026-9030. [Link][2]
-
Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. (2021). ResearchGate. Retrieved January 14, 2026, from [Link][12]
-
The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved January 14, 2026, from [Link][7]
-
14.2: Robinson Annulation. (2019, June 5). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link][8]
-
Ismailov, V. M., et al. (2017). Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. Russian Journal of Organic Chemistry, 53(7), 1099–1101. [Link][9]
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Comparative study of α-bromo vs. α-chloro ketoesters in synthesis.
An In-Depth Comparative Guide to α-Bromo vs. α-Chloro Ketoesters in Modern Synthesis
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic pathway. Among the most versatile building blocks are α-halo ketoesters, prized for their dual electrophilic centers which enable the construction of complex molecular architectures.[1] However, the subtle yet significant differences between α-bromo and α-chloro ketoesters are often pivotal.
This guide provides a comprehensive comparison of these two classes of reagents. Moving beyond simple reactivity trends, we will delve into the mechanistic nuances, practical handling considerations, and strategic applications in key synthetic transformations, supported by experimental data and established protocols. Our objective is to equip the practicing chemist with the field-proven insights necessary to make an informed and strategic selection for their specific synthetic challenge.
The Foundation: Electronic Structure and Reactivity Principles
The synthetic utility of α-halo ketoesters stems from the powerful inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen (C-X) bond, significantly increasing the electrophilicity of the α-carbon and making it highly susceptible to nucleophilic attack.[1][2] This activation is the cornerstone of their enhanced reactivity compared to standard alkyl halides.[1][2]
The primary determinant in the comparative reactivity between α-bromo and α-chloro ketoesters is the nature of the halogen itself, specifically its ability to function as a leaving group. This is inversely related to the strength of the carbon-halogen bond. The general order of reactivity for α-halo ketoesters in nucleophilic substitution reactions is I > Br > Cl > F .[1]
Head-to-Head Comparison: α-Bromo vs. α-Chloro Ketoesters
While the overarching principle of leaving group ability provides a general guideline, a nuanced understanding requires a direct comparison across several key experimental and practical parameters.
| Parameter | α-Bromo Ketoesters | α-Chloro Ketoesters | Rationale & Causality |
| C-X Bond Strength (kJ/mol) | ~285[1] | ~340[1] | The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it easier to break during nucleophilic attack. |
| Relative SN2 Reactivity | High[1] | Moderate[1] | Bromide (Br⁻) is an excellent leaving group, being the conjugate base of a strong acid (HBr). Chloride (Cl⁻) is a good, but less effective, leaving group. |
| Stability & Handling | Moderately stable; can be lachrymatory and light-sensitive. | Generally more stable and less volatile.[3] | The higher reactivity of bromo compounds correlates with lower overall stability. They are more prone to degradation and often require more careful storage. |
| Cost & Availability | Generally more expensive. | More cost-effective and often more readily available on a large scale.[1][3] | Chlorination reagents (e.g., sulfuryl chloride, NCS) are typically cheaper than their brominating counterparts (e.g., NBS, Br₂). |
| Key Characteristic | Ideal for reactions requiring high reactivity and rapid conversion.[1] | Suited for more controlled reactions, large-scale synthesis, or when cost is a primary concern.[1] | The choice represents a classic trade-off between reactivity and practical considerations like cost and stability. |
Performance in Key Synthetic Transformations
The theoretical differences in reactivity manifest clearly in their application in cornerstone organic reactions. The choice of halogen can alter reaction rates, yields, and even the preferred reaction pathway.
Nucleophilic Substitution (SN2)
This is the most fundamental reaction for this class of compounds. For standard SN2 reactions with a wide range of nucleophiles (amines, thiols, carbanions), α-bromo ketoesters are the superior choice for achieving rapid and high-yield conversions due to the excellent leaving group ability of bromide.[1]
The Reformatsky Reaction
This classic reaction involves the condensation of an α-halo ester with a carbonyl compound using metallic zinc to form a β-hydroxy ester.[4][5] Traditionally, α-bromo esters are employed because the C-Br bond is more readily cleaved by zinc in the oxidative addition step.[6]
However, successful Reformatsky reactions using α-chloroesters have been reported.[3] While they may require activation of the zinc (e.g., with I₂, TMSCl) or harsher conditions, α-chloroesters offer significant advantages in terms of cost, stability, and safety, making them an attractive alternative for large-scale industrial processes.[3][7]
-
α-Bromo Ketoester: Higher reactivity, milder conditions, generally higher yields in laboratory settings.
-
α-Chloro Ketoester: Less reactive, may require zinc activation, but more economical and stable for industrial scale-up.[3]
The Darzens Glycidic Ester Condensation
The Darzens reaction is the condensation of an α-halo ester enolate with a ketone or aldehyde to form an α,β-epoxy ester (a glycidic ester).[8][9] In a fascinating reversal of the expected reactivity trend, α-chloro esters are often preferred over their bromo counterparts in this reaction, as they frequently provide higher yields. [10]
The rationale is rooted in the mechanism. The reaction proceeds via deprotonation at the α-carbon to form an enolate, which then attacks the carbonyl. The subsequent intramolecular SN2 displacement of the halide forms the epoxide ring.[8] With α-chloro esters, the more acidic α-proton facilitates enolate formation, and the subsequent cyclization is still efficient. The higher reactivity of α-bromo esters can lead to more side reactions, such as self-condensation or elimination, thereby reducing the yield of the desired glycidic ester.
Experimental Protocols & Practical Guidance
To provide a self-validating system, the following section details standardized, field-proven protocols for the synthesis of both α-chloro and α-bromo ketoesters.
Synthesis of Ethyl 2-Chloroacetoacetate
This protocol utilizes sulfuryl chloride for a controlled and efficient chlorination.[1]
-
Materials: Ethyl acetoacetate, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethyl acetoacetate (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.05 equiv.) dropwise to the stirred solution over 30 minutes. Caution: The reaction is exothermic and evolves HCl gas; ensure adequate ventilation in a fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation.
-
Synthesis of Ethyl 2-Bromoacetoacetate
This method uses a milder, more selective brominating agent, Bromodimethylsulfonium Bromide (BDMS), avoiding the use of hazardous liquid bromine.[11]
-
Materials: Ethyl acetoacetate, Bromodimethylsulfonium Bromide (BDMS), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 equiv.) in DCM at 0 °C, add BDMS (1.05 equiv.) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.
-
Conclusion
The decision between using an α-bromo or an α-chloro ketoester is a strategic one that hinges on the specific demands of the synthetic target. For reactions where high electrophilicity and rapid conversion via SN2 pathways are paramount, α-bromo ketoesters are generally the reagents of choice.[1] They provide a powerful combination of reactivity and utility that is ideal for complex, multi-step syntheses where efficiency at each step is crucial.
Conversely, for applications like the Darzens condensation, or for large-scale industrial processes where cost, stability, and safety are primary drivers, α-chloro ketoesters present a compelling and often superior alternative.[1][3][10] Their enhanced stability and lower cost can significantly impact the economic viability of a synthetic route without compromising the outcome of certain mechanistically distinct reactions.[3] A thorough understanding of these nuanced differences empowers the modern chemist to optimize their synthetic strategies, enhancing both efficiency and innovation in the lab and beyond.
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Al-Qalaf, F., & Mekheimer, R. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-833. [Link]
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Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. [Link]
-
Chavan, S. P., Shivasankar, K., & Sivappa, R. (2004). Reformatsky reaction of α-chloroesters with carbonyl compounds with commercially available zinc. Journal of Chemical Research, 2004(6), 406-407. [Link]
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EduRev. (n.d.). Organic Reactions With Mechanism (Part - 4). EduRev. [Link]
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Wikipedia. (2023). Darzens reaction. In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Darzens Condensation. Organic-chemistry.org. [Link]
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Wikipedia. (2023). Reformatsky reaction. In Wikipedia. [Link]
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BYJU'S. (n.d.). Reformatsky Reaction. Byjus.com. [Link]
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Efficacy Analysis of Methyl 4-bromo-3-oxobutanoate in Benzindenoazepine Synthesis: A Comparative Guide
The benzindenoazepine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity. The efficient construction of this complex, seven-membered ring system is a key challenge in medicinal chemistry and drug development. This guide provides an in-depth efficacy analysis of a prominent synthetic route utilizing methyl 4-bromo-3-oxobutanoate and compares it with a notable alternative, the gold-catalyzed tandem cyclization, offering researchers critical insights for synthetic strategy selection.
The [4+3] Annulation Approach: Leveraging this compound
A highly effective and stereoselective method for the synthesis of benzindeno-fused azepine derivatives involves a sodium hydride (NaH)-promoted [4+3] cycloaddition. This reaction occurs between readily available azadienes, derived from 1-aminoindanes, and ethyl or this compound. This approach has proven to be a reliable method for accessing these complex structures with good yields and excellent control over stereochemistry.[1]
Mechanistic Insights
The reaction is initiated by the deprotonation of the azadiene by sodium hydride, forming a nucleophilic species. This intermediate then undergoes a tandem Michael addition-elimination with this compound. The subsequent intramolecular cyclization proceeds via an aldol-type reaction, followed by dehydration to furnish the final benzindenoazepine product. The stereoselectivity of the reaction is a key feature, often yielding a single diastereomer.
Caption: Proposed mechanism for the [4+3] annulation.
Experimental Protocol: [4+3] Annulation
Materials:
-
Substituted 1-aminoindane
-
Appropriate aldehyde or ketone for azadiene formation
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Workflow:
Caption: Experimental workflow for benzindenoazepine synthesis.
Step-by-Step Procedure:
-
Azadiene Synthesis: The azadiene precursor is synthesized by the condensation of a substituted 1-aminoindane with an appropriate aldehyde or ketone under standard conditions.
-
Reaction Setup: To a solution of the azadiene (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0°C.
-
Reagent Addition: After stirring for 30 minutes, a solution of this compound (1.1 eq) in anhydrous THF is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired benzindenoazepine.
Alternative Synthetic Strategy: Gold-Catalyzed Tandem Cyclization
A powerful alternative for the synthesis of the closely related benzo[b]indeno[1,2-e][2][3]diazepine scaffold is a gold(I)-catalyzed tandem cyclization of o-phenylenediamines with ynones.[3] This methodology provides a direct route to a polycyclic system incorporating the diazepine ring and demonstrates the versatility of transition metal catalysis in constructing complex heterocyclic frameworks.
Mechanistic Insights
The proposed mechanism involves the initial activation of the ynone by the gold(I) catalyst, followed by nucleophilic attack from one of the amino groups of the o-phenylenediamine. A subsequent intramolecular hydroamination, followed by an intramolecular cyclization and aromatization, leads to the final product. This tandem process allows for the rapid assembly of the complex polycyclic structure in a single operation.
Sources
A Comparative Guide to the Spectroscopic Confirmation of Products from Methyl 4-bromo-3-oxobutanoate Reactions
Methyl 4-bromo-3-oxobutanoate stands as a versatile C4 building block in modern organic synthesis, prized for its dual electrophilic centers which allow for the construction of a diverse array of heterocyclic scaffolds.[1][2] This guide provides an in-depth comparison of the spectroscopic characterization of products derived from two seminal reactions of this substrate: the Hantzsch Pyridine Synthesis and the Gewald Aminothiophene Synthesis. For researchers in drug discovery and development, robust and unambiguous structural confirmation is paramount. This document offers field-proven insights and detailed experimental data to facilitate this critical step.
The Strategic Importance of this compound
The synthetic utility of this compound stems from the presence of a reactive α-bromo ketone and a β-keto ester moiety.[3][4] This unique arrangement allows for sequential or one-pot multicomponent reactions to construct complex molecular architectures. The Hantzsch synthesis, a classic multicomponent reaction, utilizes this substrate to form dihydropyridine rings, a core structure in many cardiovascular drugs.[5][6] Similarly, the Gewald reaction, another powerful multicomponent process, leverages the reactivity of the α-halo ketone to produce highly substituted aminothiophenes, which are significant pharmacophores.[7][8]
Part 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of dihydropyridines from an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[5][9] The resulting 1,4-dihydropyridine (1,4-DHP) core is found in a class of calcium channel blockers including nifedipine and amlodipine.[5][6]
Reaction Scheme & Mechanism
The reaction proceeds through a series of condensations and cyclizations. Initially, one equivalent of the β-keto ester reacts with the aldehyde in a Knoevenagel condensation, while the second equivalent forms an enamine with ammonia.[9] These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-DHP product.
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- 2. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
A Senior Scientist's Comparative Guide: HPLC and LC-MS Methods for Purity Assessment of Methyl 4-bromo-3-oxobutanoate
Introduction: The Critical Role of Purity in a Versatile Synthetic Building Block
Methyl 4-bromo-3-oxobutanoate is a highly functionalized molecule, featuring an ester, a ketone, and a reactive bromine atom.[1][2] Its systematic IUPAC name is this compound.[3] This structure makes it an invaluable intermediate in organic synthesis, particularly as a precursor for pharmaceuticals like β-lactam antibiotics and various enzyme inhibitors.[3] The reactivity of the α-halo ketone moiety is central to its utility, allowing for a range of nucleophilic substitutions and carbon-carbon bond-forming reactions.[4] However, this same reactivity poses a significant analytical challenge. The purity of this intermediate is paramount, as residual starting materials, by-products from synthesis (e.g., bromination of methyl acetoacetate), or degradation products can introduce critical flaws in a multi-step synthesis, impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[5]
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the robust purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal technique for their specific needs, from routine quality control to in-depth impurity characterization.
The Analytical Challenge: Taming the Tautomerism of a β-Keto Ester
A primary hurdle in the chromatographic analysis of this compound is its nature as a β-keto ester. Such compounds exist in a dynamic equilibrium between their keto and enol forms (tautomerism). In a reversed-phase HPLC system, these tautomers can exhibit different polarities, leading to chromatographic artifacts like severe peak broadening, splitting, or shoulders.[6] This phenomenon compromises resolution, accuracy, and sensitivity.
The key to a successful separation is to shift the equilibrium to favor a single form. This is typically achieved by controlling the mobile phase pH. By employing an acidic mobile phase (e.g., using formic or trifluoroacetic acid), the formation of the enolate is suppressed, promoting the keto form and resulting in sharp, symmetrical peaks suitable for accurate quantification.[6]
Method 1: HPLC-UV for Robust Quantitative Purity Analysis
High-Performance Liquid Chromatography with UV detection is the workhorse of quality control laboratories for its robustness, reliability, and quantitative precision.[7] For purity analysis, the method separates the main compound from its impurities, and the UV detector quantifies each by measuring their absorbance of light. The area of each peak in the chromatogram is proportional to the concentration of the corresponding substance.
Expertise in Action: Rationale for HPLC-UV Method Design
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the method of choice. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar mixture, typically water and an organic solvent like acetonitrile or methanol.[8] This setup is ideal for separating small organic molecules of moderate polarity like this compound.
-
Column Selection: A C18 column is a versatile and robust starting point, offering excellent hydrophobic retention for a wide range of compounds. Dimensions such as 4.6 x 150 mm with 5 µm particles provide a good balance between resolution and analysis time.[8]
-
Mobile Phase: A gradient elution, starting with a high percentage of aqueous phase and increasing the organic phase over time, is necessary to elute both polar and non-polar impurities within a reasonable timeframe.[7] As discussed, the addition of 0.1% formic acid or trifluoroacetic acid (TFA) to both aqueous and organic phases is critical to control tautomerism and ensure good peak shape.[8]
-
Detection: The ketone functional group in the molecule contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is preferable as it can scan a range of wavelengths simultaneously, helping to identify the optimal wavelength for detection (e.g., ~254 nm) and perform peak purity analysis.[9]
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is designed as a stability-indicating method, capable of separating the main compound from potential process impurities and degradation products.[10]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.[9]
-
Data Analysis: Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Method 2: LC-MS for Definitive Impurity Identification
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the highly specific and sensitive detection capabilities of mass spectrometry.[11] While HPLC-UV tells you how much of something is present, LC-MS tells you what it is by measuring its molecular weight. This is indispensable for identifying unknown impurities and confirming the identity of known ones.[12]
Expertise in Action: Rationale for LC-MS Method Design
-
LC System: The LC conditions are largely similar to the HPLC-UV method. However, it's crucial to use MS-compatible mobile phase additives. Formic acid is preferred over TFA, as TFA is a strong ion-pairing agent that can suppress the MS signal.
-
MS Detector: An electrospray ionization (ESI) source is ideal for polar to moderately polar small molecules. It works by creating a fine spray of charged droplets from which ions are generated and enter the mass analyzer. For this compound, positive ionization mode is expected to yield a strong signal for the protonated molecule, [M+H]+.
-
Mass Analyzer: A single quadrupole mass spectrometer is sufficient for confirming molecular weights. For more detailed structural elucidation of unknown impurities, a high-resolution mass spectrometer (like Q-TOF or Orbitrap) would be used to obtain accurate mass data and fragmentation patterns (MS/MS).[13]
Experimental Protocol: LC-MS for Impurity Profiling
-
Instrumentation: LC-MS system equipped with an ESI source and a single quadrupole or Q-TOF mass analyzer.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size (smaller dimensions are common for LC-MS to reduce solvent consumption).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Gradient Program: (Similar gradient profile to HPLC-UV, adjusted for the different column dimensions and flow rate).
-
-
MS Conditions:
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 300 °C.
-
Nebulizer Pressure: 35 psi.
-
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, using LC-MS grade solvents. A lower concentration (e.g., 0.1 mg/mL) is often sufficient due to the higher sensitivity of MS detection.
-
Data Analysis: Correlate the peaks in the total ion chromatogram (TIC) with their corresponding mass spectra. Identify impurities by comparing their measured m/z values with the calculated molecular weights of potential by-products and degradants.
Head-to-Head Comparison: HPLC-UV vs. LC-MS
The choice between these two powerful techniques depends on the analytical goal. HPLC-UV excels at robust, routine quantification, while LC-MS provides unparalleled identification capabilities.[11][12]
| Feature | HPLC-UV | LC-MS | Senior Scientist's Insight |
| Primary Use | Quantitative Purity & Assay | Qualitative Impurity ID & Structure Elucidation | Use HPLC-UV for routine batch release and stability testing. Use LC-MS during development to identify unknowns and for troubleshooting. |
| Specificity | Good (based on retention time & UV spectrum) | Excellent (based on mass-to-charge ratio) | Co-eluting impurities can fool a UV detector but are often resolved by their different masses in MS.[9] |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) | While generally more sensitive, MS response depends heavily on the impurity's ability to ionize. Some impurities may be "UV-active" but "MS-silent," or vice-versa.[14] |
| Quantification | Gold Standard (High Precision & Linearity) | Semi-Quantitative (Signal varies with ionization) | UV detection provides a more reliable and reproducible signal for quantification. MS quantification requires impurity-specific reference standards for accuracy.[11] |
| Impurity ID | Indirect (requires standards) | Direct (provides molecular weight) | LC-MS is the definitive tool for identifying unknown peaks found during HPLC-UV analysis. |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, requires specialized expertise | HPLC-UV is the workhorse of most QC labs for a reason: it's cost-effective and rugged. |
| Regulatory Standing | Universally accepted for QC/release testing.[15] | Essential for development & characterization. | Regulators expect unknown impurities above a certain threshold (e.g., ICH Q3A/B) to be structurally identified, which necessitates MS data. |
Hypothetical Purity Profile Data
The table below illustrates the complementary data obtained from both techniques for a hypothetical batch of this compound.
| RT (min) | Area % (UV) | Observed m/z [M+H]+ | Proposed Identity |
| 3.5 | 0.08% | 131.07 | Methyl Acetoacetate (Starting Material) |
| 12.8 | 99.5% | 194.98 / 196.98 | This compound (Product) |
| 14.1 | 0.15% | 196.00 | Hydrolysis Product (4-bromo-3-oxobutanoic acid) |
| 16.5 | 0.22% | 272.89 / 274.89 / 276.89 | Methyl 2,4-dibromo-3-oxobutanoate (Over-bromination) |
| 18.2 | 0.05% | 211.00 | Unknown Impurity |
Note: The isotopic pattern for bromine (approx. 1:1 ratio of 79Br and 81Br) results in characteristic [M]+ and [M+2]+ peaks, which is a powerful confirmation tool in MS.
Visualizing the Workflow and Logic
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a dual-pronged approach leveraging both HPLC-UV and LC-MS is the most scientifically sound strategy.
-
HPLC-UV should be established as the primary method for routine quality control. Its robustness, precision, and cost-effectiveness make it ideal for generating the quantitative purity data required for batch release and for monitoring stability over time.[15][16]
-
LC-MS is an essential, complementary technique. It should be employed during method development to definitively identify known and potential impurities, providing the specificity needed to validate the HPLC-UV method.[5][11] Furthermore, it is the critical tool for investigating any unknown peaks that appear during routine analysis, a requirement for regulatory compliance.[9]
By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a validation system that is both efficient and rigorous, ensuring the quality and integrity of this vital chemical intermediate and the advanced materials derived from it.
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A Senior Application Scientist's Guide to Alkylating Agents: Benchmarking Methyl 4-bromo-3-oxobutanoate
For the discerning researcher, scientist, and drug development professional, the selection of an appropriate alkylating agent is a critical decision that dictates the success of experimental outcomes. This guide provides an in-depth, objective comparison of Methyl 4-bromo-3-oxobutanoate against the widely-used alkylating agents, iodoacetamide (IAM) and N-ethylmaleimide (NEM). By delving into their mechanisms, reactivity, and specificity, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for making informed decisions in your research.
Introduction: The Role and Significance of Alkylating Agents
Alkylating agents are a class of reactive molecules that covalently attach an alkyl group to a nucleophilic site on a target molecule.[1] In the realm of biomedical research and drug development, their primary application lies in the modification of biomolecules, particularly proteins. The thiol group of cysteine residues is a common target due to its high nucleophilicity, and its alkylation is a fundamental step in various proteomics workflows to prevent the re-formation of disulfide bonds after reduction.[2] Furthermore, the targeted alkylation of specific amino acid residues is a cornerstone of covalent inhibitor design in drug discovery.[3]
This compound, an α-haloketone, presents an alternative to the more conventional haloacetamide and maleimide-based reagents. Understanding its performance characteristics in comparison to established agents is crucial for its effective utilization.
Comparative Analysis of Alkylating Agents
The choice of an alkylating agent hinges on a balance between reactivity, specificity, and the potential for off-target modifications. This section provides a comparative overview of this compound, iodoacetamide, and N-ethylmaleimide.
| Feature | This compound | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Class | α-Haloketone | Haloacetamide | Maleimide |
| Primary Target | Nucleophiles (e.g., thiols, amines) | Cysteine thiols | Cysteine thiols |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition |
| Relative Reactivity | High (inferred) | High | Very High |
| Known Side Reactions | Potential for reaction with other nucleophiles (e.g., methionine, histidine, lysine)[4] | Alkylation of methionine, lysine, histidine, and N-termini[5] | Reaction with lysine and histidine at higher pH[1] |
| pH Dependence | Reactivity increases with pH (thiolate formation) | Reactivity increases with pH (thiolate formation) | Optimal reactivity at pH 6.5-7.5[1] |
Causality Behind Experimental Choices: The selection of an alkylating agent is fundamentally guided by the experimental objective. For routine proteomics where complete and rapid alkylation of all cysteines is desired, a highly reactive agent like iodoacetamide is often chosen. However, when specificity is paramount, such as in targeted covalent inhibitor screening or studies of specific cysteine modifications, a reagent with a more controlled reactivity profile might be preferred. The pH of the reaction buffer is a critical parameter as the reactivity of cysteine thiols is dependent on the formation of the more nucleophilic thiolate anion, which is favored at higher pH.
In-Depth Look at this compound
As an α-haloketone, this compound's reactivity is driven by the electron-withdrawing effect of the adjacent carbonyl group, which makes the α-carbon highly susceptible to nucleophilic attack.[6] This inherent reactivity suggests that it should be an effective alkylating agent for cysteine residues.
However, the presence of two electrophilic centers—the α-carbon and the carbonyl carbon—introduces the possibility of different reaction pathways and potential side reactions. While direct comparative data is limited, studies on similar α-bromoacetophenone derivatives have shown reactivity towards methionine residues.[4] Therefore, a thorough characterization of its specificity is essential before its widespread adoption.
Experimental Protocols for Performance Benchmarking
To objectively compare the performance of this compound against iodoacetamide and N-ethylmaleimide, a series of well-controlled experiments are necessary. The following protocols provide a framework for such a comparative study.
Protocol 1: Determination of Reaction Kinetics via 1H-NMR Spectroscopy
Objective: To determine the second-order rate constants for the reaction of each alkylating agent with a model thiol compound (e.g., N-acetyl-L-cysteine).
Methodology:
-
Sample Preparation: Prepare separate solutions of N-acetyl-L-cysteine and each alkylating agent in a suitable deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4).
-
Reaction Initiation: Mix the solutions of the thiol and the alkylating agent in an NMR tube at a known concentration and temperature.
-
NMR Data Acquisition: Immediately begin acquiring a series of 1H-NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of the proton signals corresponding to the starting materials and the appearance of new signals corresponding to the product. Integrate the relevant peaks to determine the concentration of reactants and products over time.
-
Rate Constant Calculation: Use the integrated data to calculate the second-order rate constant for each reaction.
Trustworthiness: This method provides a direct and quantitative measure of reaction rates under controlled conditions, allowing for a robust comparison of the intrinsic reactivity of the alkylating agents.
Protocol 2: Assessment of Specificity using Mass Spectrometry
Objective: To evaluate the specificity of each alkylating agent for cysteine residues versus other potentially reactive amino acids in a complex protein mixture.
Methodology:
-
Protein Sample Preparation: Use a standard protein mixture (e.g., bovine serum albumin or a cell lysate) and reduce the disulfide bonds using a reducing agent like dithiothreitol (DTT).
-
Alkylation: Divide the reduced protein sample into aliquots and treat each with one of the alkylating agents under investigation at a specific concentration and for a defined period.
-
Quenching: Stop the alkylation reaction by adding an excess of a thiol-containing compound like β-mercaptoethanol.
-
Proteolytic Digestion: Digest the alkylated proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS data against a protein database to identify peptides and their modifications. Quantify the extent of cysteine alkylation and identify any off-target modifications on other amino acid residues (e.g., methionine, lysine, histidine).
Trustworthiness: This proteomic approach provides a comprehensive profile of the alkylating agent's behavior in a complex biological sample, revealing both its efficiency in modifying the target residue and its propensity for undesirable side reactions.
Visualization of Experimental Workflow and Data Interpretation
To facilitate a clear understanding of the experimental design and the logical flow of data analysis, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of alkylating agents.
Caption: Logical flow for data interpretation and performance evaluation.
Concluding Remarks and Future Directions
This guide has provided a framework for benchmarking the performance of this compound against established alkylating agents. While its chemical structure suggests high reactivity, a comprehensive experimental evaluation of its kinetics and specificity is imperative for its confident application in research and drug development.
Future studies should focus on generating robust, head-to-head comparative data under various experimental conditions (e.g., different pH values, temperatures, and protein contexts). Such data will be invaluable in defining the optimal applications for this compound and establishing its place in the toolbox of chemical probes and therapeutic agents.
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Suttipong, S., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 192, 24-32. [Link]
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Hess, S., et al. (2013). Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Molecular & Cellular Proteomics, 12(10), 2994-3004. [Link]
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Stewart, D. S., et al. (2011). Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Journal of Biological Chemistry, 286(37), 32484-32492. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-3-oxobutanoate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Methyl 4-bromo-3-oxobutanoate (CAS No. 36753-64-5). As a reactive α-halo ketone, this compound demands rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals engaged in research and development and is grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a functionalized organic compound that presents multiple hazards. Understanding these risks is fundamental to appreciating the necessity of the disposal procedures outlined. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2] As an α-halo ketone, it belongs to a class of compounds known as alkylating agents, which can react with biological nucleophiles and require careful handling.[3]
The core principle of its disposal is rooted in its chemical structure: it is a halogenated organic compound . Environmental regulations and waste treatment technologies mandate the strict segregation of halogenated waste from non-halogenated streams.[4][5][6] The combustion of halogenated compounds requires specialized incinerators equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) that are produced.[7][8] Mixing this waste with non-halogenated solvents would contaminate the entire volume, necessitating that it all be treated by the more complex and costly incineration process.[5][6]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| Chemical Formula | C₅H₇BrO₃ | PubChem[9] |
| Molecular Weight | 195.01 g/mol | PubChem[9] |
| Appearance | White to light orange solid | Thermo Fisher Scientific[1] |
| Primary Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Thermo Fisher Scientific[1][2] |
| Waste Classification | Hazardous Halogenated Organic Waste | Braun Research Group[10], EPA[7] |
Core Disposal Principle: Segregation and Containment
The single most critical step in managing this waste is segregation. Never mix this compound or materials contaminated with it into a non-halogenated waste stream.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container:
-
Use only a designated, leak-proof container with a screw-top cap, compatible with halogenated organic waste.[6][10] These are often supplied by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green-labeled carboys).[4]
-
Ensure the container is in good condition and can be sealed to be "vapor tight" and "spill proof."[10]
-
-
Properly Label the Container:
-
Label the container before adding any waste.[10]
-
The label must clearly state "Hazardous Waste: Halogenated Organics." [4][10]
-
List all chemical constituents by their full name, including "this compound." Do not use abbreviations or chemical formulas.[10]
-
Maintain a running log of the approximate quantities of each chemical added.
-
-
Waste Transfer:
-
Conduct all transfers within a chemical fume hood to minimize inhalation exposure.[11]
-
Wear appropriate Personal Protective Equipment (PPE) as detailed in the next section.
-
For solid waste, use a dedicated scoop or spatula. For residual amounts in solution, transfer the liquid carefully.
-
Keep the waste container closed at all times except when actively adding waste.[10]
-
-
Storage Pending Disposal:
Personnel Protection and Decontamination
Mandatory Personal Protective Equipment (PPE):
When handling this compound, including its disposal, the following PPE is required:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required. For bulk transfers or spill cleanup, a chemically resistant apron may be necessary.[2]
-
Respiratory Protection: All handling of the powder or solutions should be done in a certified chemical fume hood to prevent respiratory irritation.[1][2][11]
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and must be collected in your designated halogenated waste container.[6]
-
Secondary Wash: After the initial solvent rinse, glassware can be washed with soap and water.
-
Surface Decontamination: For work surfaces or equipment contaminated by a spill, refer to the emergency procedures below. The goal is to neutralize and physically remove the hazardous drug from the surface.
Emergency Procedures: Spill and Exposure Management
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the lab and contact your institution's EHS.
-
Contain the Spill: For small spills, prevent the spread by surrounding the area with an inert absorbent material (e.g., vermiculite, Chemizorb®, or dry sand). Do not use combustible materials like paper towels to absorb the bulk of the chemical.
-
Collect the Waste: Carefully sweep or scoop the solid material and absorbent into a suitable container for disposal.[1] All materials used for cleanup are considered hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a soap and water wash. All wipes and cleaning materials must be disposed of as halogenated hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
First Aid for Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation occurs or persists.
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses, if present and easy to do so. Continue rinsing. Get immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-bromo-3-oxobutanoate
Welcome to your essential safety and operational guide for handling Methyl 4-bromo-3-oxobutanoate (CAS No. 32993-05-8). As a potent lachrymator and alkylating agent, this compound demands rigorous adherence to safety protocols to ensure your well-being and the integrity of your research. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation, grounded in established safety science. Our goal is to empower you with the knowledge to work confidently and safely.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is not merely a reagent; it's a chemical with distinct hazards that dictate our handling strategy. Its primary risks stem from its chemical structure and reactivity.
-
Lachrymatory Properties: Like other α-bromo ketones, this compound is a potent lachrymator, meaning it reacts with the moisture in your eyes to produce acids, causing immediate and severe irritation, tearing, and pain.[1][2] This is an instantaneous defense mechanism of the body signaling a dangerous exposure.
-
Corrosive and Irritant Nature: The reactivity of the bromine atom makes the compound corrosive. Direct contact causes skin irritation, and prolonged exposure can lead to chemical burns.[3][4] Inhalation of its vapors or aerosols will irritate the entire respiratory system.[4][5]
-
Alkylation Potential: As a bromo-ketone, it is an alkylating agent. This is the most significant long-term health risk. Alkylating agents can react with nucleophilic groups in biological molecules, including DNA. This interaction can be mutagenic and carcinogenic, emphasizing the need to prevent any level of exposure.
Your personal protective equipment (PPE) is the final and most critical barrier between you and these hazards. It must be selected and used with a complete understanding of the risks involved.
The Core PPE Ensemble: A Head-to-Toe Defense
Handling this compound requires a comprehensive PPE strategy. Each component is chosen to counter a specific hazard.
| Hazard Class | GHS Classification | Required Personal Protective Equipment (PPE) |
| Eye Irritation | Category 2 / 2A | Tight-sealing chemical splash goggles (conforming to EN166 or ANSI Z87.1) and a full-face shield.[3][6] |
| Skin Corrosion/Irritation | Category 2 | Chemical-resistant gloves (double-gloved) and a coated, impervious lab gown with knit cuffs.[3][7][8] |
| Respiratory Irritation | STOT Single Exposure, Category 3 | Work exclusively within a certified chemical fume hood. For spills or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4][7] |
| Acute Toxicity | Harmful if swallowed/in contact with skin. | All PPE listed above must be worn to prevent ingestion and dermal absorption.[9][10] |
Detailed PPE Breakdown:
-
Respiratory Protection: All handling of this compound must occur within a properly functioning and certified chemical fume hood to control vapor exposure.[1][10] An N95 respirator may be required for weighing solid forms to prevent inhalation of fine particles, but the primary defense is the fume hood.[7]
-
Eye and Face Protection: Standard safety glasses are insufficient. You must wear tight-fitting chemical splash goggles to protect against vapors and splashes.[4][6] Because of the severe lachrymatory nature of this compound, a full-face shield must be worn over the goggles to protect your entire face.[7][11]
-
Hand Protection: Double-gloving is mandatory. The inner glove should be a thin nitrile glove tucked under the cuff of your lab coat. The outer glove should be a thicker, chemical-resistant glove (e.g., nitrile or neoprene) pulled over the cuff.[7][8] This layered approach provides robust protection; if the outer glove is compromised, the inner glove offers temporary protection while you retreat and replace the outer layer. All gloves must be tested against chemotherapy drugs (ASTM D6978) as a good proxy for resistance to reactive alkylating agents.[12]
-
Body Protection: A standard cotton lab coat is not enough. You must wear a poly-coated, impervious gown that closes in the back, providing a solid barrier to splashes.[7][12] Long sleeves with tight, knitted cuffs are essential to prevent chemicals from entering at the wrist.[7]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable workflow is paramount.
Step 1: Pre-Handling and Preparation
-
Designate the Area: Cordon off the specific area within the fume hood where the work will occur.
-
Verify Fume Hood Function: Check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly.
-
Assemble Materials: Place all necessary equipment (glassware, reagents, waste containers) inside the fume hood before introducing the this compound. This minimizes movement in and out of the containment area.
-
Prepare Waste Containers: Have designated, clearly labeled, and sealed hazardous waste containers ready within the fume hood for both chemical waste and contaminated disposables.
Step 2: Donning PPE
The sequence is critical to avoid cross-contamination.
-
Don shoe covers and hair cover.
-
Wash hands thoroughly.
-
Don the impervious gown, ensuring a complete back closure.
-
Don your inner pair of gloves.
-
Don your chemical splash goggles and face shield.
-
Don your outer pair of chemical-resistant gloves, pulling the cuffs over the sleeves of your gown.[7]
Step 3: Handling the Chemical
-
Transfer: Carefully uncap the reagent bottle inside the fume hood. Use a pipette or spatula to transfer the required amount.
-
Avoid Aerosols: Perform all transfers slowly and deliberately to avoid splashing or creating aerosols.[5]
-
Immediate Cleanup: If any small drips occur, decontaminate the surface immediately with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials in the designated hazardous waste container.
Step 4: Post-Handling and Doffing PPE
This process is designed to contain the contamination.
-
Decontaminate: Wipe down the exterior of all containers and equipment before removing them from the fume hood.
-
Doff Outer Gloves: Before leaving the immediate work area, remove the outer gloves by peeling them off without touching the exterior surface. Dispose of them in the designated waste container inside the hood.
-
Remove Gown and Face Shield: Step away from the immediate area. Remove the face shield and gown, turning the gown inside out as you roll it up to contain the contaminated surface. Dispose of them in the appropriate receptacle.
-
Remove Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[13]
Emergency Response: Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. All spills, no matter how small, must be treated as a significant incident.
Caption: Workflow for managing a this compound spill.
Disposal Plan: Completing the Cycle Safely
Proper disposal is a non-negotiable part of the handling protocol.
-
Chemical Waste: All solutions and unused portions of this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Never discharge this chemical into sewer systems.[6]
-
Contaminated PPE and Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, pipette tips, and cleaning materials, are considered hazardous waste.[7][14] They must be collected in a sealed container, labeled "Hazardous Waste," and disposed of according to institutional and local regulations.[4]
-
Contaminated Glassware: Glassware should be decontaminated before being sent for general washing. Rinse the glassware multiple times with a suitable organic solvent (like acetone or ethanol) inside the fume hood, collecting all rinsate as hazardous waste. Then, wash with soap and water.[2]
By internalizing not just the steps but the scientific reasoning behind them, you build a culture of safety that protects you, your colleagues, and your work. Always prioritize safety over speed.
References
-
Lachrymators | Laboratory Safety . Brandeis University. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific (Methyl 4-bromo-3-methylbenzoate) . Thermo Fisher Scientific. [Link]
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This compound | C5H7BrO3 | CID 295655 . PubChem - NIH. [Link]
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This compound . Chemspace. [Link]
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GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS . HALYARD. [Link]
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Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals . PubMed Central - NIH. [Link]
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Personal Protective Equipment - POGO Satellite Manual . POGO. [Link]
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Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 . PubChem - NIH. [Link]
-
Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0 . Chemsrc. [Link]
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Personal protective equipment for preparing toxic drugs . GERPAC. [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage . GOSH. [Link]
Sources
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. pogo.ca [pogo.ca]
- 9. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0 | Chemsrc [chemsrc.com]
- 11. fishersci.com [fishersci.com]
- 12. gerpac.eu [gerpac.eu]
- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 14. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

